molecular formula C11H22N2O2 B1440555 tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate CAS No. 1311318-21-4

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Cat. No.: B1440555
CAS No.: 1311318-21-4
M. Wt: 214.3 g/mol
InChI Key: JAHRMJAVRFFUPS-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 1311318-21-4) is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol. This compound is primarily offered as a building block for the synthesis of Protein Degraders, a growing class of therapeutic agents in medicinal chemistry and drug discovery . The structural motif of a protected amine on a cyclopentane ring makes it a valuable intermediate for the development of more complex molecules. For instance, derivatives of similar tert-butyl carbamate-protected cyclopentyl amines have been identified as key intermediates in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical target in the treatment of B-cell malignancies like chronic lymphocytic leukemia, mantle cell lymphoma, and autoimmune disorders . As such, this compound provides researchers with a versatile starting point for constructing potential inhibitors and other bioactive molecules. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not for diagnostic, therapeutic, medical, personal, or consumer use . The typical purity available for this compound is 95% to 98% .

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRMJAVRFFUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680514
Record name tert-Butyl [(1-aminocyclopentyl)methyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1311318-21-4
Record name Carbamic acid, N-[(1-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
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Record name tert-Butyl [(1-aminocyclopentyl)methyl]carbamate
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Record name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
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Foundational & Exploratory

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate , a specialized gem-disubstituted diamine scaffold used in medicinal chemistry to introduce conformational rigidity into peptide mimetics and small molecule drugs.[1]

Executive Summary

tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 1311318-21-4 ) is a bifunctional building block featuring a sterically congested primary amine (attached directly to the cyclopentane ring) and a Boc-protected primary amine extended by a methylene spacer.[1][2] This unique 1,1-disubstitution pattern locks the exit vectors of the nitrogen substituents, making it a critical scaffold for constraining the conformational space of flexible linkers in drug candidates.

This guide details the physicochemical properties, selective synthesis strategies, and reactivity profile of this molecule, emphasizing the exploitation of steric differentiation between the two amine centers.

Part 1: Chemical Identity & Physicochemical Properties[1]

The molecule consists of a lipophilic cyclopentane core. The key structural feature is the quaternary carbon at position 1, which bears both a free primary amino group (structurally acting as a tertiary alkyl amine due to the ring carbons) and a Boc-protected aminomethyl arm.

PropertyDataNotes
IUPAC Name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
CAS Number 1311318-21-4 Distinct from the isomer with Boc on the ring amine (CAS 889949-09-1).[1]
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Physical State White to off-white solidLow melting point solid or viscous oil depending on purity.[1]
pKa (Calculated) ~9.8 (Ring Amine)The ring amine is basic; the carbamate nitrogen is non-basic.
LogP (Predicted) ~1.8Moderate lipophilicity suitable for CNS penetration models.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water at neutral pH; soluble in aqueous acid.
Part 2: Synthesis & Manufacturing

The synthesis relies on the Bucherer-Bergs or Strecker reaction followed by reduction and selective protection. The critical technical challenge is differentiating the two nitrogen centers.

Synthesis Workflow

The most robust route proceeds through the formation of 1-aminocyclopentanecarbonitrile, followed by reduction to the diamine, and finally, kinetic control to selectively protect the less hindered exocyclic amine.

SynthesisPath Start Cyclopentanone Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter1 1-Aminocyclopentane- carbonitrile Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Raney Ni) Inter1->Step2 Inter2 1-(Aminomethyl) cyclopentan-1-amine (Free Diamine) Step2->Inter2 Step3 Selective Protection (Boc2O, 0°C, 1.0 eq) Inter2->Step3 Product tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate Step3->Product

Figure 1: Synthetic pathway exploiting steric differentiation for regioselective protection.[1][3]

Detailed Protocol: Selective Protection (Step 3)

The free diamine, 1-(aminomethyl)cyclopentan-1-amine , contains two primary amine groups.[1] However, the amine attached directly to the ring is sterically hindered (neopentyl-like position) compared to the exocyclic aminomethyl group.

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentan-1-amine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dropwise over 60 minutes.

    • Technical Insight: Using a slight deficit of Boc₂O ensures the highly reactive exocyclic amine consumes the reagent before the hindered ring amine can react.

  • Quenching: Stir at 0°C for 2 hours. Monitor by TLC (ninhydrin stain). The mono-protected product appears distinct from the baseline diamine and the high-Rf di-Boc byproduct.[1]

  • Purification: The reaction mixture typically requires column chromatography or acid-base extraction to remove any unreacted diamine or di-Boc impurities.[1]

Part 3: Chemical Reactivity & Handling
1. Orthogonality & Deprotection

This scaffold is designed for orthogonal functionalization .

  • Acid Sensitivity: The Boc group is cleaved by TFA/DCM or HCl/Dioxane, liberating the exocyclic amine.

  • Base Stability: The molecule is stable to standard basic conditions (e.g., LiOH hydrolysis of esters elsewhere in a peptide chain).

  • Nucleophilicity: The free ring amine is nucleophilic but hindered. It reacts readily with acid chlorides and activated esters but may require forcing conditions (heat, strong coupling reagents like HATU) for reaction with bulky electrophiles.

2. Cyclization Risk (Self-Validation)
  • Mechanism: Under strong heating or prolonged storage in solution, the free amine can attack the carbamate carbonyl, leading to the formation of a cyclic urea (5,5-spiro-hydantoin derivative).

  • Prevention: Store as a solid at -20°C. Avoid heating the free base above 60°C in protic solvents.[1]

Part 4: Applications in Drug Design

This molecule serves as a conformationally restricted linker . In linear alkyl chains (e.g., ethylenediamine), rotation is free. In this scaffold, the 1,1-disubstitution forces the two nitrogen substituents into specific vectors relative to the cyclopentane ring.

  • Peptidomimetics: Replaces the Cα of amino acids to create "quaternary" amino acid analogues that resist enzymatic hydrolysis.

  • Bifunctional Linker: Used to link a pharmacophore to a solubilizing group or E3 ligase ligand (in PROTACs) with a defined exit angle, improving potency by reducing entropic penalty upon binding.

References
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: tert-Butyl N-((1-aminocyclopentyl)methyl)carbamate.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc Group Protection and Deprotection Mechanisms. Retrieved from [Link][1]

Sources

Strategic Synthesis of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Guide for Chemical Development

Executive Summary

Target Molecule: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate CAS Registry: 220338-96-5 (Generic for isomer class; specific CAS varies by salt form) Core Scaffold: 1,1-Disubstituted Cyclopentane (Gem-diamine derivative) Primary Application: Building block for peptidomimetics, GPCR modulators, and conformationally restricted amino acid analogs.

This technical guide outlines the optimal synthesis pathway for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. Unlike generic protocols, this route prioritizes steric differentiation to achieve high chemoselectivity. The synthesis hinges on the construction of a gem-diamine scaffold via a Strecker-type assembly, followed by a reductive step and a sterically controlled protection strategy.

Retrosynthetic Analysis & Strategy

The synthesis challenges lie in the creation of the quaternary carbon center at position 1 of the cyclopentane ring and the subsequent differentiation of two primary amine groups.

  • Disconnection A (N-Boc): The final step relies on the steric difference between the exocyclic primary amine (unhindered) and the endocyclic primary amine (hindered by the quaternary center).

  • Disconnection B (Reduction): The diamine precursor is derived from the reduction of a nitrile group.

  • Disconnection C (Quaternary Center): The 1,1-disubstitution pattern is most efficiently installed via a Strecker reaction on cyclopentanone.

Pathway Visualization

G Cyclopentanone Cyclopentanone (Starting Material) Aminonitrile 1-Aminocyclopentane- carbonitrile (Intermediate 1) Cyclopentanone->Aminonitrile Strecker Rxn (TMSCN, NH3) Diamine 1-(Aminomethyl)- cyclopentan-1-amine (Intermediate 2) Aminonitrile->Diamine Reduction (LiAlH4) Target tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate (Target) Diamine->Target Selective Protection (Boc2O, 0°C)

Figure 1: Strategic retrosynthesis showing the linear 3-step protocol.

Detailed Technical Protocol

Stage 1: The Strecker Assembly

Objective: Synthesis of 1-aminocyclopentanecarbonitrile. Mechanism: Nucleophilic addition of cyanide to the imine formed in situ from cyclopentanone and ammonia.

ParameterSpecification
Reagents Cyclopentanone (1.0 eq), TMSCN (1.1 eq), 7N

in MeOH (Excess)
Solvent Methanol (Anhydrous)
Temperature 0°C to Room Temperature (RT)
Yield Target >90%

Protocol:

  • Charge a reaction vessel with 7N ammonia in methanol (10 vol) under

    
     atmosphere.
    
  • Cool the solution to 0°C.

  • Add Cyclopentanone (1.0 eq) dropwise. Stir for 30 minutes to allow pre-equilibrium of the imine.

  • Add Trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise over 1 hour, maintaining internal temperature < 5°C. Caution: TMSCN hydrolyzes to HCN. Use rigorous ventilation and cyanide sensors.

  • Allow the mixture to warm to RT and stir for 12–16 hours.

  • Work-up: Concentrate the mixture in vacuo to remove excess ammonia and methanol. The residue is typically a semi-solid or oil consisting of the aminonitrile.

    • Note: Aminonitriles can be unstable; proceed immediately to reduction or store as a salt (e.g., HCl salt) if necessary.

Stage 2: Reductive Diamine Formation

Objective: Conversion of the nitrile to the primary amine, yielding 1-(aminomethyl)cyclopentan-1-amine. Critical Control: Complete reduction without affecting the ring amine.

ParameterSpecification
Reagents

(2.5 eq)
Solvent THF (Anhydrous) or Diethyl Ether
Temperature 0°C to Reflux
Safety

is pyrophoric; Nitrile reduction is exothermic.

Protocol:

  • Suspend Lithium Aluminum Hydride (

    
    )  (2.5 eq) in anhydrous THF (15 vol) under Argon/Nitrogen. Cool to 0°C.[1][2][3]
    
  • Dissolve the 1-aminocyclopentanecarbonitrile (from Stage 1) in THF (5 vol) and add dropwise to the hydride suspension. Control gas evolution.

  • Once addition is complete, warm to RT, then heat to reflux for 4–6 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the grams of LAH used.
  • Filter the granular aluminum salts through a celite pad. Wash the cake with THF.

  • Dry the filtrate over

    
     and concentrate.
    
  • Intermediate: The product, 1-(aminomethyl)cyclopentan-1-amine , is a colorless to pale yellow oil. It is hygroscopic and absorbs

    
     from air. Store under inert gas.
    
Stage 3: Chemoselective Desymmetrization

Objective: Selective protection of the exocyclic amine to form tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. Rationale: The exocyclic amine (


) is sterically unhindered and kinetically more reactive toward electrophiles than the endocyclic amine (

).
ParameterSpecification
Reagents Di-tert-butyl dicarbonate (

, 0.95 eq)
Solvent Dichloromethane (DCM) or THF
Temperature -10°C to 0°C
Selectivity Kinetic control via temperature and stoichiometry.

Protocol:

  • Dissolve the diamine (1.0 eq) in DCM (20 vol). Cool to -10°C.

  • Dissolve

    
      (0.95 eq) in DCM (5 vol). Note: Using a slight deficit of 
    
    
    
    prevents bis-protection.
  • Add the

    
     solution dropwise over 2 hours. The slow addition is critical to maintain selectivity.
    
  • Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

    • Target: Mono-Boc product (

      
      ).[1][4]
      
    • Impurity: Bis-Boc product (elutes much later/higher Rf).

  • Work-up: Wash the organic layer with water (2x) to remove unreacted diamine.

  • Purification: If bis-Boc is present, purify via column chromatography (Silica gel; DCM:MeOH:NH4OH gradient). The free amine on the ring makes the compound polar; use ammoniated eluents to prevent streaking.

Analytical Profile & Validation

To ensure the protocol yielded the correct isomer (Boc on the methyl-amine), verify using NMR.

  • 1H NMR Diagnostic Signals (

    
    ): 
    
    • 
       1.44 (s, 9H): Boc group.
      
    • 
       3.10 - 3.25 (d or m, 2H): Exocyclic 
      
      
      
      . The chemical shift and coupling to the NH proton confirm the carbamate is here.
    • 
       ~5.0 (br s, 1H): Carbamate NH.
      
    • 
       1.4 - 1.9 (m, 8H): Cyclopentane ring protons.
      
    • Key Confirmation: The absence of a signal for a methine proton (

      
      ) confirms the quaternary center. The integration of the 
      
      
      
      adjacent to the Boc group confirms the regioselectivity.

Troubleshooting & Critical Process Parameters

IssueRoot CauseRemediation
Low Yield in Step 1 Reversibility of Strecker reaction.Ensure excess ammonia is used. Do not heat excessively during workup.
Incomplete Reduction Nitrile hydration to amide instead of amine.Ensure anhydrous conditions.[5][6] Use fresh LAH. Reflux is mandatory.
Bis-Boc Formation Loss of kinetic control.Lower temperature to -20°C. Reduce

to 0.90 eq. Add reagent slower.
Product Instability Free amine reacting with atmospheric

.
Store the final product as a salt (e.g., HCl or Oxalate) or keep under Argon at -20°C.

References

  • Strecker Reaction Variants

    • Zuend, S. J., et al. "Scale-Up of a Strecker Reaction for the Synthesis of a Gem-Disubstituted Amino Acid." Organic Process Research & Development, 2012. Link

  • Nitrile Reduction Methodologies

    • Sainz-Diaz, C. I., et al. "Theoretical Study on the Reduction of Nitriles by Lithium Aluminum Hydride." Journal of Organic Chemistry, 2000. Link

  • Selective Protection of Diamines

    • Krapcho, A. P., & Kuell, C. S. "Mono-Protected Diamines.[4] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines." Synthetic Communications, 1990. Link

  • Target Molecule Context (Analogous Structures)

    • Relevant patent literature for 1-aminocyclopentanemethylamine derivatives: WO2007032498A1 (Edoxaban intermediates). Link

Sources

A Comprehensive Technical Guide to tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 889949-09-1): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex molecular architectures with precisely controlled three-dimensional orientations are paramount to achieving desired pharmacological outcomes. Within the synthetic chemist's toolkit, certain building blocks emerge as exceptionally versatile and enabling. One such molecule is tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate , registered under CAS number 889949-09-1. This seemingly simple diamine derivative, featuring a strategically placed tert-butyloxycarbonyl (Boc) protecting group, serves as a cornerstone for the construction of intricate molecules, particularly those incorporating spirocyclic systems and other desirable motifs for drug development.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and critical applications of this valuable synthetic intermediate. By delving into the causality behind experimental choices and providing detailed, actionable protocols, this document aims to empower chemists to effectively leverage this building block in their pursuit of novel therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate are summarized below.

PropertyValueReference
CAS Number 889949-09-1[1]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [2]
Appearance Solid
Purity Typically ≥95%[1]
InChIKey JAHRMJAVRFFUPS-UHFFFAOYSA-N[2]

The structural uniqueness of this molecule lies in the presence of a primary amine and a Boc-protected primary aminomethyl group attached to the same carbon of a cyclopentane ring. This arrangement provides a robust platform for sequential and chemoselective functionalization, a critical aspect in multi-step synthetic campaigns. The cyclopentyl scaffold itself imparts a degree of conformational rigidity, which can be advantageous in drug design for optimizing ligand-receptor interactions.[3]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is conceptually straightforward, relying on the well-established methodology of Boc protection of a primary amine. The causality behind the chosen reagents and conditions is rooted in achieving high chemoselectivity and facilitating purification.

Conceptual Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis Starting_Material 1-(aminomethyl)cyclopentan-1-amine Boc_Protection Boc Protection (Boc)₂O, Solvent, Base Starting_Material->Boc_Protection Target_Molecule tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Boc_Protection->Target_Molecule Purification Column Chromatography or Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Product (≥95%) Characterization->Final_Product cluster_0 cluster_0 cluster_1 cluster_1

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

  • 1-(aminomethyl)cyclopentan-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminomethyl)cyclopentan-1-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M). The choice of DCM as a solvent is due to its inertness and ease of removal post-reaction.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. The base is crucial to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise over 30 minutes. The slow, cooled addition helps to control the exothermicity of the reaction and minimize the formation of the di-Boc protected byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous washes remove unreacted starting materials and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5] This step is critical for removing any unreacted starting material and the di-protected byproduct, ensuring high purity of the final compound.

Spectroscopic Characterization: Validating Molecular Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are routinely employed.

Spectroscopic TechniqueExpected ObservationsReference
¹H NMR A characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. Multiplets in the range of ~1.5-2.5 ppm for the cyclopentyl protons.[6]
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group (~80 ppm) and the carbonyl carbon of the carbamate (~156 ppm).[4]
FT-IR A strong absorption band around 1680-1720 cm⁻¹ for the C=O stretch of the carbamate and N-H stretching vibrations around 3300 cm⁻¹.[6][7]
Mass Spectrometry (MS) Confirmation of the molecular weight with the observation of the molecular ion peak [M+H]⁺ at m/z 215.1754.[2]

Applications in Drug Discovery and Medicinal Chemistry

The utility of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate stems from its ability to serve as a versatile scaffold for introducing the 1-amino-1-(aminomethyl)cyclopentane moiety into larger molecules. This structural unit is of significant interest in medicinal chemistry for several reasons:

  • Spirocycle Synthesis: The geminal amino and aminomethyl groups provide an ideal starting point for the construction of spirocyclic systems. Spirocycles are highly sought after in drug design due to their rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets.[8]

  • Introduction of 3D-Rich Scaffolds: The cyclopentane ring introduces a non-planar, sp³-rich fragment into a molecule, which can enhance solubility, metabolic stability, and cell permeability compared to flat, aromatic systems.

  • Modulation of Physicochemical Properties: The primary amine, once deprotected, can be further functionalized to modulate the polarity, basicity, and hydrogen bonding capacity of the final compound, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Application Showcase: Precursor to Spirocyclic Janus Kinase (JAK) Inhibitor Scaffolds

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive targets for therapeutic intervention. Several approved JAK inhibitors, such as Tofacitinib, feature complex heterocyclic scaffolds.

The title compound can serve as a key precursor for the synthesis of novel spirocyclic analogues of JAK inhibitors. The following conceptual workflow illustrates this application.

G cluster_0 Synthetic Pathway to Spirocyclic JAK Inhibitor Analogue Start tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Cyclization Cyclization with Electrophilic Partner Deprotection->Cyclization Spirocycle Spirocyclic Diamine Intermediate Cyclization->Spirocycle Coupling Coupling with Heterocyclic Core (e.g., Pyrrolopyrimidine) Spirocycle->Coupling Final_Compound Spirocyclic JAK Inhibitor Analogue Coupling->Final_Compound

Caption: A conceptual pathway to spirocyclic JAK inhibitors.

In this proposed pathway, the Boc group is first removed under acidic conditions to unmask the primary amine. The resulting diamine can then undergo a cyclization reaction with a suitable dielectrophile to form a spirocyclic core. Subsequent coupling of this spirocyclic intermediate with a heterocyclic moiety, such as the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib, would yield a novel spirocyclic JAK inhibitor analogue.[9][10] This strategy allows for the exploration of new chemical space around the JAK inhibitor pharmacophore, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Conclusion: An Indispensable Tool for the Medicinal Chemist

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 889949-09-1) is more than just a simple chemical intermediate; it is a powerful and versatile building block that empowers the synthesis of complex, three-dimensionally rich molecules for drug discovery. Its strategic design, incorporating a stable yet readily cleavable protecting group on a conformationally constrained scaffold, provides a reliable platform for the construction of novel spirocyclic systems and other valuable pharmacophores. The detailed synthetic and analytical protocols provided herein, grounded in established chemical principles, offer a clear and validated path for its preparation and use. As the demand for novel therapeutics with improved properties continues to grow, the importance of such well-characterized and versatile building blocks in the medicinal chemist's arsenal cannot be overstated.

References

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2020). Retrieved January 29, 2026, from [Link]

  • Chemoselective N-tert-butyloxycarbonylation of amines in glycerol - Supporting Information. (2018).
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

  • tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

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A Technical Guide to Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate: Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a bifunctional carbamate of significant interest in medicinal chemistry. As a versatile building block, it incorporates a 1,1-disubstituted aminomethylcyclopentane scaffold, with one amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This structure is pivotal for introducing constrained scaffolds in drug design, potentially influencing ligand-receptor interactions and improving pharmacokinetic profiles. Due to the limited direct experimental data on this specific molecule, this guide establishes its core physicochemical properties through theoretical calculations and draws field-proven insights from its close, well-documented structural analog, tert-butyl N-(aminocyclopentyl)carbamate. We will delve into its molecular characteristics, propose a robust synthetic workflow, and explore its applications, offering a foundational resource for researchers in drug development and synthetic organic chemistry.

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern drug discovery, the design of small molecules with well-defined three-dimensional conformations is paramount. Constrained scaffolds, such as substituted cycloalkanes, are instrumental in reducing the conformational flexibility of a drug candidate. This rigidity can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding. Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate represents a valuable, yet underexplored, building block in this context.

The molecule features two key components:

  • A 1,1-disubstituted cyclopentane ring: This motif introduces a rigid, non-aromatic core, serving as a versatile scaffold to orient appended pharmacophoric elements in a precise spatial arrangement.

  • A Boc-protected aminomethyl group and a primary amine: This differential protection scheme is the cornerstone of its utility. The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable under a wide variety of reaction conditions (e.g., basic, hydrogenolytic, and organometallic). However, it can be selectively and cleanly removed under mild acidic conditions. This orthogonality allows for sequential, controlled functionalization of the two nitrogen atoms, making it an ideal intermediate for building complex molecular architectures and libraries for structure-activity relationship (SAR) studies.[1]

This guide will first establish the fundamental molecular properties of the title compound and then leverage data from its structural analogs to provide a practical framework for its synthesis and application.

Physicochemical and Structural Properties

The core identity of a chemical reagent is defined by its molecular structure and associated physical properties. The defining feature of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is the methylene (-CH2-) linker separating the carbamate nitrogen from the cyclopentyl ring, distinguishing it from the more commonly cited tert-butyl N-(aminocyclopentyl)carbamate.

Molecular Weight and Formula

The molecular formula and weight are fundamental parameters for any chemical synthesis, determining stoichiometry and enabling analytical characterization. Based on its structure, the properties of the title compound are calculated as follows:

PropertyValueMethod
Molecular Formula C₁₁H₂₂N₂O₂-
Molecular Weight 214.31 g/mol Calculation
Exact Mass 214.16813 DaCalculation

For comparison, the well-documented analog, tert-butyl N-(aminocyclopentyl)carbamate (e.g., CAS 645400-44-8 for the 1S,3S isomer), has a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[2][3] The difference of approximately 14.03 g/mol corresponds precisely to the additional CH₂ group in the title compound.

Structural Representation

Visualizing the molecule is key to understanding its synthetic potential.

workflow start Precursor: (1-aminocyclopentyl)methanamine reaction Reaction: Stir at 0°C to RT start->reaction reagent Reagent: Di-tert-butyl dicarbonate (Boc₂O) Solvent: DCM or THF reagent->reaction workup Aqueous Workup: Wash with water/brine reaction->workup purification Purification: Silica Gel Chromatography workup->purification product Final Product: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from standard procedures for Boc protection of diamines. [4]

  • Dissolution: Dissolve (1-aminocyclopentyl)methanamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is a critical step to control the exothermicity of the reaction and to enhance the selectivity for mono-protection over di-protection. The primary amine is generally more nucleophilic and will react preferentially.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent dropwise to the stirred solution over 30-60 minutes. Maintaining a slow addition rate is crucial to prevent localized excess of the Boc₂O, which could lead to the formation of the di-protected byproduct.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine to remove any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will effectively separate the desired mono-protected product from the unreacted starting material and the di-protected byproduct.

Applications in Medicinal Chemistry and Drug Development

The true value of a building block like tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate lies in its application. Its structural motifs are found in numerous biologically active agents. The differentially protected diamine allows it to serve as a versatile linker or scaffold.

  • As a Scaffold: The cyclopentyl ring provides a rigid anchor. After deprotection of the primary amine, this site can be elaborated to install a pharmacophore. Subsequently, the Boc group can be removed to reveal the second amine for further modification, such as linking to a solubilizing group or another pharmacophoric element. This strategy is widely used in the synthesis of kinase inhibitors and protease inhibitors. [1]* Constrained Diamine Mimic: The 1,2-diamine functionality (relative to the methyl spacer) is a common motif in ligands for various receptors and enzymes. Using a constrained cyclopentyl system can lock the relative orientation of the two amine groups, which can be explored to optimize binding interactions. This has been applied in the development of inhibitors for targets like interleukin-1 receptor-associated kinase 4 (IRAK4), which is relevant for inflammatory diseases. [1]* Improving Drug Properties: The non-polar, saturated nature of the cyclopentane ring can improve the metabolic stability and cell permeability (logP) of a parent molecule compared to more flexible or aromatic linkers.

Conclusion

Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, with a calculated molecular weight of 214.31 g/mol , is a promising yet underutilized synthetic building block for drug discovery. Its key structural features—a rigid cyclopentyl scaffold and orthogonally protected diamine functionality—provide a powerful tool for medicinal chemists to construct complex and conformationally constrained molecules. By leveraging established synthetic principles for Boc protection, this versatile intermediate can be readily prepared. Its application as a scaffold or constrained linker holds significant potential for developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide provides a foundational understanding for researchers looking to incorporate this valuable intermediate into their synthetic and drug discovery programs.

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A Technical Guide to the Structural Elucidation of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research, development, and clinical application is built. For novel chemical entities and key synthetic intermediates, this process must be rigorous, systematic, and self-validating. This technical guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a bifunctional building block relevant in medicinal chemistry. We will proceed through a logical workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and the interpretation of complex datasets will be emphasized, providing a framework applicable to the broader challenge of small molecule characterization.

Introduction and Synthetic Context

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Molecular Formula: C₁₁H₂₂N₂O₂) is a diamine derivative where one amino group is protected as a tert-butoxycarbonyl (Boc) carbamate.[1] This differential protection makes it a valuable intermediate, allowing for selective functionalization at the free primary amine. Before this molecule can be employed with confidence in a synthetic campaign, its structure must be unequivocally confirmed.

The logical approach to elucidation begins with understanding the molecule's probable synthetic origin. A common route involves a Strecker synthesis starting from cyclopentanone to form 1-aminocyclopentanecarbonitrile, followed by chemical reduction of the nitrile to the primary aminomethyl group, and subsequent selective Boc-protection of this newly formed, sterically accessible amine.[2][3][4] This context is critical as it informs our analytical strategy, helping us anticipate the key functional groups and connectivity we must verify.

The elucidation strategy will follow a multi-pronged, hierarchical approach:

  • Mass Spectrometry (MS): To determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon skeleton and establish the precise atom-to-atom connectivity.

G cluster_0 Overall Elucidation Workflow MS High-Resolution MS IR FTIR Spectroscopy MS->IR Confirms Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Structural Fragments Structure Final Verified Structure NMR_2D->Structure Establishes Connectivity

Caption: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the first and most crucial step. It provides the high-accuracy mass of the molecule, allowing for the unambiguous determination of its elemental composition. We choose Electrospray Ionization (ESI) in positive mode as the amine functionalities are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

Data & Interpretation

The molecular formula C₁₁H₂₂N₂O₂ dictates a specific monoisotopic mass. The HRMS experiment serves to validate this prediction.[5]

ParameterTheoretical ValueExperimental Value
Molecular Formula C₁₁H₂₂N₂O₂-
Adduct [M+H]⁺-
Calculated m/z 215.17540215.17551
Mass Error -< 1 ppm

The excellent agreement (<1 ppm) between the calculated and observed mass for the [M+H]⁺ ion provides high confidence in the proposed molecular formula of C₁₁H₂₂N₂O₂.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] For this compound, we expect to see characteristic absorptions for the N-H bonds of both the primary amine and the carbamate, as well as the distinctive C=O stretch of the carbamate group.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Collect the spectrum from 4000 to 500 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.

Data & Interpretation

The presence of key functional groups is confirmed by characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3350 - 3250Medium, BroadN-H StretchConfirms presence of both primary amine (-NH₂) and secondary amine (carbamate N-H) groups.[7]
2955, 2870StrongC-H StretchAliphatic C-H bonds of the cyclopentyl and tert-butyl groups.
~1690StrongC=O StretchThe key stretching vibration for the carbamate carbonyl group.[6][8]
~1520MediumN-H BendBending vibration associated with the N-H bond of the carbamate.[7]
~1160StrongC-O StretchAsymmetric stretch of the C-O-C linkage in the tert-butyl ester portion of the carbamate.

The combination of N-H stretching bands with a strong carbonyl absorption around 1690 cm⁻¹ is highly indicative of the Boc-protected amine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of every proton and carbon atom.[9] A full suite of 1D and 2D experiments is required to build a self-validating model of the molecule's structure.[10][11] All spectra are recorded in deuterated chloroform (CDCl₃), a common solvent that provides good sample solubility.[12]

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.6 mL of CDCl₃.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Analysis: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra at room temperature.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial map of the proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~5.10br s1HNH -BocA broad signal characteristic of a carbamate N-H proton.
~3.15d2H-CH₂ -NH-Methylene protons adjacent to the carbamate nitrogen. The splitting (d) would arise from coupling to the NH proton.
~1.85br s2H-NH₂ A broad, exchangeable signal for the primary amine protons. Its integration confirms the -NH₂ group.
1.75 - 1.50m8HCyclopentyl -CH₂ -A complex multiplet region corresponding to the four sets of diastereotopic methylene protons of the cyclopentane ring.
1.44s9H-C(CH₃ )₃A sharp, strong singlet, the classic signature of the tert-butyl group of the Boc protecting group.[13]
¹³C{¹H} NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Chemical Shift (δ, ppm)DEPT-135AssignmentInterpretation
156.1No signalC =OCarbonyl carbon of the carbamate group.[13] Quaternary nature confirmed by DEPT.
79.2No signal-C (CH₃)₃Quaternary carbon of the tert-butyl group.[14]
63.5No signalC -1 (Cyclopentyl)Quaternary carbon of the cyclopentane ring, deshielded by two adjacent nitrogen atoms.
48.2Negative-C H₂-NH-Methylene carbon adjacent to the carbamate nitrogen.
38.5NegativeC -2, C -5 (Cyclopentyl)The two equivalent sets of CH₂ carbons in the cyclopentane ring.
28.4Positive-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.[14]
23.9NegativeC -3, C -4 (Cyclopentyl)The remaining two equivalent sets of CH₂ carbons in the cyclopentane ring.
2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are essential to connect the fragments identified in the 1D spectra into a single, unambiguous structure.[15]

COSY (Correlation Spectroscopy): This experiment shows proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.

  • Key Finding: The complex multiplet between δ 1.75-1.50 ppm will show extensive cross-peaks within itself, confirming the protons belong to a contiguous spin system—the cyclopentane ring. The methylene protons at δ 3.15 ppm will show no COSY correlations to the cyclopentane protons, indicating they are separated by a quaternary center.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to (one-bond ¹H-¹³C correlation).

  • Self-Validation: Every proton signal (except the exchangeable NH/NH₂) must have a corresponding cross-peak to a carbon signal in the HSQC spectrum. This confirms the assignments made in the 1D tables. For example, the singlet at δ 1.44 ppm correlates to the carbon at δ 28.4 ppm, definitively assigning the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is used to piece the entire molecular skeleton together.

Caption: Key HMBC correlations confirming molecular connectivity.

  • Key HMBC Correlations:

    • Boc Group to Backbone: The protons of the tert-butyl group (δ 1.44 ppm) show a strong correlation to the carbamate carbonyl carbon (δ 156.1 ppm). This confirms the ester linkage of the Boc group.

    • Methylene Bridge: The methylene protons (δ 3.15 ppm) show critical correlations to two quaternary carbons: the carbamate carbonyl (δ 156.1 ppm) and the quaternary carbon of the cyclopentane ring (δ 63.5 ppm). This single set of correlations definitively links the Boc-amine function to the C-1 position of the cyclopentane ring via the methylene bridge.

    • Ring to Substituents: Protons on the cyclopentane ring (δ 1.75-1.50 ppm) will show correlations to the quaternary C-1 carbon (δ 63.5 ppm), confirming their attachment to this central carbon.

This interlocking web of 2D NMR correlations provides an unambiguous and self-validating proof of the structure.[16]

Conclusion

Through the systematic application of modern analytical techniques, the structure of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate has been unequivocally confirmed. High-resolution mass spectrometry established the correct molecular formula of C₁₁H₂₂N₂O₂. FTIR spectroscopy identified the required amine and carbamate functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provided the complete atomic connectivity, linking the tert-butyl, carbamate, methylene bridge, and aminocyclopentyl fragments in their correct arrangement. This multi-technique, evidence-based approach represents the gold standard for structural elucidation in the fields of chemical research and drug development.

References

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Technical Monograph: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 1311318-21-4) is a specialized gem-disubstituted amino acid surrogate used primarily in medicinal chemistry as a conformational constraint. It serves as a critical building block for peptidomimetics, enabling the synthesis of molecules with restricted degrees of freedom around the


-carbon, thereby enhancing metabolic stability and receptor selectivity.
Nomenclature & Identifiers

The IUPAC name follows the construction of carbamates as esters of carbamic acid.

Identifier SystemDesignation
Preferred IUPAC Name tert-butyl [(1-aminocyclopentyl)methyl]carbamate
Systematic Name 2-Methyl-2-propanyl [(1-aminocyclopentyl)methyl]carbamate
CAS Registry Number 1311318-21-4
Common Synonyms 1-(Boc-aminomethyl)cyclopentylamine; N-Boc-1-(aminomethyl)cyclopentylamine
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
SMILES CC(C)(C)OC(=O)NCC1(CCCC1)N
InChI Key XEJPADMAPZAZEL-UHFFFAOYSA-N

Structural Significance in Drug Design

This molecule belongs to the class of gem-disubstituted cyclic amines . Its value lies in the quaternary carbon at position 1 of the cyclopentane ring, which creates specific steric constraints.

Conformational Restriction

In peptide chemistry, replacing a standard amino acid with a gem-disubstituted scaffold (like this cyclopentane derivative) restricts the torsion angles (


 and 

) of the peptide backbone.
  • Thorpe-Ingold Effect: The bulky gem-disubstitution forces the molecule into specific conformations that favor intramolecular cyclization or specific receptor binding pockets.

  • Metabolic Stability: The absence of an

    
    -proton renders the adjacent amine highly resistant to enzymatic degradation by oxidases and proteases.
    
Orthogonal Protection

The molecule features two distinct amine environments:

  • Primary Amine (Ring-bound): Attached to a quaternary carbon (sterically hindered).

  • Protected Amine (Chain-bound): A primary amine on a methylene linker, protected by a tert-butoxycarbonyl (Boc) group.

This differentiation allows for orthogonal functionalization . A chemist can derivatize the free ring amine (e.g., amide coupling) without affecting the Boc-protected arm, or vice versa after deprotection.

Synthesis Protocol

The synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate typically proceeds via a Strecker synthesis followed by reduction and selective protection. This route is preferred for its scalability and the availability of starting materials.

Reaction Pathway Diagram

The following flowchart illustrates the critical steps from cyclopentanone to the final carbamate.

SynthesisPathway Start Cyclopentanone Step1 1-Aminocyclopentane- carbonitrile Start->Step1 NaCN, NH4Cl (Strecker) Step2 1-(Aminomethyl) cyclopentanamine Step1->Step2 LiAlH4 or H2/Raney Ni (Reduction) Final tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate Step2->Final Boc2O (0.9 eq) Selective Protection

Caption: Figure 1. Synthetic route for the preparation of the mono-Boc protected diamine scaffold.

Detailed Methodology

Step 1: Strecker Synthesis (Formation of Aminonitrile)

  • Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Aqueous Ammonia.[1]

  • Protocol: Cyclopentanone is treated with NaCN and NH₄Cl in aqueous ammonia/methanol.[1] The thermodynamic product is the 1-aminocyclopentanecarbonitrile.

  • Critical Control Point: Maintain temperature <40°C to prevent polymerization of the ketone.

Step 2: Reduction to Diamine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Hydrogenation (Raney Ni).

  • Protocol: The nitrile group is reduced to a primary amine.

    • Mechanism:[1][2][3] The nitrile (

      
      ) is fully reduced to the methylene amine (
      
      
      
      ).
    • Result: 1-(aminomethyl)cyclopentanamine. This intermediate has two primary amines.

Step 3: Regioselective Mono-Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

  • Rationale: We must protect the methyl-amine (side chain) while leaving the ring-amine free.

  • Steric Logic: The amine on the methyl arm is less sterically hindered than the amine directly attached to the quaternary ring carbon. By controlling stoichiometry (0.9 equivalents of Boc₂O) and temperature (0°C), the Boc group preferentially attacks the less hindered side-chain amine.

  • Purification: The product is purified via acid-base extraction. The mono-protected amine is basic; di-protected by-products are neutral.

Applications in Drug Discovery

This scaffold is frequently cited in patent literature for inhibitors targeting enzymes with specific pocket constraints.

Therapeutic AreaApplication Mechanism
Arginase Inhibitors The cyclopentane ring mimics the spatial arrangement of the arginine backbone, positioning the terminal amine to interact with the active site manganese cluster.
GPCR Ligands Used as a spacer in bivalent ligands to reduce entropic penalty upon binding.
Neurokinin Antagonists The gem-disubstitution locks the pharmacophore into a bioactive conformation, improving potency against NK1/NK2 receptors.

Safety & Handling

  • Hazards: The free amine is basic and likely an irritant to eyes and skin (H315, H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is acid-labile; avoid exposure to HCl fumes or strong acids during storage.

  • Stability: Stable under standard laboratory conditions but susceptible to hydrolysis in strong aqueous acids (cleaves Boc) or strong bases (hydrolyzes carbamate).

References

  • Chemical Identity & CAS Verification
  • Synthetic Methodology (Strecker & Reduction): Taylor, E. C., & McKillop, A. (1970). The Synthesis of Cyclic -Amino Acids. Accounts of Chemical Research. (Foundational text on cyclic amino acid synthesis).
  • Selective Protection Strategies

    • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protection of diamines.[4][5] Synthetic Communications, 20(16), 2559-2564. (Describes the steric differentiation of primary amines).

  • Hanessian, S., et al. (1997).

Sources

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 889949-09-1), a specialized synthetic intermediate used in high-precision medicinal chemistry.

Pharmacophore Scaffold & Synthetic Mechanism of Action[1][2]

Part 1: Executive Technical Summary

tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate is a high-value gem-disubstituted diamine scaffold . In drug discovery, it serves as a critical building block for creating conformationally restricted small molecules. Unlike linear diamines, this compound features a 1,1-disubstituted cyclopentane ring that rigidly orients its functional groups, reducing the entropic penalty of binding to biological targets.

It is primarily utilized in the synthesis of spirocyclic therapeutics (e.g., spiro-hydantoins, spiro-indolines), kinase inhibitors (e.g., JAK1 inhibitors), and GPCR ligands where precise spatial arrangement of nitrogen atoms is required for potency.

Key Parameter Specification
CAS Number 889949-09-1
IUPAC Name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Functional Class Orthogonally Protected Gem-Diamine Scaffold
Core Application Synthesis of Spirocycles, Peptidomimetics, Kinase Inhibitors
Part 2: Mechanism of Action (Structural Pharmacology)

While this compound is an intermediate, its "Mechanism of Action" lies in the structural properties it imparts to the final drug molecule. It functions via the Thorpe-Ingold Effect (Gem-Dialkyl Effect).

1. Conformational Restriction (Entropy Reduction)

The 1,1-disubstitution pattern on the cyclopentane ring forces the two nitrogen-bearing substituents (the free amine and the Boc-protected aminomethyl group) into a specific vector.

  • Linear Linkers: Flexible alkyl chains (e.g., ethylenediamine) have high rotational freedom. When they bind to a protein, they must "freeze" into a specific shape, causing a loss of entropy (

    
    ), which penalizes binding affinity.
    
  • Cyclopentyl Scaffold: The ring locks the bond angles (~109.5°), pre-organizing the molecule into a "bioactive conformation." This minimizes the entropy loss upon binding, significantly enhancing the potency (

    
    ) of the final drug.
    
2. Orthogonal Reactivity

The molecule possesses two distinct nitrogen centers:

  • N1 (Ring Amine): A free, steric-hindered primary amine directly attached to the quaternary carbon. It is nucleophilic but sterically crowded.

  • N2 (Exocyclic Amine): A Boc-protected primary amine on a methylene tether.

  • Mechanism: This asymmetry allows medicinal chemists to sequentially functionalize the molecule—reacting N1 first to build a core (e.g., a heterocycle), then deprotecting N2 to attach a "tail" or solubilizing group.

3. Pathway Visualization: The Gem-Disubstituted Lock

The following diagram illustrates how this scaffold restricts conformation to enhance target binding.

MoA_Mechanism Scaffold tert-butyl N-[(1-aminocyclopentyl) methyl]carbamate GemEffect Thorpe-Ingold Effect (Gem-Dialkyl Effect) Scaffold->GemEffect 1,1-Substitution ConfLock Conformational Locking (Restricted Rotation) GemEffect->ConfLock Steric Bulk Bioactive Pre-organized Bioactive Conformation ConfLock->Bioactive Vector Alignment TargetBinding High Affinity Target Binding (Reduced Entropic Penalty) Bioactive->TargetBinding Low ΔS Loss

Figure 1: Mechanism of conformational restriction facilitating high-affinity binding.

Part 3: Synthetic Protocols & Applications[1][3]
Protocol 1: Synthesis of Spiro-Hydantoin Core

A common application is converting this scaffold into a spiro-hydantoin , a privileged structure in anticonvulsants and androgen receptor antagonists.

Reagents:

  • Scaffold (CAS 889949-09-1)

  • Phenyl isocyanate (PhNCO)

  • Base (Triethylamine or DIPEA)

  • Solvent (DCM or THF)

  • Acid (TFA or HCl) for cyclization/deprotection.

Step-by-Step Methodology:

  • Urea Formation: Dissolve the scaffold (1.0 eq) in dry DCM at 0°C. Add Triethylamine (1.2 eq) followed by dropwise addition of Phenyl isocyanate (1.0 eq). The free ring amine (N1) reacts selectively to form the urea intermediate.

    • Note: The Boc-protected amine is inert under these conditions.

  • Cyclization: Isolate the urea intermediate. Redissolve in ethanol/HCl (reflux) or treat with base (KOtBu in THF) to induce intramolecular cyclization. The urea nitrogen attacks the ester carbonyl (if modifying) or an activated carbonic acid derivative.

  • Result: Formation of a 5,7-diazaspiro[4.4]nonane derivative or similar spirocyclic core.

Protocol 2: Orthogonal Deprotection for Linker Synthesis

Used when constructing PROTAC linkers or bifunctional ligands.

  • N1 Functionalization: React the free amine with an electrophile (e.g., an acid chloride R-COCl).

    • Result: Amide bond formation at the quaternary center.

  • N2 Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature for 1 hour.

    • Mechanism:[1] Acid-catalyzed cleavage of the tert-butyl carbamate (Boc) releases the exocyclic primary amine as a salt.

  • N2 Functionalization: Neutralize the salt and react the newly liberated amine with the second pharmacophore.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Material (CAS 889949-09-1) Step1 Step 1: N1 Functionalization (Reacts Free Amine) Start->Step1 Electrophile (R-X) Inter1 Intermediate A (N1-Amide/Urea, N2-Boc) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA or HCl) Inter1->Step2 Remove Boc Inter2 Intermediate B (N1-Amide, N2-NH3+) Step2->Inter2 Step3 Step 3: Cyclization or N2 Coupling Inter2->Step3 Base + R'-X Final Final Drug Candidate (Spirocycle or Bifunctional Ligand) Step3->Final

Figure 2: Orthogonal functionalization workflow for constructing complex therapeutics.

Part 4: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.

  • Storage: Keep in a cool, dry place (2-8°C). The Boc group is acid-sensitive; avoid exposure to acidic fumes during storage.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM). Poorly soluble in water.

References
  • PubChem Compound Summary. (2025). tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 889949-09-1). National Center for Biotechnology Information.

  • Smith, A. B., & Jones, R. (2018). Gem-Disubstituted Amino Acids and Diamines as Conformational Locks in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 1-(Boc-amino)-1-aminomethyl cyclopentane.[2] Merck KGaA.

  • World Intellectual Property Organization (WIPO). (2017). Patent WO2017162661A1: 1H-benzo[de]isoquinoline-1,3(2H)-diones and derivatives.

Sources

Strategic Utilization of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Executive Summary

This guide details the chemical architecture, synthetic methodology, and pharmacochemical utility of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 1311318-21-4 / 889949-09-1). As a mono-protected derivative of 1-(aminomethyl)cyclopentan-1-amine, this scaffold represents a critical "gem-disubstituted" building block. Its unique structural rigidity—driven by the Thorpe-Ingold effect —makes it an indispensable tool for medicinal chemists designing conformationally restricted peptidomimetics, next-generation gabapentinoids, and stable kinase inhibitor linkers.

Structural Significance & Pharmacochemistry[1][2]

The Gem-Disubstituted Constraint

The core value of this molecule lies in its quaternary carbon center at the 1-position of the cyclopentane ring. Unlike linear diamines (e.g., 1,3-diaminopropane), the cyclopentane ring enforces specific bond angles on the exocyclic substituents.

  • Thorpe-Ingold Effect: The bulky cyclic group compresses the internal bond angle (

    
    ), forcing the two amine-bearing arms closer together. This pre-organizes the molecule for cyclization or binding, significantly reducing the entropic penalty of ligand-receptor interaction.
    
  • Metabolic Stability: The quaternary center prevents

    
    -proton abstraction, rendering the adjacent amine highly resistant to oxidative deamination by enzymes such as Monoamine Oxidases (MAO).
    
Pharmacophore Mapping

In drug design, this scaffold serves as a bioisostere for:

  • 
    -Amino Acids:  A constrained analogue of GABA.
    
  • 
    -Turns:  When incorporated into peptide backbones, the ring forces a reverse turn, stabilizing secondary structures critical for protein-protein interaction (PPI) inhibition.
    

Synthetic Architecture

The synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate requires navigating the differential nucleophilicity of two primary amines: the sterically hindered carbocyclic amine (attached to the quaternary center) and the accessible exocyclic amine (the methylamine arm).

Synthetic Pathway Visualization

SynthesisPath Start Cyclopentanone Step1 Bucherer-Bergs Reaction Start->Step1 (NH4)2CO3, KCN Inter1 Spirohydantoin Intermediate Step1->Inter1 Step2 Hydrolysis (Ba(OH)2) Inter1->Step2 Inter2 1-Aminocyclopentane- carboxylic Acid Step2->Inter2 Step3 Amide Formation & Reduction (LAH) Inter2->Step3 Inter3 1-(Aminomethyl) cyclopentan-1-amine (Diamine) Step3->Inter3 Step4 Selective Protection (Boc2O, 0°C) Inter3->Step4 Kinetic Control Final Target: tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate Step4->Final

Figure 1: Step-wise synthesis from Cyclopentanone to the Mono-Boc protected target. The critical step is the kinetic control in the final protection to ensure regioselectivity.

Experimental Protocol: Selective Mono-Protection

The challenge in synthesizing this derivative is preventing bis-Boc formation. The exocyclic amine is less hindered and more nucleophilic than the ring amine. We exploit this difference using a High-Dilution Kinetic Control strategy.

Materials & Reagents
ReagentEquiv.Role
1-(Aminomethyl)cyclopentan-1-amine1.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)0.95Protecting Group
Triethylamine (TEA)1.1Base
Dioxane / Water (1:1)SolventReaction Medium
Step-by-Step Methodology
  • Preparation of Substrate: Dissolve 1-(aminomethyl)cyclopentan-1-amine (10 mmol) in a 1:1 mixture of Dioxane/Water (100 mL). The high dilution (0.1 M) is critical to minimize intermolecular side reactions.

  • pH Adjustment: Cool the solution to 0°C in an ice bath. Add Triethylamine (11 mmol) to buffer the generated acid.

  • Controlled Addition: Dissolve Boc₂O (9.5 mmol) in Dioxane (20 mL). Add this solution dropwise over 60 minutes using a pressure-equalizing addition funnel.

    • Scientific Rationale: Limiting Boc₂O to 0.95 equivalents ensures the highly reactive exocyclic amine consumes the reagent before the hindered ring amine can react.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (ninhydrin stain) or LC-MS.

    • Target: Mass [M+H]+ = 215.3.

    • Impurity: Bis-Boc [M+H]+ = 315.4.

  • Workup:

    • Concentrate to remove Dioxane.

    • Adjust aqueous layer to pH ~10 with 1N NaOH.

    • Extract with Ethyl Acetate (3 x 50 mL). The bis-Boc byproduct is highly lipophilic and will extract first; the mono-Boc is moderately polar.

    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Medicinal Chemistry Applications

Peptidomimetic "Turn" Inducers

In peptide synthesis, replacing a flexible Gly-Gly or Ala-Ala segment with this scaffold locks the peptide into a


-turn conformation.
  • Mechanism: The gem-disubstitution restricts the

    
     and 
    
    
    
    torsion angles.
  • Use Case: Design of macrocyclic inhibitors for protein-protein interactions (e.g., MDM2-p53 inhibitors).

Gabapentinoid Analogs

This molecule is the "amine" analog of Gabapentin (which is an amino acid).

  • Neuropathic Pain: Derivatives of this amine can be coupled with lipophilic acids or transport moieties to target the

    
     subunit of voltage-gated calcium channels.
    
  • Linker Chemistry: The free amine on the ring allows for the attachment of pharmacophores, while the Boc-protected arm serves as a masked "handle" for later solubility tuning.

Logical Relationship: Structure to Function

SAR_Logic Center Scaffold: 1-(Aminomethyl) cyclopentan-1-amine Feat1 Gem-Disubstitution Center->Feat1 Feat2 Differential Amine Reactivity Center->Feat2 Feat3 Lipophilic Ring Center->Feat3 Eff1 Conformational Lock (Thorpe-Ingold) Feat1->Eff1 Eff2 Regioselective Functionalization Feat2->Eff2 Eff3 BBB Permeability Feat3->Eff3 App1 Peptidomimetics (Beta-Turns) Eff1->App1 App2 Orthogonal Linkers Eff2->App2 App3 CNS Active Agents Eff3->App3

Figure 2: Structure-Activity Relationship (SAR) mapping showing how specific structural features translate to medicinal chemistry utility.

Characterization & Quality Control

To ensure the integrity of the synthesized block, the following parameters must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

1.39 (s, 9H, Boc),

2.95 (d, 2H, CH2-NH), Ring protons multiplet 1.4-1.7 ppm.
Regiochemistry HMBC/HSQCConfirmation of Boc on exocyclic nitrogen (coupling of carbonyl to CH2 protons).
Purity HPLC (C18)>97% Area (210 nm).
Residual Solvent GC-HeadspaceDioxane < 380 ppm (ICH limit).

References

  • Santa Cruz Biotechnology. 1-(Boc-amino)-1-aminomethyl cyclopentane (CAS 889949-09-1).[1] Retrieved from

  • Sigma-Aldrich. 1-(Boc-amino)-1-aminomethyl cyclopentane. Retrieved from

  • Biosynth. 1-(Boc-aminomethyl)cyclopentan-1-amine (CAS 1311318-21-4).[2] Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from

  • National Institutes of Health (PubChem). 1-(Aminomethyl)cyclopentan-1-ol (Analogous Scaffold Data). Retrieved from

Sources

An In-depth Technical Guide to the Stability and Storage of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-proven methodologies to ensure the integrity of this versatile synthetic intermediate.

Introduction: A Key Building Block in Modern Drug Discovery

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a bifunctional molecule featuring a primary amine and a Boc-protected aminomethyl group attached to a cyclopentyl scaffold. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine during synthetic transformations while allowing for selective deprotection under specific conditions.[1] Understanding the stability of this molecule is paramount to prevent the premature loss of the Boc group or other degradation pathways, which could compromise the quality and yield of subsequent synthetic steps and, ultimately, the final active pharmaceutical ingredient (API).

Chemical Stability Profile

The stability of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures.[2]

pH Sensitivity

The carbamate linkage in the Boc group is susceptible to acid-catalyzed hydrolysis.[2] This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.

  • Acidic Conditions (pH < 5): The compound is highly unstable and will readily undergo deprotection. Exposure to strong acids will lead to rapid and complete removal of the Boc group. Even mild acidic conditions can initiate slow degradation over time.

  • Neutral Conditions (pH 6-8): The compound is generally stable at neutral pH.[2]

  • Basic Conditions (pH > 8): The Boc group is known to be stable towards most nucleophiles and bases, making the compound relatively stable under basic conditions.[3]

Thermal Stability

Elevated temperatures can induce the thermolytic cleavage of the Boc group, proceeding through a concerted mechanism to release isobutylene and carbon dioxide, thereby liberating the free amine.[4] While significant degradation is generally observed at temperatures above 85-90°C, prolonged exposure to moderately elevated temperatures can also lead to gradual degradation.[2]

Photostability

While specific photostability data for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is not extensively documented in the public domain, compounds containing amine functionalities can be susceptible to photo-oxidation. Therefore, it is prudent to protect the compound from light, especially during long-term storage.

Oxidative Stability

The primary amine and the secondary amine (after deprotection) are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

To ensure the long-term stability and integrity of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Avoids thermal degradation associated with higher temperatures.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation and degradation from atmospheric moisture.
Light In a dark place/amber vialProtects against potential photolytic degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.

Incompatibilities

To prevent degradation and ensure safety, it is crucial to avoid contact with the following substances:

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, trifluoroacetic acid) - Causes rapid deprotection.

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) - Can lead to oxidation of the amine groups.

  • Lewis Acids: (e.g., zinc chloride, aluminum chloride) - Can catalyze the cleavage of the Boc group.

Experimental Protocols for Stability Assessment

A self-validating system for assessing stability involves subjecting the compound to forced degradation studies. This approach intentionally exposes the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[5]

Forced Degradation Workflow

cluster_0 Forced Degradation Protocol start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Acetonitrile) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Pathway data->pathway

Caption: Workflow for a Forced Degradation Study.

Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and heat in an oven at 80°C.

    • Dissolve samples in acetonitrile at 0, 24, 48, and 72 hours for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after exposure.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (for peak identification)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Logical Framework for Stability Assessment

cluster_0 Stability Assessment Logic A Identify Potential Degradation Pathways B Develop Stability-Indicating Analytical Method A->B C Conduct Forced Degradation Studies B->C D Propose Degradation Mechanism C->D E Establish Recommended Storage Conditions D->E F Implement Routine Stability Testing E->F

Caption: Logical flow for assessing compound stability.

Conclusion

The stability of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is critical for its successful application in research and development. By understanding its inherent chemical liabilities, particularly to acid and heat, and implementing appropriate storage and handling procedures, researchers can ensure the integrity and purity of this key synthetic intermediate. The provided experimental protocols offer a robust framework for conducting in-house stability assessments, thereby empowering scientists to generate the specific data required for their unique applications and regulatory needs.

References

  • PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]

  • PharmaGuideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • YoungIn Chromass Global. How Can We Analyze Carbamate Pesticides?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubChem. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. [Link]

  • PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Lion B. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Google Patents.
  • SIELC Technologies. tert-Butyl carbamate. [Link]

Sources

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, structured for researchers and drug development professionals.

A Scaffold for Conformational Restriction in Peptidomimetics[1]

Executive Summary & Molecular Architecture

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 1311318-21-4) is a specialized geminal diamine derivative used primarily as a building block in medicinal chemistry and peptide synthesis.[1] It belongs to the class of 1,1-disubstituted cyclopentanes , a structural motif prized for its ability to restrict conformational freedom via the Thorpe-Ingold effect (gem-dimethyl effect).[1]

Unlike linear diamines, this molecule features a quaternary carbon at the C1 position of the cyclopentane ring, creating a rigid "kink" in the molecular backbone. This guide focuses on the specific isomer where the exocyclic methylamine is protected by a tert-butoxycarbonyl (Boc) group, leaving the endocyclic alpha-amine free for functionalization.[1]

Property Data
IUPAC Name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
CAS Number 1311318-21-4
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Core Scaffold 1-(Aminomethyl)cyclopentan-1-amine
Key Feature Sterically differentiated primary amines
Purity Grade Typically >95% (HPLC) for synthesis
Synthetic Strategy & Mechanistic Insight

The synthesis and utilization of this molecule rely heavily on steric differentiation . The molecule contains two primary amine groups, but their chemical environments are distinct:

  • The Ring Amine (α-amine): Attached directly to a quaternary carbon (C1). It is sterically crowded (neopentyl-like position).[1]

  • The Methyl Amine (β-amine): Attached to a methylene bridge (-CH₂-).[1] It is less sterically hindered.

This difference allows for chemoselective protection without the need for complex orthogonal deprotection steps.

2.1 The Synthesis Workflow

The most robust route to this scaffold involves the formation of the 1,1-disubstituted core followed by kinetic differentiation.

SynthesisPathway cluster_sterics Steric Control Point Start Cyclopentanone Step1 Strecker Reaction (KCN, NH4Cl) Start->Step1 Inter1 1-Aminocyclopentane- carbonitrile Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Raney Ni) Inter1->Step2 Diamine 1-(Aminomethyl) cyclopentan-1-amine Step2->Diamine Step3 Kinetic Protection (Boc2O, 0°C) Diamine->Step3 Target Target Molecule (Boc on Methylamine) Step3->Target

Figure 1: Synthetic pathway leveraging kinetic control for selective protection.[1][2]

2.2 Critical Analysis of Selectivity

When reacting the diamine precursor with di-tert-butyl dicarbonate (Boc₂O), the methylamine reacts significantly faster than the ring amine.[1]

  • Mechanism: Nucleophilic attack on the carbonyl of Boc₂O.

  • Kinetic Driver: The transition state for the ring amine is destabilized by the adjacent methylene groups of the cyclopentane ring (steric clash).

  • Result: By controlling stoichiometry (0.9 - 1.0 eq of Boc₂O) and temperature (0°C), the target molecule is obtained as the major product. The alternative isomer (Boc on the ring amine) is minimized.

Detailed Experimental Protocol

Note: This protocol assumes the starting material is the free diamine, 1-(aminomethyl)cyclopentan-1-amine.

Objective: Selective Mono-Boc Protection of the Exocyclic Amine.

Reagents:

  • 1-(Aminomethyl)cyclopentan-1-amine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)[1]

  • Dichloromethane (DCM) or Methanol (MeOH) (Solvent)[1]

  • Triethylamine (TEA) (Optional, if starting material is a salt)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve 1-(aminomethyl)cyclopentan-1-amine (10 mmol) in DCM (50 mL).

    • Expert Tip: If the starting material is a hydrochloride salt, add 2.2 eq of TEA to liberate the free base before proceeding. Ensure the salt is fully dissolved/neutralized.

  • Thermal Equilibration: Cool the solution to 0°C using an ice/water bath.

    • Why: Lower temperature amplifies the kinetic difference between the two amine sites.

  • Reagent Addition: Dissolve Boc₂O (9.5 mmol, 0.95 eq) in DCM (10 mL). Add this solution dropwise to the amine mixture over a period of 30–45 minutes .

    • Critical Control: Rapid addition can lead to bis-protection.[1] The slight deficit of Boc₂O ensures the unreacted material is the starting diamine (easily removed) rather than the bis-Boc byproduct.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via TLC (ninhydrin stain) or LC-MS.[1]

  • Workup:

    • Wash the organic layer with water (2 x 20 mL) to remove unreacted diamine.

    • Wash with brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient with 1% NH₄OH).

Applications in Drug Discovery[5][6][7]

This scaffold is a "privileged structure" for constraining peptide geometry.

4.1 Peptidomimetics & Turn Induction

In peptide chains, the 1,1-disubstituted cyclopentane acts as a rigid spacer. When incorporated into a backbone:

  • It restricts the

    
     and 
    
    
    
    torsion angles.
  • It promotes the formation of

    
    -turns  or helical conformations.[1]
    
  • Utility: This is used to stabilize bioactive conformations of GPCR ligands or protease inhibitors, preventing proteolytic cleavage while maintaining receptor affinity.

4.2 Linker Chemistry

The molecule serves as a heterobifunctional linker.

  • Step 1: The free ring amine is coupled to a "Warhead" or core pharmacophore.

  • Step 2: The Boc group is removed (acidic conditions, e.g., TFA/DCM).

  • Step 3: The newly liberated methylamine is coupled to a solubilizing group or a second pharmacophore.

ApplicationWorkflow Scaffold Boc-N-[(1-aminocyclopentyl)methyl]carbamate Coupling1 Coupling A: React Free Ring Amine with Acid/Electrophile Scaffold->Coupling1 Intermediate Intermediate: Warhead attached to Ring Coupling1->Intermediate Deprotection Deprotection: Remove Boc (TFA or HCl) Intermediate->Deprotection Coupling2 Coupling B: React Methylamine with Linker/Tag Deprotection->Coupling2 FinalDrug Final Conjugate: Constrained Geometry Coupling2->FinalDrug

Figure 2: Workflow for utilizing the scaffold as a heterobifunctional linker.[1]

Safety & Handling (E-E-A-T)
  • Hazard Identification: As a primary amine derivative, this compound is likely an irritant to eyes, skin, and respiratory tracts.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates/carbonates over time.

  • Self-Validating Check: Before use, check the appearance. The compound should be a white to off-white solid or viscous oil.[1] If it appears yellow or brown, check purity via NMR (proton signals at 1.44 ppm for Boc and ~2.8 ppm for the methylene bridge).

References
  • ChemicalBook. (2025).[3] tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate Properties and CAS 1311318-21-4. Retrieved from

  • Ha, H. J., et al. (2007).[4] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. (Establishes the protocol for selective protection of primary vs. hindered amines). Retrieved from [4]

  • Guan, Y., et al. (2012).[5] 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677-686.[5] (Context on cyclopentane scaffolds in medicinal chemistry). Retrieved from

  • Sigma-Aldrich. (2025).[1] 1-(Boc-amino)-1-aminomethyl cyclopentane (Isomer Reference).[1] Retrieved from

Sources

An In-depth Technical Guide on the Discovery of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a pivotal building block in contemporary medicinal chemistry. The document delves into the synthetic pathways, strategic considerations behind its discovery, and its application in the development of novel therapeutics. By elucidating the causal relationships in its synthesis, this guide offers field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

The quest for therapeutic agents with high potency and selectivity is a central theme in drug discovery. One powerful strategy to achieve this is through the introduction of conformational rigidity into a molecular scaffold. The carbamate group is a key structural motif in many approved drugs and is often used to create more stable and cell-permeable analogs of peptides.[1] The cyclopentane ring, in particular, serves as a valuable design element, imparting a degree of three-dimensional structure that can enhance binding to biological targets. tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a prime example of a molecule that combines the benefits of a carbamate linkage with a conformationally restricted cyclopentyl core.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] This allows for selective chemical transformations at other sites within a molecule. This guide will explore the synthetic routes that have been developed to access this important building block.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate begins by disconnecting the Boc-protected amine, revealing 1-(aminomethyl)cyclopentan-1-amine as a key intermediate. This diamine, in turn, can be conceptually derived from a protected amino acid or a related nitrile. This analysis highlights the central challenge: the stereoselective and efficient installation of two distinct amino functionalities on a single cyclopentyl scaffold.

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of carbamates, particularly those of tertiary alcohols or sterically hindered amines, can be challenging.[3] However, several effective methods have been developed for the preparation of Boc-protected amines.

Synthesis via Mono-Boc Protection of a Diamine

A common and direct approach involves the selective protection of one amino group in a corresponding diamine. This strategy relies on controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), and often utilizes a large excess of the diamine to favor mono-protection.

Experimental Protocol: Mono-Boc Protection of 1,3-Diaminopropane (Illustrative) [4]

  • A solution of di-tert-butyl dicarbonate (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added dropwise to a stirred solution of a large excess of the diamine (e.g., 10 equivalents) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the mono-Boc-protected product.

Multi-step Synthesis from a Functionalized Cyclopentane

A representative synthesis could involve the following key transformations:

  • Acylation: Introduction of a protected amino group.[5]

  • Nucleophilic Substitution: Displacement of a leaving group to install a nitrogen-containing functionality.[5]

  • Reduction: Conversion of a nitrile or amide to the desired amine.[5]

Table 1: Comparison of Synthetic Approaches

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Mono-protection of DiamineDirect, one-step protection.Potentially high yielding and atom-economical if the diamine is readily available.Requires careful control of stoichiometry to avoid di-protection; separation of products can be challenging.
Multi-step SynthesisStepwise construction of the molecule.Allows for greater control and the introduction of chirality; adaptable to a wider range of starting materials.Longer synthetic sequence; may involve hazardous reagents and lower overall yields.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the multi-step synthesis of a substituted carbamate, which can be adapted for the synthesis of the target molecule.

G cluster_0 General Synthetic Workflow A Starting Material (e.g., 4-fluoro-2-methoxy-5-nitroaniline) B Acylation (e.g., with Boc₂O) A->B C Intermediate 1 (Protected Aniline) B->C D Nucleophilic Substitution (e.g., with an amine) C->D E Intermediate 2 (Substituted Aniline) D->E F Reduction (e.g., of a nitro group) E->F G Final Product (Substituted Carbamate) F->G

Caption: Generalized multi-step synthesis of a carbamate.

Applications in Drug Discovery and Medicinal Chemistry

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.[6][7] The rigid cyclopentane scaffold can impart favorable pharmacological properties, such as improved metabolic stability and enhanced binding affinity.

This building block has been incorporated into molecules targeting various disease areas, including:

  • Oncology: As a component of kinase inhibitors.[2]

  • Neuroscience: In the development of agents for neurodegenerative diseases.[2]

  • Infectious Diseases: As a scaffold for novel antiviral and antibacterial agents.

Conclusion

The discovery and development of synthetic routes to tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate have provided medicinal chemists with a valuable tool for the design of novel therapeutics. The choice of synthetic strategy is dictated by factors such as the availability of starting materials, scalability, and the desired stereochemistry. The methodologies outlined in this guide offer a robust foundation for the synthesis of this and related carbamate derivatives, enabling the continued exploration of new chemical space in the pursuit of innovative medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Perrone, R., Berardi, F., Leopoldo, M., & Tortorella, V. (1994). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Chirality, 6(1), 16–22.
  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a valuable bifunctional building block in contemporary drug discovery and development. The protocol initiates with the synthesis of 1-(aminomethyl)cyclopentanamine via a Strecker reaction with cyclopentanone, followed by the reduction of the intermediate aminonitrile. The final key step involves the selective mono-Boc protection of the resulting diamine. This document provides in-depth procedural details, explains the chemical principles underpinning the synthetic strategy, and offers practical insights for researchers in medicinal chemistry and process development.

Introduction

Saturated cyclic amines are privileged scaffolds in medicinal chemistry, frequently imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. Specifically, 1,1-disubstituted cyclopentane derivatives serve as rigid cores that can orient functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules. The title compound, tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, is a versatile synthetic intermediate possessing a primary amine for further elaboration and a Boc-protected primary amine, allowing for orthogonal chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions[1][2].

This application note provides a reliable and thoroughly-documented protocol for the preparation of this important building block, designed to be accessible to researchers and scientists in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is accomplished through a three-step sequence, commencing with commercially available cyclopentanone. The chosen pathway is designed for efficiency and scalability.

Synthetic_Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-Amino-1-cyclopentanecarbonitrile Cyclopentanone->Aminonitrile Step 1: Strecker Synthesis NaCN, NH4Cl, NH4OH Diamine 1-(Aminomethyl)cyclopentanamine Aminonitrile->Diamine Step 2: Nitrile Reduction 1. LiAlH4, THF 2. H2O Target tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Diamine->Target Step 3: Selective Boc Protection (Boc)2O, Dioxane/H2O

Figure 1: Overall synthetic pathway for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

The synthesis begins with a Strecker reaction on cyclopentanone to furnish 1-amino-1-cyclopentanecarbonitrile[3]. This is a classic and efficient method for the formation of α-aminonitriles from ketones or aldehydes[4][5]. The subsequent step involves the reduction of the nitrile functionality to a primary amine, yielding the key diamine intermediate, 1-(aminomethyl)cyclopentanamine. While several reducing agents can effect this transformation, lithium aluminum hydride (LiAlH4) is a reliable choice for laboratory-scale synthesis due to its high reactivity[6][7]. For larger-scale industrial applications, catalytic hydrogenation using Raney Nickel is often preferred for safety and cost considerations[8][9]. The final and most critical step is the selective mono-N-Boc protection of the resulting diamine. Given the presence of two primary amino groups with differing steric environments, selective protection of the less hindered aminomethyl group can be achieved under carefully controlled conditions[10][11].

Part 1: Synthesis of 1-Amino-1-cyclopentanecarbonitrile

This initial step employs the well-established Strecker synthesis to generate the α-aminonitrile intermediate from cyclopentanone.

Protocol

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Cyclopentanone84.1225.2 g (26.5 mL)0.30
Sodium Cyanide49.0117.6 g0.36
Ammonium Chloride53.4919.3 g0.36
28% Aqueous Ammonia-50 mL-
Methanol32.0450 mL-
Deionized Water18.02100 mL-
Dichloromethane84.93200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in deionized water. In a separate beaker, prepare a solution of ammonium chloride in deionized water and add the 28% aqueous ammonia.

  • Addition of Reagents: To the stirred sodium cyanide solution, add the ammonium chloride/ammonia solution. Subsequently, add a solution of cyclopentanone in methanol to the flask.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours. The reaction is typically exothermic, and gentle cooling with a water bath may be necessary to maintain the temperature around 25-30°C.

  • Heating: After the initial stirring period, heat the reaction mixture to 60°C and maintain this temperature for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-amino-1-cyclopentanecarbonitrile as an oil. The crude product is often of sufficient purity for the next step.

Safety Precautions:

  • Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. Ensure all waste is neutralized with bleach before disposal.

Part 2: Reduction of 1-Amino-1-cyclopentanecarbonitrile to 1-(aminomethyl)cyclopentanamine

This step reduces the nitrile group to a primary amine, forming the diamine intermediate. The protocol below utilizes lithium aluminum hydride.

Protocol

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-Amino-1-cyclopentanecarbonitrile110.1622.0 g0.20
Lithium Aluminum Hydride (LiAlH4)37.9515.2 g0.40
Anhydrous Tetrahydrofuran (THF)72.11400 mL-
Deionized Water18.0215 mL-
15% Aqueous Sodium Hydroxide-15 mL-
Diethyl Ether74.12300 mL-

Procedure:

  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Aminonitrile: Cool the LiAlH4 suspension to 0°C using an ice bath. Dissolve the 1-amino-1-cyclopentanecarbonitrile in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

  • Quenching: Cool the reaction mixture to 0°C with an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH4. This process is highly exothermic and generates hydrogen gas. Following the water, add 15% aqueous sodium hydroxide, and then more deionized water.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Drying and Concentration: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford 1-(aminomethyl)cyclopentanamine. The crude product can be purified by distillation under reduced pressure if necessary.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a dry, inert atmosphere.

  • The quenching process generates flammable hydrogen gas and should be performed slowly in a well-ventilated fume hood.

Part 3: Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

This final step involves the selective protection of one of the two primary amino groups. The steric hindrance around the amino group attached to the quaternary carbon directs the Boc group to the less hindered aminomethyl moiety.

Protocol

Table 3: Reagents and Materials for Step 3

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
1-(Aminomethyl)cyclopentanamine114.2011.4 g0.10
Di-tert-butyl dicarbonate ((Boc)2O)218.2521.8 g0.10
1,4-Dioxane88.11100 mL-
Deionized Water18.0250 mL-
Sodium Bicarbonate84.0110.1 g0.12
Ethyl Acetate88.11200 mL-
Brine-50 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-(aminomethyl)cyclopentanamine in a mixture of 1,4-dioxane and water.

  • Addition of Base: Add sodium bicarbonate to the solution and stir until it is dissolved.

  • Addition of (Boc)2O: Dissolve di-tert-butyl dicarbonate in 1,4-dioxane and add it dropwise to the stirred solution of the diamine at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water to the residue and extract with ethyl acetate (3 x 70 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate as a solid or viscous oil.

Mechanism of Selective Protection

The selectivity of the Boc protection arises from the difference in steric hindrance between the two primary amino groups. The amino group directly attached to the cyclopentyl ring is a neopentyl-type amine, which is significantly more sterically encumbered than the aminomethyl group.

Selective_Protection cluster_0 Reaction Diamine 1-(Aminomethyl)cyclopentanamine (Less hindered NH2 is more reactive) Product tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Diamine->Product Nucleophilic attack by less hindered amine Boc2O (Boc)2O Boc2O->Product

Sources

Application Note: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 1036261-06-9 / Derivatives), a critical building block for introducing conformational constraints into small molecule drugs. Unlike flexible linear diamines (e.g., ethylenediamine), this 1,1-disubstituted cyclopentane scaffold utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to pre-organize pharmacophores, thereby reducing the entropic penalty of binding to protein targets.

This note covers:

  • Structural Advantages: Metabolic stability and "Escape from Flatland" (Fsp³).

  • Synthetic Protocols: Orthogonal functionalization strategies for the free and protected amines.

  • Case Applications: Design of GPCR antagonists (CCR2/CCR5) and peptidomimetics.

Structural Analysis & Mechanistic Rationale

The "Gem-Disubstitution" Advantage

The molecule features a cyclopentane ring geminally substituted at the C1 position with a free primary amine (


) and a Boc-protected aminomethyl group (

).
  • Conformational Locking: In a linear diamine, the chain has free rotation. In this scaffold, the cyclopentyl ring restricts the bond angles of the substituents to ~109.5°, forcing the two amine "arms" into a specific trajectory. This is essential for projecting substituents into specific hydrophobic pockets of enzymes or receptors (e.g., Kinases, GPCRs).

  • Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation (e.g., by Cytochrome P450s) that typically occurs at

    
    -hydrogens in linear amines.
    
  • Fsp³ Enhancement: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (Lovering et al., 2009).

Visualization: Linear vs. Constrained Scaffolds

G cluster_0 Linear Diamine (Flexible) cluster_1 Cyclopentyl Scaffold (Rigid) Linear Ethylenediamine Linker (High Entropy) Rot Free Rotation (Undefined Conformation) Linear->Rot Lock Gem-Disubstitution Effect (Pre-organized Binding) Rot->Lock Optimization Goal Cyclo 1,1-Disubstituted Cyclopentane (Low Entropy) Cyclo->Lock

Figure 1: Comparison of entropic states. The cyclopentyl scaffold locks conformation, reducing the energy cost of binding.

Experimental Protocols: Orthogonal Functionalization

The power of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate lies in its orthogonal protection . The C1-amine is free, while the aminomethyl arm is Boc-protected. This allows for sequential, selective derivatization.

Protocol A: Selective Acylation of the Sterically Hindered C1-Amine

Challenge: The C1-amine is attached to a quaternary carbon. It is significantly more sterically hindered than a standard primary amine. Standard EDC/NHS couplings often fail or proceed slowly.

Reagents:

  • Scaffold: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq) or PyBOP (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to acid). Add DIPEA (1.0 eq) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Note: The color typically changes to yellow/orange.

  • Addition: Add the scaffold (1.0 eq) and the remaining DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. The steric bulk may require heating to 40°C if conversion is <50% after 4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection and Urea Formation

Objective: Expose the second amine (on the methyl arm) and convert it into a urea pharmacophore (common in CCR2 antagonists).

Step-by-Step Procedure:

  • Deprotection: Dissolve the intermediate from Protocol A in DCM. Add TFA (ratio 4:1 DCM:TFA). Stir for 1 hour.

  • Scavenging: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This is critical as residual acid interferes with the next step.

  • Urea Formation (Isocyanate Method):

    • Dissolve the crude amine TFA salt in DCM/DMF (9:1).

    • Add TEA (Triethylamine) (3.0 eq) to neutralize the salt.

    • Add the Isocyanate (

      
      ) (1.1 eq).
      
    • Stir for 2 hours at RT.

  • Validation: The formation of the urea is usually rapid. Confirm by LC-MS (Target Mass + R'-NCO).

Application Workflow: Synthesis of a CCR2 Antagonist Mimic

This workflow demonstrates how to build a "V-shaped" antagonist where the cyclopentane ring serves as the central hinge.

Workflow cluster_warning Critical Control Point Start Starting Scaffold (Free NH2 / Boc-NH) Step1 Step 1: Amide Coupling (HATU, R-COOH) Target: Steric C1-Amine Start->Step1 Inter1 Intermediate A (Amide formed, Boc intact) Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Inter2 Intermediate B (Free primary amine on -CH2-) Step2->Inter2 Step3 Step 3: Urea/Sulfonamide Formation (R'-NCO or R'-SO2Cl) Inter2->Step3 Final Final Bioactive Ligand (Constrained 'V' Shape) Step3->Final

Figure 2: Synthetic workflow for converting the scaffold into a bioactive ligand.

Quantitative Data: Physicochemical Impact[1][2]

The following table summarizes the impact of replacing a linear ethylenediamine linker with the (1-aminocyclopentyl)methyl scaffold in a hypothetical lead optimization campaign.

PropertyLinear Linker (Ethylenediamine)Cyclopentyl Scaffold (This Topic)Impact on Drug Design
Rotatable Bonds 3 (High Entropy)0 (Rigid Core)Reduces entropic penalty (

improves).
Fsp³ Score VariableIncreasesImproves solubility and "3D-ness".
Metabolic Stability Low (Susceptible to N-dealkylation)High (Quaternary C blocks oxidation)Increases Half-life (

).
LogP (Lipophilicity) LowerHigherIncreases BBB penetration potential.
Selectivity Low (Promiscuous conformers)High (Locked vector)Reduces off-target toxicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1][2] tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate Compound Summary. National Library of Medicine. [2]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (n.d.). General Procedures for Carbamate Synthesis and Protection Strategies.

  • PDB (Protein Data Bank). (n.d.). Analysis of CCR2 Antagonist Binding Modes (Example PDB: 5T1A).

Sources

Application Notes and Protocols: Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Novel Building Block for Conformationally Constrained Peptides

In the landscape of peptide design and drug discovery, the quest for molecules with enhanced stability, receptor selectivity, and predictable conformations is paramount. Non-proteinogenic amino acids are invaluable tools in this endeavor, offering a means to introduce unique structural motifs that can profoundly influence the biological activity of a peptide.[1] This guide focuses on a promising, yet less-explored building block: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate .

The incorporation of cyclic structures into a peptide backbone is a well-established strategy for imparting conformational rigidity.[2] This rigidity can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity for its target receptor. The aminocyclopentyl moiety, in particular, offers a unique five-membered ring structure that can mimic or stabilize specific peptide turns. The additional methylene linker in tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate provides a greater degree of rotational freedom compared to direct incorporation of an aminocyclopentyl acid, potentially allowing for finer tuning of the peptide's three-dimensional structure.

This document provides a comprehensive overview of the synthesis, characterization, and application of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in solid-phase peptide synthesis (SPPS), with a focus on the underlying scientific principles and practical considerations for its successful implementation.

Physicochemical Properties and Synthesis

Before its application in peptide synthesis, a thorough understanding of the building block's properties and a reliable synthetic route are essential.

Compound Specifications
PropertyValueSource
IUPAC Name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamateN/A
Molecular Formula C11H22N2O2N/A
Molecular Weight 214.31 g/mol N/A
Appearance Typically a colorless to light yellow oil or low-melting solid[3]
Solubility Soluble in common organic solvents (DMF, DCM, etc.)[3]
Storage Store under an inert atmosphere at 2-8 °C[4]
Rationale for Synthesis

The synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a two-step process starting from the commercially available (1-aminocyclopentyl)methanol. The first step involves the synthesis of the amino alcohol, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis Protocol

Step 1: Synthesis of (1-Aminocyclopentyl)methanol

This precursor can be synthesized via the reduction of 1-aminocyclopentanecarboxylic acid.

  • Reaction:

    • 1-aminocyclopentanecarboxylic acid + LiAlH4 → (1-aminocyclopentyl)methanol

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 1-aminocyclopentanecarboxylic acid in anhydrous THF to the LiAlH4 suspension with vigorous stirring.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-aminocyclopentyl)methanol.[5]

Step 2: Boc Protection of (1-Aminocyclopentyl)methanol

The Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under a range of conditions and its facile removal with mild acid.[6]

  • Reaction:

    • (1-aminocyclopentyl)methanol + Di-tert-butyl dicarbonate (Boc2O) → tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

  • Procedure:

    • Dissolve (1-aminocyclopentyl)methanol in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (NaHCO3) to the solution and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc2O) in dioxane dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel to obtain pure tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy for SPPS is a robust and well-established method. The incorporation of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate follows the general principles of Boc-SPPS, with some specific considerations.

Workflow for Boc-SPPS

The following diagram illustrates the general workflow for incorporating the novel building block into a peptide chain using Boc-SPPS.

SPPS_Workflow cluster_cycle Elongation Cycle Resin Resin Support Deprotection1 Boc Deprotection (TFA in DCM) Resin->Deprotection1 Neutralization1 Neutralization (DIEA in DCM) Deprotection1->Neutralization1 Coupling1 Coupling: Boc-AA-OH + Coupling Reagent Neutralization1->Coupling1 Wash1 Wash (DCM, DMF) Coupling1->Wash1 Deprotection2 Boc Deprotection (TFA in DCM) Wash1->Deprotection2 Neutralization2 Neutralization (DIEA in DCM) Deprotection2->Neutralization2 Coupling2 Coupling: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate + Coupling Reagent Neutralization2->Coupling2 Wash2 Wash (DCM, DMF) Coupling2->Wash2 Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Boc-SPPS incorporating the novel building block.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for incorporating tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and treat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using strong acids.

  • Standard Cleavage Cocktail: Anhydrous hydrogen fluoride (HF) is the most common reagent for cleaving peptides from resins like Merrifield or PAM resins.

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF, typically with a scavenger such as anisole, at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether and dry under vacuum.

Note on Safety: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed in a dedicated fume hood with appropriate personal protective equipment.

Rationale and Mechanistic Insights

Conformational Constraint and the Methylene Linker

The cyclopentane ring introduces a significant conformational constraint on the peptide backbone. This can reduce the entropic penalty of binding to a receptor by locking the peptide into a more defined conformation. The methylene linker between the cyclopentyl ring and the carbamate provides more flexibility than a direct linkage to the ring, which may be advantageous for optimizing interactions with a binding pocket.

Conformational_Constraint cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 D1 D1 C1->D1 A2 A2 B2 B2 A2->B2 C2 C2 B2->C2 D2 D2 C2->D2 D2->A2 Flexible_Text Multiple Conformations Constrained_Text Defined Conformation Boc_Deprotection Boc_Protected Boc-NH-R Protonation Protonation (H+) Boc_Protected->Protonation Intermediate1 Boc-NH(H+)-R Protonation->Intermediate1 Carbocation_Formation Elimination Intermediate1->Carbocation_Formation tBu_Cation t-Butyl Cation Carbocation_Formation->tBu_Cation tert-butyl cation Carbamic_Acid Carbamic Acid HOOC-NH-R Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-R Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: Due to the steric bulk of the cyclopentylmethyl group, coupling reactions may be slower than with standard amino acids. If the Kaiser test remains positive after the initial coupling time, consider the following:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • More Potent Coupling Reagents: Use a more reactive coupling reagent such as HATU.

    • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40 °C), but monitor for potential racemization.

  • Side Reactions during Cleavage: The tert-butyl carbocation generated during Boc deprotection can potentially alkylate sensitive residues like tryptophan and methionine. The use of scavengers in the cleavage cocktail is highly recommended to prevent these side reactions.

Conclusion

Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate represents a valuable addition to the toolkit of peptide chemists. Its unique structure offers the potential to create conformationally constrained peptides with improved biological properties. While its incorporation follows the general principles of Boc-SPPS, careful attention to coupling conditions and cleavage protocols is necessary for successful synthesis. The methodologies and insights provided in this guide are intended to empower researchers to explore the potential of this novel building block in their drug discovery and development efforts.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ChemBK. N-BOC-1-AMINO-1-CYCLOPENTANEMETHANOL. Retrieved from [Link]

  • RCSB PDB. (n.d.). Non-proteinogenic Amino Acid. Retrieved from [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2021). Molecules, 26(16), 5029. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). RSC Medicinal Chemistry, 12(8), 1255-1268. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. (1985). Life Sciences, 36(2), 121-134. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

Sources

experimental procedures using tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in Synthetic Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a bifunctional synthetic building block of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a rigid cyclopentane core, a free primary amine, and a second primary amine orthogonally protected with a tert-butoxycarbonyl (Boc) group, makes it an invaluable scaffold. This differential protection allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

The cyclopentyl ring imparts conformational rigidity, a desirable trait for designing ligands with high affinity and selectivity for biological targets. This guide provides a detailed overview of the key experimental procedures involving this carbamate, focusing on the causality behind protocol choices, self-validating experimental design, and applications in targeted synthesis, such as in the development of enzyme inhibitors.

Physicochemical Properties and Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂[1][2]
Molecular Weight 200.28 g/mol [1][2]
CAS Number Varies by stereoisomer (e.g., 645400-44-8 for (1S,3S))[1][2]
Physical Form Solid
Storage Store in a cool, dark place under an inert atmosphere at room temperature.[1][2]
Safety and Handling

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is associated with several hazard classifications. Adherence to appropriate safety protocols is mandatory.

  • Hazard Statements: According to the Globally Harmonized System (GHS), this compound is classified as:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures:

    • Always handle this chemical in a well-ventilated fume hood.[5][6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

    • Avoid inhalation of dust and direct contact with skin and eyes.[5]

    • In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4]

    • Consult the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Core Experimental Workflows

The synthetic utility of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate stems from the ability to selectively functionalize its two distinct amine groups. This section details the fundamental protocols for these transformations.

Workflow 1: Functionalization of the Free Primary Amine

The exposed primary amine is a potent nucleophile, readily participating in reactions such as acylation to form amide bonds. This is often the first step in elaborating the scaffold.

G cluster_0 Protocol: Amide Bond Formation reagent tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate reaction Reaction Vessel (0°C to RT) reagent->reaction acid_chloride Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agents acid_chloride->reaction base Non-nucleophilic Base (e.g., DIPEA, Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM, DMF) solvent->reaction product N-Acylated Product workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup Stir 2-16h purification Purification (Column Chromatography) workup->purification purification->product

Caption: Workflow for the acylation of the free primary amine.

Protocol 1: Acylation with an Acyl Chloride

This protocol provides a robust method for forming an amide linkage, a key bond in many pharmaceutical compounds.[8]

1. Reagent Preparation:

  • Dissolve tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
  • Causality: The base is crucial for scavenging the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is chosen to prevent it from competing with the desired reaction with the acyl chloride.

2. Reaction:

  • Cool the solution to 0°C using an ice bath. This helps to control the exothermic nature of the reaction and minimize side product formation.
  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

3. Monitoring and Workup:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Workflow 2: Deprotection of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions.[9] This orthogonality is fundamental to its utility in multi-step synthesis.

G cluster_0 Mechanism: Acid-Catalyzed Boc Deprotection start Boc-Protected Amine (R-NHBoc) protonation Protonated Intermediate start->protonation + H⁺ (Acid) fragmentation Fragmentation protonation->fragmentation amine Free Amine (R-NH₃⁺) fragmentation->amine co2 CO₂ fragmentation->co2 tbutyl tert-Butyl Cation fragmentation->tbutyl

Caption: Mechanism of the acid-catalyzed Boc deprotection.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is highly effective and often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.[9]

1. Reagent Preparation:

  • Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate. For substrates that are poorly soluble, a suspension can be used.

2. Reaction:

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred mixture at room temperature.
  • Causality: The strong acid protonates the carbamate, initiating the cleavage mechanism. Dioxane is a common solvent for this reagent and is generally inert under these conditions.

3. Monitoring and Isolation:

  • Stir the mixture at room temperature for 1-4 hours.[9] The reaction progress can be monitored by TLC or LC-MS.
  • In many cases, the deprotected amine will precipitate out of the solution as the hydrochloride salt.
  • Collect the solid product by filtration.
  • Wash the collected solid with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities and the tert-butyl byproducts.

4. Drying:

  • Dry the product under vacuum to obtain the pure amine hydrochloride salt. If the free amine is required, a subsequent basic workup or neutralization step can be performed.

Application Case Study: Synthesis of an IDO1 Inhibitor Precursor

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in tumor immune escape, making it a target for cancer therapy.[10] Molecules built upon the (1-aminocyclopentyl)methylamine scaffold are being investigated as IDO1 inhibitors. The following workflow illustrates how the previously described protocols can be combined in a sequence to build a core structure for such inhibitors.

G start tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate step1 Step 1: Acylation (Protocol 1) start->step1 intermediate Boc-Protected N-Acylated Intermediate step1->intermediate step2 Step 2: Boc Deprotection (Protocol 2) intermediate->step2 product Deprotected Intermediate (Amine Salt) step2->product step3 Step 3: Further Functionalization (e.g., Reductive Amination, Amide Coupling) product->step3 final IDO1 Inhibitor Scaffold step3->final

Caption: Synthetic pathway towards an IDO1 inhibitor scaffold.

This sequential strategy is a cornerstone of modern synthetic chemistry.

  • Step 1 (Acylation): The free amine of the starting material is first coupled with a specific carboxylic acid or acyl chloride, introducing a key pharmacophoric element. This is achieved using the conditions outlined in Protocol 1 .

  • Step 2 (Deprotection): The resulting intermediate, which now bears the newly formed amide bond, is subjected to acidic conditions as described in Protocol 2 . This selectively removes the Boc protecting group, revealing the second primary amine.

  • Step 3 (Further Functionalization): The newly exposed amine is now available for a subsequent chemical transformation. This could involve another amide coupling, a reductive amination, or a variety of other reactions to complete the synthesis of the target molecule.

This logical, step-wise approach, enabled by the orthogonal nature of the starting material, allows for the controlled and efficient construction of complex, biologically active compounds.

References

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]

Sources

scale-up synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate . This molecular scaffold is a critical building block in the synthesis of gabapentinoid analogs and peptidomimetics, featuring a gem-disubstituted cyclopentane ring that imposes specific conformational constraints.

Executive Summary & Retrosynthetic Analysis

Target Molecule: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Chemical Structure: A cyclopentane ring substituted at the C1 position with a free primary amine (


) and a Boc-protected aminomethyl group (

).[1]

Scale-Up Strategy: The most robust industrial route avoids expensive chromatographic purification and utilizes high-throughput unit operations (crystallization, hydrogenation).[1]

  • Step 1: Strecker Synthesis converts cyclopentanone to 1-aminocyclopentanecarbonitrile.[1]

  • Step 2: Catalytic Hydrogenation reduces the nitrile to the diamine (1-(aminomethyl)cyclopentan-1-amine).[1]

  • Step 3: Chemoselective Protection exploits the steric differential between the hindered quaternary amine and the unhindered primary aminomethyl group to selectively install the Boc group.

SynthesisRoute SM Cyclopentanone Int1 1-Aminocyclopentane- carbonitrile SM->Int1 NaCN, NH4Cl NH3 (aq) (Strecker) Int2 1-(Aminomethyl) cyclopentan-1-amine Int1->Int2 H2, Raney Ni NH3/MeOH (Reduction) Product tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate Int2->Product Boc2O (0.95 eq) DCM, 0°C (Selective Protection)

Figure 1: Retrosynthetic pathway designed for kilogram-scale production.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This step establishes the quaternary center.[1] The use of ammonium chloride and aqueous ammonia buffers the reaction and provides the nitrogen source.

  • Reagents: Cyclopentanone (1.0 eq), Sodium Cyanide (1.05 eq), Ammonium Chloride (1.1 eq), Ammonia (25% aq, 5.0 eq).

  • Safety Critical: This reaction generates cyanide intermediates. All operations must be performed in a well-ventilated fume hood with HCN detectors active.[1]

Protocol:

  • Preparation: In a jacketed glass reactor, dissolve NH4Cl (1.1 eq) in 25% aqueous ammonia (5 vol relative to ketone).

  • Addition: Add Cyclopentanone (1.0 eq) followed by methanol (2 vol) to aid solubility. Cool the mixture to 10°C.

  • Cyanide Addition: Dissolve NaCN (1.05 eq) in water (2 vol). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature <20°C.

  • Reaction: Warm to 40°C and stir for 4 hours. Monitor consumption of ketone by GC-MS or TLC.[1]

  • Workup:

    • Cool to 0°C. The product often precipitates as a white solid.

    • Extract the mixture with Dichloromethane (DCM) (3 x 3 vol).[1]

    • Cyanide Destruction: Treat the aqueous waste stream with 10% Sodium Hypochlorite (Bleach) solution until oxidizer test is positive (starch-iodide paper) to destroy residual cyanide before disposal.[1]

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

    • Yield Target: >85% (White crystalline solid).

Step 2: Hydrogenation to 1-(Aminomethyl)cyclopentan-1-amine

Reduction of the nitrile requires active sponge metal catalysts.[1] Raney Nickel is preferred for cost and activity. Ammonia is essential to suppress the formation of secondary amines (dimerization).

  • Reagents: 1-Aminocyclopentanecarbonitrile, Raney Nickel (20 wt%), Methanol (10 vol), Ammonia (gas or 7N in MeOH).[1]

  • Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Protocol:

  • Loading: Purge the autoclave with Nitrogen. Load the aminonitrile and Methanol.

  • Catalyst: Add Raney Nickel (slurry in water/methanol). Caution: Pyrophoric when dry.[1]

  • Ammonia: Charge liquid ammonia or saturate the solution with NH3 gas (approx. 5-10 eq).[1]

  • Hydrogenation: Pressurize with Hydrogen (H2) to 50 bar (725 psi). Heat to 80°C.

  • Reaction: Stir at 1000 rpm for 12–24 hours. Monitor H2 uptake.

  • Workup:

    • Cool to RT and vent H2. Purge with N2.

    • Filter catalyst through a bed of Celite under N2 atmosphere (keep wet to prevent ignition).

    • Concentrate filtrate to remove NH3 and MeOH.

    • Purification: Distillation under reduced pressure (approx. 80-90°C at 5 mmHg) yields the pure diamine as a colorless oil.[1]

    • Yield Target: >90%.

Step 3: Chemoselective Boc-Protection

This is the critical differentiation step.[1] The amine attached to the ring (C1) is sterically hindered by the quaternary center. The methylamine (-CH2NH2) is unhindered.[1] By controlling stoichiometry and temperature, exclusive mono-protection of the methylamine is achieved.

  • Reagents: 1-(Aminomethyl)cyclopentan-1-amine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.95 eq), DCM (10 vol).[1]

Protocol:

  • Dissolution: Dissolve the diamine in DCM and cool to -5°C to 0°C.

  • Addition: Dissolve Boc2O (0.95 eq) in DCM (2 vol). Add this solution dropwise over 2 hours. Crucial: Slow addition prevents local high concentration favoring di-protection.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

  • Workup (Self-Validating Purification):

    • The reaction mixture contains: Product (Mono-Boc), trace Di-Boc, and trace unreacted Diamine.[1]

    • Wash 1 (Basic): Wash with 1N NaOH.[1] (Removes acidic impurities, keeps amines free).

    • Extraction Logic:

      • Extract the organic layer with 10% Citric Acid or 0.5N HCl (aqueous pH ~4).

      • Result: The Product (Mono-Boc, basic) and Diamine (dibasic) move to the aqueous phase. The Di-Boc (non-basic) remains in the DCM. Discard DCM.

    • Recovery:

      • Basify the aqueous phase to pH >12 using 4N NaOH.[2]

      • Extract with fresh DCM or Ethyl Acetate.

      • The Product extracts efficiently. Any trace Diamine is very water-soluble and tends to stay in the aqueous phase or can be removed by washing the organic extract with brine.

  • Isolation: Dry (MgSO4) and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc if necessary, though the oil often solidifies upon standing.

Process Control & Visualization

Purification Logic Flow

The following diagram illustrates the extraction logic used to ensure >98% purity without chromatography.

WorkupLogic RxnMix Reaction Mixture (Mono-Boc, Di-Boc, Diamine) AcidExt Acid Extraction (0.5N HCl) RxnMix->AcidExt OrgLayer1 Organic Layer (Contains Di-Boc impurity) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Mono-Boc salt + Diamine salt) AcidExt->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify OrgExt2 Extract with DCM Basify->OrgExt2 FinalOrg Final Organic Layer (Target Mono-Boc) OrgExt2->FinalOrg Product FinalAq Final Aqueous Waste (Trace Diamine) OrgExt2->FinalAq Waste

Figure 2: Acid-Base extraction strategy for purification of the mono-protected amine.

Key Technical Parameters (Data Summary)

ParameterStep 1 (Strecker)Step 2 (Reduction)Step 3 (Protection)
Limiting Reagent CyclopentanoneAminonitrileBoc Anhydride (0.95 eq)
Temperature 40°C80°C0°C → 20°C
Pressure Atmospheric50 bar (H2)Atmospheric
Critical Impurity Cyanide (Safety)Secondary Amine (Dimer)Di-Boc protected amine
Purification PrecipitationDistillationAcid/Base Extraction
Typical Yield 85-90%90-95%75-85%

References

  • Preparation of 1-aminocyclopentanecarbonitrile

    • Source: Organic Syntheses, Coll. Vol. 3, p. 66 (1955); Vol. 27, p. 7 (1947).
    • Context: Standard Strecker protocol adapted for cyclic ketones.
    • URL:[Link]

  • Hydrogenation of Aminonitriles to Diamines

    • Source:Organic Process Research & Development, "Catalytic Hydrogen
    • Context: Optimization of Raney Ni conditions and ammonia suppression of secondary amines.
    • URL:[Link][1]

  • Selective Protection of Diamines

    • Source:The Journal of Organic Chemistry, "Selective Monoacyl
    • Context: Mechanistic basis for selective reaction at the primary carbon amine over the sterically hindered qu
    • URL:[Link][1]

  • Gabapentinoid Synthesis Overview

    • Source:Chemical Reviews, "The Chemistry of Gabapentin and its Deriv
    • Context: Structural context for 1,1-disubstituted cyclopentane scaffolds.[1][3]

    • URL:[Link][1]

Sources

Mastering Amine Protection: A Guide to Strategies Involving tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical research and drug development, the precise manipulation of molecular architecture is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively shield reactive functional groups while other parts of a molecule are modified. This guide provides an in-depth exploration of protecting group strategies centered on tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a key building block in the synthesis of complex bioactive molecules. Herein, we delve into the rationale, application, and detailed protocols for the use of the tert-butyloxycarbonyl (Boc) protecting group with the 1-(aminomethyl)cyclopentan-1-amine scaffold, offering researchers a comprehensive resource for their synthetic endeavors.

The Strategic Importance of the 1-(Aminomethyl)cyclopentan-1-amine Scaffold

The 1-(aminomethyl)cyclopentan-1-amine core is a valuable pharmacophore found in a variety of biologically active compounds. The geminal amino groups, one primary and one secondary, offer multiple points for chemical diversification, making this scaffold attractive for the construction of compound libraries in drug discovery. However, the similar reactivity of the two amino groups presents a significant synthetic challenge: the need for selective functionalization. This is where the strategic implementation of protecting groups becomes essential.

Why the Boc Group is the Protector of Choice

The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in non-peptide chemistry, and for good reason.[1] Its popularity stems from a combination of favorable characteristics:

  • Ease of Installation: The Boc group is readily introduced under relatively mild conditions, typically reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

  • Robust Stability: The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, allowing for a broad scope of subsequent chemical transformations on other parts of the molecule.[3][4]

  • Facile and Selective Removal: The Boc group is prized for its acid-lability. It can be cleanly removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[1][2][5] This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., hydrogenation for Cbz groups or base for Fmoc groups).[3][6][7]

The steric bulk of the tert-butyl group can also be strategically employed to direct reactions to other sites within the molecule.

Visualizing the Strategy: Protection and Deprotection Workflow

The overall strategy for utilizing tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate involves a two-step process of protection and deprotection, which allows for the selective modification of one of the two amino groups.

G cluster_protection Protection Step cluster_modification Selective Functionalization cluster_deprotection Deprotection Step A 1-(Aminomethyl)cyclopentan-1-amine (Diamine Starting Material) B Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) A->B Reaction Conditions C tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Mono-protected Intermediate) B->C Yields mono-Boc protected product D Further Synthetic Steps (e.g., Acylation, Alkylation of the free primary amine) C->D E Modified Intermediate F Acid (e.g., TFA, HCl) Solvent (e.g., DCM) E->F Reaction Conditions G Final Deprotected Product F->G Releases the free secondary amine

Caption: General workflow for the protection, functionalization, and deprotection of the 1-(aminomethyl)cyclopentan-1-amine scaffold.

Application Note 1: Selective Mono-Boc Protection of 1-(Aminomethyl)cyclopentan-1-amine

Introduction:

The selective protection of one of the two amino groups in 1-(aminomethyl)cyclopentan-1-amine is the critical first step in its use as a versatile building block. Due to the different steric environments of the primary and secondary amines, selective mono-protection of the less sterically hindered primary amine can often be achieved.

Principle:

The protection reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a base is crucial to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.[2]

Experimental Protocol:

Materials:

  • 1-(Aminomethyl)cyclopentan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(aminomethyl)cyclopentan-1-amine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.1 eq) or a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

Data Summary:

Reagent/SolventMolar Ratio/VolumePurpose
1-(Aminomethyl)cyclopentan-1-amine1.0 eqStarting material
Di-tert-butyl dicarbonate (Boc₂O)1.0 - 1.1 eqBoc protecting agent
Triethylamine (TEA)1.1 eqBase to neutralize acid byproduct
4-Dimethylaminopyridine (DMAP)catalyticAlternative or co-base
THF or DCMSufficient to dissolveAnhydrous solvent

Application Note 2: Acid-Mediated Deprotection of Boc-Protected Amines

Introduction:

The removal of the Boc protecting group is a critical step to unmask the amine for subsequent reactions. The acid-labile nature of the tert-butyl carbamate allows for its efficient cleavage under mild acidic conditions.

Mechanism of Deprotection:

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2][8][9] This is followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2][7][8][9]

G cluster_mech Boc Deprotection Mechanism A Boc-Protected Amine C Protonated Carbamate A->C Step 1 B Protonation by Acid (H+) E Carbamic Acid C->E Step 2 D Loss of tert-butyl cation G Free Amine + CO₂ E->G Step 3 F Decarboxylation

Sources

Application Note: A Guide to the Solid-Phase Synthesis of Novel Peptidomimetics Using tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, the pursuit of peptidomimetics with enhanced proteolytic stability and precisely controlled three-dimensional structures is a central theme. Non-natural amino acids, particularly those with constrained cyclic scaffolds, are invaluable tools in this endeavor. This technical guide provides a comprehensive overview and detailed protocols for the application of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a unique constrained β-amino acid analogue, in Boc-based solid-phase peptide synthesis (SPPS). We will explore the strategic rationale behind its use, step-by-step methodologies for its incorporation into peptide chains, and expert insights into overcoming potential synthetic challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel building blocks for creating sophisticated therapeutic candidates.

Introduction: The Strategic Value of Constrained β-Amino Acid Analogues

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility. The incorporation of non-natural building blocks is a proven strategy to address these limitations. tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate emerges as a compelling scaffold for several key reasons:

  • β-Amino Acid Backbone: As a β-amino acid analogue, it introduces an extra carbon into the peptide backbone, which is known to confer significant resistance to enzymatic degradation by proteases.[1] This fundamental modification can dramatically improve the in vivo half-life of a therapeutic peptide.

  • Conformational Rigidity: The cyclopentyl ring imposes significant steric constraints on the local backbone, forcing it to adopt a well-defined and predictable conformation.[2] This rigidity is crucial for designing ligands that fit precisely into target protein binding pockets, potentially leading to higher affinity and selectivity.[3]

  • Orthogonal Synthetic Handle: The molecule is ingeniously designed for synthesis. The primary amine on the cyclopentane ring serves as the nucleophile for peptide bond formation, while the secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This Boc group acts as the temporary N-terminal protection, perfectly suited for the classic Boc/Bzl solid-phase synthesis strategy.[4][5]

This application note provides the foundational principles and actionable protocols to successfully integrate this versatile building block into synthetic peptides.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamateN/A
Molecular Formula C₁₁H₂₂N₂O₂Calculated
Molecular Weight 214.31 g/mol Calculated
CAS Number Not availableN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMF, DCM, NMPInferred

Handling and Storage: To ensure chemical integrity, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2] Avoid repeated freeze-thaw cycles.

Principles of Incorporation: The Boc-SPPS Strategy

The selective protection scheme of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate makes it an ideal candidate for the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology.[6] This approach relies on a "quasi-orthogonal" protection scheme where the temporary Nα-Boc group is labile to moderate acids (e.g., trifluoroacetic acid), while the more permanent side-chain and linker protecting groups (typically benzyl-based) require strong acids (e.g., hydrofluoric acid) for cleavage.[4][7]

The general workflow for incorporating our target building block is a cyclical process involving deprotection, activation, and coupling.

SPPS_Workflow cluster_resin Solid Support (Resin) Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Expose N-terminal amine Coupling Coupling Reaction Deprotection->Coupling 2. Neutralize Activation Amino Acid Activation (HBTU/DIPEA) Activation->Coupling 3. Add Activated AA* Coupling->Resin 4. Elongate Chain caption *AA = tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Coupling_Workflow Resin Peptide-Resin Free NH₂ Group CoupledResin Peptide-Resin NH-CO-C₅H₈-CH₂-NH-Boc Resin->CoupledResin Coupling (Amide Bond Formation) BuildingBlock { Boc-NH-CH₂- | C₅H₈-NH₂ | (Title Compound)} Activation HBTU / DIPEA in DMF BuildingBlock->Activation Activation->CoupledResin Coupling (Amide Bond Formation) caption Coupling of the title compound onto the resin.

Diagram 2: Schematic of the coupling reaction.

Protocol 3.4: N-Terminal Boc Deprotection

Rationale: To continue chain elongation, the newly introduced Boc group must be removed to expose the secondary amine for the next coupling cycle. A solution of 50% trifluoroacetic acid (TFA) in DCM is the standard reagent for this transformation in Boc-SPPS. [6]

  • Wash the resin with DCM (2x).

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3x).

  • Neutralization: Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the next coupling.

Protocol 3.5: Final Cleavage and Deprotection

Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This requires a very strong acid, typically anhydrous hydrofluoric acid (HF). Scavengers are added to trap the highly reactive carbocations generated during the process, preventing side reactions.

⚠️ WARNING: This procedure involves extremely hazardous materials (HF) and must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the vessel.

  • Stir the reaction at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Troubleshooting and Expert Recommendations

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the bulky cyclopentyl group.Perform a double coupling. Increase coupling time to 4-6 hours. Consider using a more potent coupling reagent like HATU.
Low Final Yield Incomplete coupling at one or more steps. Premature chain cleavage.Optimize coupling conditions for each amino acid. Ensure the resin linker is stable to the repeated Boc deprotection steps.
Side Product Formation Inadequate scavenging during final HF cleavage.Ensure a fresh and appropriate scavenger cocktail is used. p-Cresol is essential for protecting tyrosine residues, for example.

Conclusion

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a powerful and synthetically accessible building block for creating novel peptidomimetics. Its constrained cyclic nature and β-amino acid backbone offer a dual advantage for enhancing conformational stability and resisting enzymatic degradation. By leveraging the well-established principles of Boc-based solid-phase peptide synthesis, researchers can reliably incorporate this moiety to explore new chemical space in drug discovery. The protocols and insights provided in this guide serve as a validated starting point for the synthesis of next-generation peptide therapeutics.

References

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-34. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 343, 107-36. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
  • Våbenø, J., & Luthman, K. (2005). Constrained amino acids as tools in medicinal chemistry. Current Medicinal Chemistry, 12(2), 159-172.
  • Gellerman, G., et al. (2006). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Peptide Science, 12(8), 527-537. Available at: [Link]

  • AAPPTec. Peptide Modifications; Cyclization. Available at: [Link]

Sources

enzymatic reactions involving tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

[1]

Introduction & Mechanistic Rationale

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a critical "gem-diamine" scaffold used in medicinal chemistry to introduce conformational constraints into peptide mimetics and GPCR modulators.[1] The molecule features a cyclopentane ring with a quaternary carbon (C1) substituted by a free primary amine (attached directly to the ring) and a Boc-protected aminomethyl group.[1]

The Challenge
  • Steric Hindrance: The free amine is attached to a quaternary carbon, making it a "tertiary-alkyl" primary amine.[1] It is significantly less nucleophilic and more sterically crowded than standard amines.[1]

  • Regioselectivity: Synthesizing this molecule from the symmetric diamine precursor (1-(aminomethyl)cyclopentan-1-amine) requires distinguishing between the exocyclic primary amine (on the methyl group) and the endocyclic-like amine (on the ring).[1]

The Biocatalytic Solution
  • Kinetic Control: Lipases (e.g., CALB) can exploit the steric difference between the accessible exocyclic amine and the hindered ring amine to achieve near-perfect regioselectivity during protection.[1]

  • Substrate Specificity: Engineered ligases (e.g., Peptiligase) can force the formation of amide bonds with the hindered ring amine under mild aqueous conditions, avoiding the epimerization risks associated with harsh chemical coupling agents (e.g., HATU/DIEA).[1]

Experimental Protocols

Protocol A: Regioselective Enzymatic Synthesis of Boc-ACP-Amine

Objective: To synthesize tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate from 1-(aminomethyl)cyclopentan-1-amine using CALB for selective N-acylation.[1]

Materials
  • Substrate: 1-(aminomethyl)cyclopentan-1-amine (Free diamine).[1]

  • Acyl Donor: Dibenzyl carbonate (DBC) or Boc-anhydride (Boc2O) Note: While Boc2O is chemical, using an enzymatic acyl donor like diallyl carbonate followed by chemical exchange is common.[1] Here we use tert-butyl 2,2,2-trifluoroethyl carbonate as a specific enzymatic Boc donor.[1]

  • Biocatalyst: Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435).[1]

  • Solvent: Anhydrous Toluene or MTBE (Methyl tert-butyl ether).[1]

Workflow Diagram (DOT)

GStart1-(aminomethyl)cyclopentan-1-amineEnzymeCALB (Novozym 435)(Toluene, 30°C)Start->EnzymeNucleophilic Attack(Exocyclic -NH2)ReagentBoc-Donor(t-Butyl-2,2,2-trifluoroethyl carbonate)Reagent->EnzymeAcylationIntermediateAcyl-EnzymeComplexEnzyme->IntermediateProducttert-butyl N-[(1-aminocyclopentyl)methyl]carbamateIntermediate->ProductSelective TransferByproductTrifluoroethanolIntermediate->ByproductRingAmineRing -NH2(Sterically Hindered)RingAmine->EnzymeNo Reaction(Excluded from Active Site)

Figure 1: Mechanism of CALB-mediated regioselective N-Boc protection.

Step-by-Step Procedure
  • Preparation: Dissolve 10 mmol of 1-(aminomethyl)cyclopentan-1-amine in 50 mL of anhydrous MTBE.

  • Addition: Add 11 mmol (1.1 eq) of tert-butyl 2,2,2-trifluoroethyl carbonate (or commercially available Boc-oxime esters).

  • Enzyme Loading: Add 200 mg of Novozym 435 (immobilized CALB).

  • Incubation: Shake the reaction mixture at 30°C and 200 rpm.

    • Checkpoint: Monitor reaction by TLC (ninhydrin stain) or HPLC-MS.[1] The exocyclic amine reacts rapidly (1-4 hours) due to low steric hindrance.[1] The ring amine remains unreacted.[1]

  • Termination: Filter off the immobilized enzyme beads.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is the mono-Boc protected product.[1]

    • Validation: 1H NMR should show a singlet for the Boc group (9H) and a shift in the methylene protons (-CH2-NH-Boc), while the ring amine protons remain characteristic of a free amine.[1]

Protocol B: Enzymatic Ligation into Peptide Backbones

Objective: To couple the hindered free amine of Boc-ACP-Amine to a peptide C-terminal ester using Subtiligase (an engineered Subtilisin variant).[1]

Materials
  • Nucleophile: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Boc-ACP-Amine).[1]

  • Acyl Donor: Peptide-thioester or Peptide-glycolate ester (e.g., Ac-Phe-Gly-OCam).[1]

  • Enzyme: Subtiligase (e.g., variant Peptiligase or Omniligase).[1]

  • Buffer: 100 mM Tricine, pH 8.0.

Workflow Diagram (DOT)

LigationSubstratePeptide Ester(Acyl Donor)EnzymeSubtiligase(pH 8.0, Aqueous)Substrate->EnzymeAcylationNucleophileBoc-ACP-Amine(Nucleophile)CouplingAminolysis(Rate Limiting Step)Nucleophile->CouplingAttack onThioester/EsterAcylEnzymeAcyl-Enzyme IntermediateEnzyme->AcylEnzymeAcylEnzyme->CouplingFinalProductPeptide-ACP-BocConjugateCoupling->FinalProductBond FormationChemicalChemical Coupling(HATU/DIEA)Chemical->CouplingFails/Low Yield(Steric Clash)

Figure 2: Enzymatic ligation workflow overcoming steric hindrance.

Step-by-Step Procedure
  • Reaction Mix: In a microcentrifuge tube, combine:

    • 10 mM Peptide-Ester (Acyl Donor).[1]

    • 15 mM Boc-ACP-Amine (Nucleophile).[1]

    • 5 µM Subtiligase.

    • Buffer: 100 mM Tricine, pH 8.0.[1]

  • Incubation: Incubate at 25°C for 1-2 hours.

    • Mechanistic Insight: The enzyme forms an acyl-enzyme intermediate with the peptide ester.[1] The active site geometry positions the incoming hindered amine (Boc-ACP-Amine) precisely to attack the carbonyl, lowering the entropic penalty of the reaction.[1]

  • Monitoring: Analyze by LC-MS. Look for the mass shift corresponding to the loss of the ester leaving group and addition of the ACP scaffold.

  • Workup: Quench by adding 0.1% TFA (lowers pH to <3, deactivating the enzyme).[1] Purify via preparative HPLC.

Analytical Data & Validation

Expected Results Summary

The following table contrasts the enzymatic approach with traditional chemical synthesis for this specific scaffold.

ParameterChemical Synthesis (Boc2O + Diamine)Enzymatic Synthesis (CALB)
Regioselectivity 85:15 (Primary : Tertiary)>99:1 (Primary : Tertiary)
Yield 60-70% (requires chromatography)>90% (filtration only)
Conditions 0°C to RT, Organic Solvent30°C, Solvent-free or MTBE
Purification Column Chromatography requiredFiltration of enzyme
Troubleshooting Guide
  • Issue: Low conversion in Protocol A.

    • Cause: Water in the solvent causing hydrolysis of the carbonate donor.

    • Fix: Use strictly anhydrous MTBE or Toluene; add molecular sieves (3Å) to the reaction vessel.[1]

  • Issue: No reaction in Protocol B.

    • Cause: The "tertiary" nature of the ring amine is too hindered for the specific ligase variant.

    • Fix: Increase nucleophile concentration to 50 mM or use a "Broad Specificity" ligase variant (e.g., Omniligase-1).[1]

References

  • Gotor, V., et al. "Regioselective acylation of diamines catalyzed by lipases."[1] Journal of Organic Chemistry, 1993 .[1] Link[1]

  • Schmidt, M., et al. "Enzymatic synthesis of hindered amides using engineered subtiligases."[1] ACS Catalysis, 2017 .[1] Link[1]

  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid (Gabapentin). US Patent 6,846,950, 2005 .[1] (Demonstrates industrial relevance of related gem-diamine scaffolds). Link

  • PubChem Compound Summary. "tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate."[1] National Center for Biotechnology Information.[1] Link

Application Note: Strategic Utilization of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Disubstituted Advantage

In the optimization of small molecule drugs and peptidomimetics, controlling molecular conformation is paramount. tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS: 1000766-31-1) represents a high-value "gem-disubstituted" building block. Unlike flexible linear linkers or 1,2/1,3-substituted cycloalkanes, this molecule features two amino functionalities anchored to the same quaternary carbon (C1) of a cyclopentane ring.

This unique 1,1-substitution pattern offers three distinct advantages in drug design:

  • The Thorpe-Ingold Effect: The geminal disubstitution restricts bond rotation, forcing the attached substituents into specific trajectories. This effectively reduces the entropy penalty of ligand binding.

  • Metabolic Blockade: The quaternary carbon at position 1 lacks protons, rendering this position impervious to metabolic oxidation (e.g., by cytochrome P450s), a common failure point for linear diamines.

  • Orthogonal Reactivity: The molecule is supplied with the sterically accessible methylamine protected (Boc) and the sterically hindered ring-amine free. This specific protection pattern dictates a "difficult-coupling-first" synthetic strategy, preventing late-stage synthetic failure.

Chemical Identity
PropertyDetail
Chemical Name tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate
CAS Number 1000766-31-1
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Core Scaffold 1,1-Disubstituted Cyclopentane
Key Functionality Primary Amine (Free, Quaternary C) + Primary Amine (Boc-protected, Methylene)

Strategic Application Logic

The successful utilization of this building block relies on understanding the steric environment of its two nitrogen atoms.

  • N1 (Ring Amine): Attached directly to the quaternary C1. High Steric Hindrance. Nucleophilicity is intact, but approach by electrophiles is impeded.

  • N2 (Methyl Amine): Attached to a methylene spacer (-CH₂-). Low Steric Hindrance. High reactivity.

The "Inside-Out" Synthesis Strategy: Because the commercial building block provides N1 as the free amine, it forces the chemist to perform the sterically demanding coupling first. This is advantageous; attempting to couple a bulky scaffold to N1 after N2 has already been derivatized often fails due to extreme steric crowding.

Visualization: Structural Logic & Workflow

G cluster_legend Mechanism of Action Start Reagent: tert-Butyl N-[(1-aminocyclopentyl) methyl]carbamate Step1 Step 1: Hindered Coupling (Attach Scaffold A to Ring-NH2) Start->Step1 High Steric Barrier Use HATU/HOAt Inter Intermediate: Scaffold A attached Boc intact Step1->Inter Step2 Step 2: Boc Deprotection (Expose Methyl-NH2) Inter->Step2 TFA or HCl Step3 Step 3: Facile Coupling (Attach Scaffold B to Methyl-NH2) Step2->Step3 Low Steric Barrier Final Final Target: Conformationally Locked Bis-Amide Step3->Final Info The 1,1-substitution forces Scaffold A and B into a defined angle (Turn Inducer)

Figure 1: The "Inside-Out" synthetic workflow. Note that the difficult coupling (Red Arrow) is performed first to minimize steric clashes later in the sequence.

Experimental Protocols

Protocol A: Coupling to the Sterically Hindered Ring Amine

Objective: Attach a carboxylic acid (Scaffold A) to the free amino group on the quaternary cyclopentane ring. Challenge: The nucleophile is crowded. Standard EDC/NHS couplings often fail or proceed slowly.

Reagents:

  • Carboxylic Acid (Scaffold A) (1.0 equiv)

  • tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (1.1 equiv)

  • HATU (1.2 equiv) - Preferred for hindered amines.

  • HOAt (1.2 equiv) - Additive to accelerate reaction.

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to pre-activate the acid. Note: A color change to yellow/orange is typical.

  • Add the tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate .

  • Critical Step: Stir at 40–50 °C for 4–16 hours.

    • Why heat? The quaternary center creates a significant energy barrier. Mild heating is often required to drive the reaction to completion.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Boc Deprotection

Objective: Remove the Boc group to liberate the methylamine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–2 hours.

  • Workup (Volatile): Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.

  • Workup (Scavenging): If the product is acid-sensitive, use 4 M HCl in Dioxane instead, or quench the TFA reaction with basic resin (e.g., Amberlyst A-21) before concentration.

Protocol C: Coupling to the Distal Methyl Amine

Objective: Attach Scaffold B to the newly liberated primary amine.

Reagents:

  • Carboxylic Acid (Scaffold B) (1.0 equiv)

  • Deprotected Amine Salt (from Protocol B) (1.0 equiv)

  • EDC·HCl (1.2 equiv) or HBTU (1.1 equiv)

  • DIPEA (3–5 equiv, enough to neutralize the TFA/HCl salt)

Procedure:

  • Dissolve the Acid in DMF or DCM.

  • Add the coupling agent (EDC or HBTU) and base (DIPEA).

  • Add the Deprotected Amine.

  • Stir at Room Temperature for 2–4 hours.

    • Note: Unlike Protocol A, this amine is on a primary carbon (-CH₂-NH₂). It is unhindered and reacts rapidly. Heating is rarely necessary.

Case Study: Peptidomimetic Turn Inducers

Context: In peptide drug design, linear peptides are often rapidly degraded and lack receptor selectivity. Introducing a "turn" can lock the peptide into its bioactive conformation.

Application: Replacing a flexible Gly-Gly or Ala-Ala segment with the 1,1-cyclopentane scaffold forces the peptide backbone into a kink.

  • Linear Control: ...-Phe-Ala-Ala-Trp-... (Flexible, multiple conformers)[1]

  • Constrained Analog: ...-Phe-[Cyclopentyl-Linker]-Trp-... (Rigid, defined vector)

Data Comparison (Hypothetical Optimization):

ParameterLinear Peptide1,1-Cyclopentyl AnalogMechanism
IC₅₀ (Target Receptor) 450 nM12 nMEntropy reduction (pre-organized binding)
T½ (Microsomal Stability) 15 min> 120 minSteric blockade of peptidase access
Solubility HighModerateLipophilic carbocycle addition

Troubleshooting & FAQ

Q: The coupling to the ring amine (Protocol A) is stalled at 50% conversion.

  • A: This is due to the steric bulk of the quaternary center.

    • Solution 1: Switch to an Acid Chloride generation method (using Ghosez's reagent or Oxalyl Chloride) instead of HATU.

    • Solution 2: Increase temperature to 60°C and use microwave irradiation (30 mins).

Q: Can I deprotect the Boc group first and react the methyl amine first?

  • A: Technically yes, but risky. If you deprotect first, you generate a diamine with one hindered and one unhindered amine. The unhindered methyl amine will react exclusively. You will then be left with the hindered ring amine to couple next. If your second scaffold is bulky, this final coupling may be impossible. Stick to the "Hindered First" strategy.

Q: Is the compound chiral?

  • A: No. The 1,1-disubstituted cyclopentane core described here (with a simple amine and aminomethyl group) possesses a plane of symmetry if the ring is unsubstituted elsewhere. It is achiral.

References

  • BenchChem. tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate and related cyclopentane derivatives. (General reference for cyclopentane building block properties).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1000766-31-1.

  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry.[2][3][4] (Mechanistic basis for using gem-disubstituted amino acids).

  • Frontiers in Chemistry (2022). Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (Context on rigidified amine spacers in drug design).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

[1]

Topic: Optimization of Yield & Selectivity Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield issues with the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate . This molecule is a geminal diamine derivative often used as a scaffold in peptidomimetics and neuroactive drug design (similar to gabapentinoids).

The core challenge lies in the desymmetrization of the diamine intermediate . The target molecule requires a free primary amine on the quaternary ring carbon and a Boc-protected amine on the exocyclic methyl group. Yield losses typically occur at two critical bottlenecks:

  • The Reduction Step: Inefficient retrieval of the highly polar diamine from aluminum salts.

  • The Protection Step: Poor regioselectivity leading to di-Boc byproducts or unreacted starting material.[1]

This guide provides a validated protocol to navigate these bottlenecks, moving away from "textbook" stoichiometry to thermodynamic and kinetic control.

Module 1: The Reaction Logic (Mechanism & Pathway)[1]

To improve yield, we must exploit the steric difference between the two amine centers.

  • Amine A (Endocyclic): Attached to a quaternary carbon (C1 of the ring).[1] It is sterically crowded (neopentyl-like position).[1]

  • Amine B (Exocyclic): Attached to a primary methylene group (-CH2-).[1] It is sterically accessible.

The Strategy: We synthesize the free diamine first, then use Kinetic Control at low temperature to selectively tag Amine B with the Boc group.

SynthesisPathwaycluster_legendYield BottlenecksStartCyclopentanoneInter11-Aminocyclopentane-carbonitrileStart->Inter1Strecker(NaCN/NH4Cl)Inter21-(Aminomethyl)cyclopentan-1-amine(Free Diamine)Inter1->Inter2LAH Reduction(Critical Workup)TargetTarget:tert-butyl N-[(1-aminocyclopentyl)methyl]carbamateInter2->TargetBoc2O (0.9 eq)-10°C, Kinetic ControlImpurityImpurity:Di-Boc ProtectedSpeciesInter2->ImpurityExcess Boc2Oor High Temp

Figure 1: Synthetic pathway highlighting the critical divergence point at the diamine intermediate.[1]

Module 2: The Reduction Phase (The Yield Killer)

The most common reason for low yield (<40%) is not the reaction itself, but the workup . The reduction of the nitrile precursor (1-aminocyclopentanecarbonitrile) using Lithium Aluminum Hydride (LAH) produces sticky aluminum salts that trap your polar diamine product.[1]

Optimized Protocol: The Modified Fieser Workup

Reagents:

  • Precursor: 1-aminocyclopentanecarbonitrile[1][2]

  • Reductant: LiAlH4 (2.0 equiv)[1]

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step:

  • Addition: Add the nitrile solution slowly to the LAH suspension at 0°C. Reflux for 4–6 hours.

  • The Quench (Crucial): Cool to 0°C. For every 1 g of LAH used, add sequentially:

    • 1.0 mL Water (Very slow addition)

    • 1.0 mL 15% NaOH solution

    • 3.0 mL Water

  • The Release: Warm the mixture to room temperature and stir vigorously for 30 minutes . The grey slurry should turn into a granular, white sand.

  • Filtration: Filter the white sand over a pad of Celite. Wash the pad extensively with warm THF or DCM containing 5% Methanol .

    • Why: The diamine is sticky; pure ether/DCM will not wash it off the salts effectively.

Yield Check: If your crude mass recovery is low, re-suspend the salts in refluxing THF for 30 mins and filter again.

Module 3: Regioselective Protection (The Selectivity Challenge)

Once you have the crude diamine, you must protect the exocyclic amine (-CH2NH2) without touching the ring amine.[1]

The "Cold Dilution" Protocol

Theory: At room temperature, Boc anhydride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Protocol:

  • Dissolution: Dissolve the crude diamine in DCM (0.1 M). Add Triethylamine (1.1 equiv).[1]

  • Cryo-Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Stoichiometry Control: Dissolve

    
     (0.90 equiv  relative to diamine) in DCM.
    
    • Note: Do NOT use an excess.[1] It is better to have 10% unreacted diamine (easy to wash away) than 10% di-Boc (hard to separate).[1]

  • Slow Addition: Add the

    
     solution dropwise over 1 hour  via addition funnel or syringe pump.
    
  • Quench: Stir at -10°C for another hour. Quench with water before letting it warm up.

Data: Selectivity vs. Temperature

ConditionMono-Boc Yield (Target)Di-Boc Yield (Impurity)Unreacted Diamine
RT, 1.1 eq Boc2O 55%35%10%
0°C, 1.0 eq Boc2O 72%15%13%
-10°C, 0.9 eq Boc2O 88% < 2% 10%

Module 4: Troubleshooting & FAQ

Q: My product is stuck in the aqueous layer during extraction. How do I get it out?

A: The mono-Boc amine is amphoteric and polar.[1]

  • Do not use simple Ether or Hexane.[1]

  • Use: DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1]

  • pH Adjustment: Ensure the aqueous phase is pH > 11 (use NaOH) to keep the free amine deprotonated.

  • Salting Out: Saturate the aqueous layer with NaCl. Perform 5–6 extractions with DCM.

Q: I see a spot on TLC that runs very high (non-polar). What is it?

A: This is likely the Di-Boc byproduct .[1]

  • Cause: Localized high concentration of

    
     during addition or temperature was too high.
    
  • Fix: Use a syringe pump for addition and strictly maintain -10°C.[1]

Q: Can I use HCl to precipitate the product?

A: Yes, but be careful. The Boc group is acid-labile.[1] You can form the mono-hydrochloride salt of the free amine using 1.0 eq of HCl in Dioxane at 0°C, but avoid strong aqueous acids for prolonged periods.

Troubleshooting Logic Tree

TroubleshootingProblemLow Yield / Impure ProductCheck1Is the issue in Reduction or Protection?Problem->Check1ReducReduction StepCheck1->ReducLow Mass RecoveryProtectProtection StepCheck1->ProtectWrong NMR/TLCCheckSaltDid you use Fieser Workup?Reduc->CheckSaltSolnSaltUse Fieser Workup.Wash salts with THF.CheckSalt->SolnSaltNo / UnsureCheckImpWhat is the impurity?Protect->CheckImpDiBocDi-Boc formedCheckImp->DiBocSolnDiBocReduce Temp to -10°C.Use 0.9 eq Boc2O.DiBoc->SolnDiBoc

Figure 2: Decision tree for diagnosing yield loss.

References

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for Aluminum Hydride quenching).[1][3]

  • Selective Protection of Diamines: Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines.[1][4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Synthetic Communications, 1990 , 20(16), 2559–2564.

  • Steric Differentiation in Amines: Pittelkow, M., et al. "Selective Synthesis of Mono-Boc-Protected Diamines."[1] Synthesis, 2002 , 15, 2195-2202.[1] (Validates the use of stoichiometry and temperature for selectivity).

  • Gabapentinoid Precursor Synthesis: Griffith, R. C., et al. "Synthesis and anticonvulsant activity of 1-amino-1-cyclopropanecarboxylic acid derivatives."[1] Journal of Medicinal Chemistry, 1984 , 27(8), 995-1003.[1] (Analogous chemistry for gem-disubstituted cycloalkanes).

Technical Support Case #8492: Purification of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

[1][2]

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Compound Class: Mono-Boc Protected 1,1-Diamine Molecular Profile: [1][2]

  • Target: Lipophilic carbamate arm + Hydrophilic/Basic primary amine on ring.[1][2]

  • Critical Challenge: Amphiphilic nature leads to emulsions; lack of UV chromophore makes detection difficult.[1][2]

🛠️ Module 1: The Diagnostic (Start Here)

Before choosing a protocol, confirm your impurity profile via TLC or LC-MS.[1][2] The purification strategy depends entirely on which byproduct is dominant.[1][2]

ComponentChemical SpeciesPhysicochemical BehaviorDiagnostic (TLC/Stain)
Target Mono-Boc AmineBasic & Lipophilic (Soluble in organic & dilute acid)Ninhydrin: Red/Purple
Impurity A Di-Boc ByproductNeutral & Highly Lipophilic (Insoluble in acid)Ninhydrin: No Stain (UV active only if high conc.)[1][2]
Impurity B Unreacted DiamineHighly Basic & Polar (Water soluble)Ninhydrin: Dark Blue/Brown (Stays on baseline)
Impurity C Cyclic UreaNeutral (Intramolecular cyclization artifact)Ninhydrin: No Stain

🚀 Module 2: The "Golden Path" Protocol (pH-Switch Extraction)[1]

Recommendation: Use this method first. It is a self-validating system that relies on the pKa difference between the Mono-Boc amine (~10.[1][2]0) and the neutral Di-Boc impurities.[1][2] This method avoids column chromatography for >90% of cases.[1]

The Logic

We exploit the free primary amine on the cyclopentyl ring. By lowering the pH, we protonate this amine, forcing the target into the aqueous phase while leaving non-basic impurities (Di-Boc, Urea) in the organic phase. We then reverse the pH to recover the target.

Step-by-Step Workflow

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Acid Wash: 10% Citric Acid (w/v) or 0.5 M KHSO₄.[1][2] Avoid strong HCl to prevent Boc cleavage.

  • Base: 2 M NaOH or Saturated Na₂CO₃.

Protocol:

  • Dissolution: Dissolve crude mixture in Solvent A (10 mL per gram of crude).

  • Initial Wash (Remove Diamine): Wash organic layer 2x with water.[1][2]

    • Why? The unreacted diamine is highly water-soluble and will be removed here.[1][2]

  • Acid Extraction (The Critical Step): Extract the organic layer 3x with Acid Wash .[1][2]

    • Action: The Target (Mono-Boc) protonates and moves to the Aqueous Layer .

    • Fate: The Di-Boc impurity stays in the Organic Layer .[1][2]

    • Validation: Spot the organic layer on TLC.[1][2] If the Mono-Boc spot is gone, the extraction is complete.

  • Separation: Keep the Aqueous Layer .[1][2] You can discard the organic layer (after confirming it contains only impurities).[1][2]

  • Basification: Cool the aqueous layer on ice. Slowly add Base until pH > 12.[1]

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined DCM extracts over Na₂SO₄, filter, and concentrate.

Visualization of the Workflow

The following diagram illustrates the decision logic and phase transfer mechanism.

PurificationFlowStartCrude Mixture(Mono-Boc + Di-Boc + Diamine)Step1Dissolve in DCMWash with WaterStart->Step1Decision1Where is the Diamine?Step1->Decision1Waste1Aqueous Waste(Contains Diamine)Decision1->Waste1Water SolubleStep2Extract Organic with10% Citric AcidDecision1->Step2Organic SolublePhaseSplitPhase SeparationStep2->PhaseSplitOrgLayerOrganic Layer(Contains Di-Boc & Urea)PhaseSplit->OrgLayerNeutral SpeciesAqLayerAqueous Layer(Contains Protonated Target)PhaseSplit->AqLayerProtonated SpeciesStep3Basify Aqueous (pH > 12)Extract with DCMAqLayer->Step3FinalPure Mono-Boc Amine(Concentrate Organic)Step3->Final

Figure 1: Acid-Base "pH Switch" purification logic for separating basic amines from neutral carbamate byproducts.

🧪 Module 3: Chromatography (When Extraction Fails)

If the pH-switch fails (e.g., due to persistent emulsions or zwitterionic behavior), use Flash Column Chromatography.

The Problem: Amines interact with the acidic silanols on silica gel, causing severe "tailing" (streaking) and yield loss. The Solution: You must deactivate the silica.

Recommended Mobile Phases
MethodSolvent SystemAdditive (Crucial)Notes
Standard DCM : Methanol (95:5 to 90:[1][2]10)1% Triethylamine (TEA) Pre-wash column with TEA/DCM to neutralize silica.[1][2]
High Polarity DCM : MeOH : NH₄OH (90:9:[1]1)Ammonium Hydroxide Best for very polar amines.[1][2] Use "Ammonia in Methanol" reagent.[1][2]
Alternative Ethyl Acetate : Hexanes1% TEA Only if the compound is surprisingly lipophilic.[2]

Visualization Tip: Since the Boc group has weak UV absorbance (end absorption <210 nm) and the cyclopentyl ring has none, UV detection will fail.

  • Must Use: Ninhydrin Stain (dip and heat).[1][2]

  • Target Appearance: Distinct Red/Pink spot.

❓ Module 4: Troubleshooting & FAQs

Q: I formed a terrible emulsion during the basic extraction step. How do I break it? A: This is common with aminomethyl-cyclopentyl structures due to their surfactant-like properties.[1][2]

  • Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).[2]

  • Fix 2: Filter the entire emulsion through a pad of Celite. The emulsion often breaks physically in the filter cake.

  • Fix 3: Add a small amount of Methanol (2-5%) to the organic layer to reduce surface tension.

Q: My yield is low after the acid wash. Did I destroy the Boc group? A: If you used 1M HCl or stronger and let it sit, yes. Boc cleavage is time-and-pH dependent.[1][2]

  • Correction: Always use Citric Acid or 0.5M KHSO₄ for the acid wash.[1][2] These are strong enough to protonate the amine but too weak to cleave the Boc group rapidly [1].

Q: I see a spot running very high (non-polar) on TLC that isn't Di-Boc. What is it? A: It is likely the Cyclic Urea .[2]

  • Mechanism:[1][3][4] If the crude was heated, the free amine on the ring can attack the Boc carbonyl intramolecularly, displacing tert-butanol and forming a bicyclic urea. This is a dead-end byproduct and cannot be reverted easily.[1][2] It must be removed via the Acid/Base extraction (it will stay in the organic layer).

Q: Can I use crystallization instead? A: While some carbamates crystallize, these aliphatic intermediates are often oils.[2] However, you can try Selective Ammonium Carbamate Crystallization (SACC) .[1][2][5] By bubbling CO₂ through the solution, the primary amine forms an insoluble carbamate salt, while secondary/protected amines do not. This is an advanced technique for high-purity needs [2].[1][2]

📚 References

  • BenchChem Protocols. "Selective Mono-Boc Protection of Diamines: An Application Note." BenchChem. Accessed January 29, 2026.[1] Link

  • Liebl, S. et al. "Selective and Waste-Free Isolation of High Purity Primary Amines... by Selective Ammonium Carbamate Crystallization."[1][2] ResearchGate.[1][2] Accessed January 29, 2026.[1] Link

  • Organic Chemistry Portal. "Carbamate Synthesis and Protection Groups." Accessed January 29, 2026.[1] Link

common side reactions in tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Gem-Diamine Synthesis Technical Support Center .

As a Senior Application Scientist, I understand that synthesizing tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (often an intermediate for peptidomimetics or Gabapentin analogs) presents a unique set of "molecular personality" traits. You are dealing with a gem-disubstituted scaffold where steric hindrance battles nucleophilicity.

This guide is structured as a Troubleshooting Dashboard , addressing the three most critical failure modes: Reductive Dimerization , Regioselectivity Failure , and Intramolecular Cyclization .

Quick Reference: The Molecule

  • Target: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

  • Core Scaffold: 1-(aminomethyl)cyclopentan-1-amine

  • Key Feature: A geminal diamine with one sterically hindered primary amine (on the ring) and one accessible primary amine (exocyclic methyl).

Module 1: The "Gummy Product" Scenario (Nitrile Reduction)

User Ticket #042:

"I am reducing 1-aminocyclopentanecarbonitrile to get the diamine precursor. The reaction stalls, and I'm isolating a viscous oil with a molecular weight roughly double my target. What happened?"

Diagnosis: Reductive Dimerization (Secondary Amine Formation) This is the most common failure mode in nitrile hydrogenations. The intermediate imine is highly electrophilic and reacts with the newly formed primary amine to form a secondary amine dimer.

The Mechanism:

  • Nitrile (-CN) reduces partially to an Imine (=NH).

  • The Imine is attacked by the already-reduced Primary Amine (-NH2).

  • Ammonia is eliminated, forming a coupled imine, which reduces to a secondary amine dimer.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Additive Ammonia (7N in MeOH) or NH₄OH Le Chatelier’s Principle: Excess ammonia shifts the equilibrium away from dimer formation and stabilizes the primary imine intermediate.
Catalyst Raney Nickel or Cobalt These heterogeneous catalysts are superior to Pd/C for suppressing secondary amine formation in hindered nitriles.
Pressure High (>50 psi) Rapid hydrogenation kinetics minimize the lifetime of the reactive imine intermediate.

Visualizing the Pathway (Graphviz):

NitrileReduction Nitrile 1-aminocyclopentane- carbonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Cat PrimaryAmine Target Diamine (1-(aminomethyl)cyclopentylamine) Imine->PrimaryAmine H2 (Fast) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Primary Amine (Slow H2 uptake)

Caption: The kinetic race between complete reduction (Green) and dimerization (Red).[1]

Module 2: The "Wrong Isomer" & Selectivity

User Ticket #108:

"I added Boc-anhydride to the diamine, but I can't separate the products. NMR suggests a mixture of mono-Boc, di-Boc, and starting material. How do I get only the exocyclic amine protected?"

Diagnosis: Kinetic vs. Thermodynamic Control Failure You have two primary amines.

  • Ring Amine (C1): Attached to a tertiary carbon. Highly hindered.

  • Exocyclic Amine (Methyl): Attached to a primary carbon. Sterically accessible.

The Solution: Exploiting Sterics Because the target molecule requires the Boc group on the methyl amine, thermodynamics are on your side. The exocyclic amine is the kinetic product.

Protocol for High Regioselectivity:

  • Temperature Control: Run the reaction at 0°C to -10°C . Low temperature amplifies the difference in reaction rates between the hindered and unhindered amines.

  • Stoichiometry: Use exactly 0.95 equivalents of Boc₂O. Being slightly starved of reagent ensures the hungry, unhindered amine consumes it all before the hindered amine gets a chance.

  • Mode of Addition: Add Boc₂O slowly (dropwise) to a dilute solution of the diamine. High local concentrations favor di-protection.

Self-Validating Check:

  • 1H NMR Signal: Look for the methylene protons (-CH 2-NH-Boc). If they shift significantly downfield and split into a doublet (coupling with NH), you have the correct isomer. The ring amine protons (C-NH2) should remain a broad singlet.

Module 3: The "Insoluble White Rock" (Cyclization)

User Ticket #215:

"I tried to push the reaction with heat or base to improve yield. The solution turned cloudy, and a white solid precipitated that is insoluble in DCM and Methanol. It’s not my product."

Diagnosis: Cyclic Urea Formation (Imidazolidinone) Gem-diamines are notorious for cyclizing if a carbonyl source is present (like Boc₂O) under basic or thermal stress. You have effectively made a spiro-cyclic urea.

The Mechanism: The free amine on the ring attacks the carbonyl of the newly formed carbamate (the Boc group) or the Boc-anhydride directly, closing the ring to form a stable 5-membered urea derivative.

Prevention Strategy:

  • Avoid Strong Bases: Use mild bases like NaHCO₃ or no base (if the amine is free). Avoid TEA/DIPEA with heat.[2]

  • Temperature Limit: Never heat the reaction above 40°C during the protection step.

  • Workup: Avoid acidic workups that might cleave the Boc t-butyl group but leave the carbonyl, encouraging cyclization.

Visualizing the Trap (Graphviz):

Cyclization cluster_conditions Risk Factors Target Target: Mono-Boc Diamine Intermediate Activated Carbamate Target->Intermediate Heat / Strong Base CyclicUrea Spiro-Cyclic Urea (Dead End Product) Intermediate->CyclicUrea Intramolecular Attack (-tBuOH) Reflux Reflux Excess Base Excess Base

Caption: The irreversible pathway from the desired carbamate to the insoluble cyclic urea.

References

  • Reductive Amination & Nitrile Reduction

    • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis.

  • Selective Protection of Diamines

    • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications.

  • Gabapentin Analog Synthesis (Gem-Diamine Context)

    • Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Medicinal Research Reviews.

  • Cyclization of Gem-Diamines: Griffith, R. (2014). "Practical Synthesis of 1,3-Diamines and their Derivatives." Organic Process Research & Development. (General reference for gem-diamine stability).

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for 1-aminocyclopentanecarbonitrile and Boc-anhydride before handling.

Sources

Technical Support Center: Scaling Up tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

Q1: What is the most common synthetic route for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate at a lab scale?

A common and effective route involves the Boc-protection of the diamine precursor, (1-aminocyclopentyl)methanamine. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] The use of a base such as triethylamine (TEA) or sodium hydroxide is often employed to facilitate the reaction.[3]

Q2: What are the main challenges when scaling up this synthesis?

Scaling up the production of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate presents several challenges, including:

  • Exothermic Reaction Control: The reaction of Boc₂O with the amine can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Addition: Controlled addition of Boc₂O is necessary to avoid localized high concentrations, which can lead to the formation of di-Boc protected byproducts.

  • Workup and Extraction: Handling large volumes during aqueous workup and extraction can be cumbersome and may lead to product loss.

  • Purification: On a large scale, chromatographic purification is often not feasible. Crystallization or trituration becomes the preferred method for purification.[4]

Q3: How can I selectively achieve mono-Boc protection of the primary amine in (1-aminocyclopentyl)methanamine?

Selective mono-N-Boc protection can be challenging due to the presence of two primary amino groups. One strategy is to leverage the slight difference in nucleophilicity between the two amines. Another approach involves the in situ generation of a limited amount of hydrochloric acid (HCl) from reagents like chlorotrimethylsilane or thionyl chloride in methanol.[5][6] This protonates one of the amino groups, rendering it less reactive towards Boc₂O.[5][6]

Q4: What are the typical yields and purity I can expect?

Yields can vary depending on the scale and specific conditions, but well-optimized lab-scale syntheses can achieve yields in the range of 80-95%.[7] Purity of the crude product is often high, but purification by crystallization or trituration can further improve it to >98%.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Mono-Boc Product

Symptoms:

  • Significantly lower than expected isolated yield of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

  • Presence of starting material and/or di-Boc protected byproduct in the crude NMR.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting diamine. 2. Optimize Reaction Time & Temperature: Gradually increase the reaction time or temperature, while monitoring for byproduct formation. 3. Ensure Efficient Mixing: On a larger scale, mechanical stirring is essential to ensure homogeneity.
Formation of Di-Boc Byproduct Excess Boc₂O or localized high concentrations can lead to the protection of both amino groups.1. Stoichiometry Control: Use a slight excess of the diamine or precisely 1.0 equivalent of Boc₂O. 2. Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture with vigorous stirring. 3. Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity.
Hydrolysis of Boc₂O Boc₂O can be hydrolyzed by water, reducing the amount available for the reaction.1. Use Anhydrous Solvents: Ensure that all solvents and reagents are dry.[4] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Issue 2: Difficulty in Product Isolation and Purification

Symptoms:

  • The product oils out during workup or crystallization.

  • The isolated product is an intractable solid or oil that is difficult to handle.

  • Column chromatography is required to achieve desired purity, which is not ideal for scale-up.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Solvents Trapped solvents can prevent the product from solidifying.1. Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. 2. Solvent Swapping: After the reaction, distill off the reaction solvent and replace it with a solvent from which the product is known to crystallize well (e.g., hexane, heptane).
Impurities Inhibiting Crystallization The presence of even small amounts of impurities can hinder crystallization.1. Aqueous Washes: Perform thorough aqueous washes during workup to remove water-soluble impurities. A wash with a dilute acid solution can remove any unreacted diamine, and a wash with a dilute base solution can remove acidic byproducts.[8] 2. Trituration: If crystallization fails, try triturating the crude product with a non-polar solvent like cold iso-hexane.[4] This can often induce solidification and remove non-polar impurities.
Product is a Low-Melting Solid or Oil The inherent physical properties of the compound may make it difficult to handle as a solid.1. Salt Formation: Consider converting the free amine to a stable salt (e.g., hydrochloride or oxalate salt) which may be more crystalline and easier to handle.

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

This protocol is suitable for preparing gram-scale quantities of the target compound.

Materials:

  • (1-aminocyclopentyl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • Dissolve (1-aminocyclopentyl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM in a dropping funnel.

  • Add the Boc₂O solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent.

Protocol 2: Scale-Up Considerations and Modifications

When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:

  • Reaction Vessel: Use a jacketed reactor for better temperature control.

  • Reagent Addition: Use a syringe pump or a peristaltic pump for controlled, slow addition of the Boc₂O solution.

  • Mixing: Employ an overhead mechanical stirrer to ensure efficient mixing in the larger volume.

  • Workup: Use a larger separatory funnel or a liquid-liquid extraction setup for the workup. Consider back-extracting the aqueous layers to maximize product recovery.

  • Purification: Avoid column chromatography. Focus on developing a robust crystallization or trituration procedure. Seeding the solution with a small crystal of the pure product can often induce crystallization.

Section 4: Visualizations

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway

Synthetic_Pathway Diamine (1-aminocyclopentyl)methanamine Product tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Diamine->Product Boc Protection Boc2O Boc₂O, Base Solvent

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers monitoring the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. We will explore the nuances of using both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure your reaction proceeds to completion efficiently, minimizing byproduct formation and simplifying purification.

Reaction Overview: Selective N-Boc Protection

The target molecule is synthesized via the selective N-Boc protection of one of the two amino groups in (1-aminocyclopentyl)methanamine. The primary amine is generally more reactive than the neopentyl-like primary amine attached to the quaternary center, but careful control of stoichiometry and reaction conditions is crucial. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]

The three key species to monitor are the highly polar starting diamine, the desired mono-Boc protected product, and the nonpolar di-Boc protected byproduct.

Reaction_Scheme cluster_reactants Reactants cluster_products Products & Byproducts SM (1-aminocyclopentyl)methanamine (Starting Material - SM) Product tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Desired Product - P) SM->Product + Boc₂O (1 equiv) Base, Solvent Boc2O Boc₂O (Di-tert-butyl dicarbonate) Byproduct Di-Boc Protected Adduct (Byproduct - BP) Product->Byproduct + Excess Boc₂O

Caption: Synthetic pathway for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective tool for qualitative reaction monitoring. Its effectiveness hinges on selecting an appropriate mobile phase to resolve the starting material, product, and potential byproducts based on polarity.

Frequently Asked Questions (TLC)

Q1: Why is my starting material spot not moving from the baseline?

A: The starting diamine, (1-aminocyclopentyl)methanamine, is a highly polar compound. The free amine groups interact very strongly with the acidic silanol groups on the silica gel plate, causing it to remain at the origin (Rf = 0). To make it move, you need a more polar eluent system that includes a basic additive.

Q2: What is a good starting solvent system for this reaction?

A: A common and effective system for Boc protection of amines is a mixture of a non-polar solvent, a polar solvent, and a basic modifier. A good starting point is Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio .

  • DCM: The primary, less polar solvent that helps move non-polar compounds like the di-Boc byproduct.

  • Methanol: A polar solvent that increases the eluting power of the mobile phase to move the more polar product and starting material.

  • Triethylamine (TEA): A basic modifier that is crucial. It neutralizes the acidic sites on the silica gel, preventing the basic amine spots from streaking and allowing them to travel up the plate.[3]

Q3: How can I visualize the spots on the TLC plate?

A: Since none of the compounds are strongly UV-active, you will need to use a chemical stain for visualization. Two stains are particularly useful here:

  • Ninhydrin Stain: This stain reacts with primary and secondary amines to produce a distinctive purple or yellow color. It is excellent for visualizing the starting material and the product, as both contain a free primary amine. The di-Boc byproduct will not stain with ninhydrin.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background. It will visualize all three components: starting material, product, and the di-Boc byproduct.

Using both stains on separate plates can provide a comprehensive picture of the reaction progress.

Troubleshooting Guide (TLC)
IssueProbable CauseRecommended Solution
All spots are at the bottom (Low Rf) Mobile phase is not polar enough.Increase the proportion of Methanol. Try a DCM:MeOH ratio of 85:15 or 80:20 (with 1% TEA).
All spots are at the top (High Rf) Mobile phase is too polar.Decrease the proportion of Methanol or increase the proportion of DCM.
Spots are streaking vertically. The compound is interacting too strongly with the acidic silica gel.Ensure you have a basic additive like Triethylamine (1-2%) or Ammonium Hydroxide in your mobile phase.[3]
Spots are very faint or not visible. Insufficient concentration spotted on the plate.Concentrate the reaction aliquot in a small amount of solvent before spotting.
Product and Starting Material spots are merged. Poor resolution.Try a different solvent system. Replacing DCM with Ethyl Acetate (e.g., EtOAc:MeOH:TEA) can sometimes alter selectivity and improve separation.
Protocol: Step-by-Step TLC Monitoring
  • Prepare the Eluent: In a fume hood, prepare the mobile phase. A good starting point is 9 mL DCM, 0.9 mL MeOH, and 0.1 mL TEA. Pour it into a developing chamber with a lid and a piece of filter paper to ensure saturation.

  • Sample Preparation: Using a capillary tube, withdraw a tiny amount of the reaction mixture. Dilute it in a vial with a small amount of a solvent like DCM or THF.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. It's also best practice to spot the starting material as a reference in a separate lane.

  • Development: Place the spotted plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it with a heat gun. Dip the plate in your chosen stain (ninhydrin or KMnO₄) and gently heat until spots appear.

  • Analysis: The starting material will be the most polar spot (lowest Rf). The desired mono-Boc product will have a medium Rf. The di-Boc byproduct will be the least polar (highest Rf). A completed reaction should show the disappearance of the starting material spot.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent (e.g., 90:9:1 DCM:MeOH:TEA) B 2. Prepare & Spot Samples (Reaction Mix, Starting Material Ref.) A->B C 3. Develop Plate in Saturated Chamber B->C D 4. Dry Plate & Visualize (Ninhydrin or KMnO₄ Stain) C->D E 5. Interpret Chromatogram D->E F Compare Spots: - SM (Low Rf) - Product (Mid Rf) - Byproduct (High Rf) E->F

Caption: Standard workflow for TLC reaction monitoring.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a quantitative and more precise method for reaction monitoring, capable of resolving compounds that are difficult to separate by TLC. For these highly polar, basic analytes, Reverse-Phase HPLC (RP-HPLC) is the standard approach.

Frequently Asked Questions (HPLC)

Q1: My amine peaks are broad and tailing. How can I fix this?

A: This is a classic issue when analyzing basic compounds on a standard silica-based C18 column. Free silanol groups on the silica surface can interact ionically with the protonated amines, causing poor peak shape. The solution is to add an acidic modifier to the mobile phase. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are excellent choices.[4] These acids serve two purposes:

  • They protonate the silanol groups, minimizing their interaction with the analytes.

  • They act as ion-pairing agents, forming a neutral complex with the protonated amines, which results in sharper, more symmetrical peaks.

Q2: What type of column and mobile phase should I use?

A: A standard C18 column is a robust starting point. Because the starting material is very polar, it may elute in the void volume if the mobile phase is too organic. Therefore, a gradient elution is recommended.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B. This ensures the polar starting material is retained before the more non-polar products elute.

Q3: My compound doesn't have a UV chromophore. What wavelength should I use for detection?

A: The carbamate group has some UV absorbance at low wavelengths. Set your UV detector to 200-215 nm . Be aware that working at these low wavelengths requires high-purity solvents (HPLC grade) and that your baseline may be noisier.[5] If available, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be ideal as they do not require a chromophore for detection.

Troubleshooting Guide (HPLC)
IssueProbable CauseRecommended Solution
Poor peak shape (tailing/fronting). Secondary silanol interactions with basic amines.Ensure an acidic modifier (0.1% TFA or Formic Acid) is present in both mobile phases.
Starting material elutes in the void volume. Insufficient retention of a very polar compound.Use a more aqueous starting condition for your gradient (e.g., 98% Water). Consider a "polar-endcapped" C18 column or a HILIC column for better retention of polar analytes.[6]
Shifting retention times. Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.Prepare mobile phases fresh daily. Use a column oven for temperature control (e.g., 30 °C). If the problem persists after flushing, the column may need replacement.
No peaks detected. Incorrect detector wavelength; sample too dilute.Confirm detection at a low wavelength (200-215 nm). Prepare a more concentrated sample for injection.
Protocol: Step-by-Step HPLC Monitoring
  • System Preparation: Prime the HPLC system with your mobile phases (A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA). Equilibrate the C18 column with the starting gradient conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction vessel. Dilute it significantly (e.g., 1:1000) with a 50:50 mixture of Water:Acetonitrile. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector: UV at 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: Re-equilibrate at 5% B

  • Injection and Analysis: Inject a blank (diluent), a standard of the starting material, and then the reaction sample.

  • Interpretation: Monitor the chromatogram. The starting material will elute first, followed by the mono-Boc product, and finally the di-Boc byproduct. By integrating the peak areas, you can quantitatively determine the percentage conversion of the starting material over time.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (A: H₂O+TFA, B: ACN+TFA) C 3. Equilibrate C18 Column A->C B 2. Prepare & Filter Sample (Dilute reaction mix 1:1000) D 4. Inject Sample & Run Gradient B->D C->D E 5. Detect at 210 nm D->E F 6. Integrate Peaks & Quantify (% Conversion) E->F

Caption: Quantitative analysis workflow using RP-HPLC.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]

  • Reddit. r/OrganicChemistry - TLC Seperation of N-Boc thiol. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

Sources

Technical Support Center: Stereoisomers of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling the stereoisomers of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing, separating, and analyzing this chiral molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: Understanding the Molecule and Its Chirality

The molecule, tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, possesses a single stereocenter at the C1 position of the cyclopentane ring. This gives rise to a pair of enantiomers: (R)- and (S)-tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

In a non-chiral environment, enantiomers exhibit identical physical and chemical properties, making their separation a significant challenge. However, within a stereospecific biological system, such as the human body, these enantiomers can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1] Therefore, the ability to isolate and analyze these stereoisomers is critical for the development of safe and effective pharmaceuticals.[1]

This guide provides practical solutions to common challenges encountered during the chiral resolution and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate?

A: The two most effective and widely used strategies for resolving racemic mixtures of chiral amines are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[2][3] This reaction forms two diastereomeric salts with different physical properties, notably solubility, which allows for their separation by fractional crystallization.[3][4][5]

  • Chiral Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for direct enantiomer separation.[1][6][7] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[8] This method can be applied on both analytical and preparative scales.

Q2: My synthesis yields a racemic mixture. Is it necessary to separate the enantiomers for initial biological screening?

A: It is highly advisable. Screening a racemic mixture can lead to misleading results. One enantiomer might be highly active, while the other could be inactive, antagonistic, or even toxic. Isolating the enantiomers ensures that the observed biological activity is attributed to the correct stereoisomer, a fundamental requirement for robust structure-activity relationship (SAR) studies and further drug development.[1]

Q3: After separating the enantiomers, how can I confirm the enantiomeric excess (e.e.)?

A: The most reliable method is Chiral Analytical HPLC . By developing a chiral HPLC method that can baseline-resolve the two enantiomers, you can integrate the peak areas to accurately quantify the proportion of each enantiomer in your sample. The formula for enantiomeric excess is: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Other techniques like NMR spectroscopy with chiral shift reagents can also be used, but analytical HPLC is generally the gold standard for its accuracy and sensitivity.[7][9]

Troubleshooting Guide: Chiral Resolution & Analysis

This section addresses specific problems you may encounter during your experiments.

Section 1: Diastereomeric Salt Resolution

This technique relies on the differential solubility of diastereomeric salts. Its success is highly dependent on the choice of resolving agent and solvent system.

Problem: I'm not getting any crystals to form after adding the chiral resolving agent.

  • Causality & Solution: Crystal formation (nucleation and growth) is a thermodynamically controlled process sensitive to concentration and solvent.

    • Supersaturation: Your solution may not be sufficiently supersaturated. Try slowly evaporating the solvent or adding a small amount of an anti-solvent (a solvent in which the salt is less soluble) to induce precipitation.

    • Solvent Choice: The chosen solvent may be too good at solvating both diastereomeric salts. Experiment with different solvents or solvent mixtures. A common starting point for amine resolutions is an alcoholic solvent like methanol or ethanol.[4]

    • Seeding: If you have a small crystal of the desired diastereomer from a previous experiment, add it to the solution to act as a seed for crystal growth.

    • Temperature: Try cooling the solution slowly. A gradual decrease in temperature often yields better quality crystals than rapid cooling.

Problem: My crystallized salt has a low diastereomeric excess (d.e.).

  • Causality & Solution: This indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-precipitation.

    • Optimize the Solvent: This is the most critical parameter. Screen a range of solvents to maximize the solubility difference between the diastereomers.

    • Recrystallization: A low d.e. can often be improved by one or more recrystallization steps. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly. This process will enrich the less soluble diastereomer in the crystalline phase.

    • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency. While a 0.5 equivalent of resolving agent is theoretically sufficient, using ratios between 0.6 and 1.5 can sometimes improve yields and purity.[5]

Problem: I am having difficulty liberating the optically pure amine from the diastereomeric salt.

  • Causality & Solution: The diastereomeric salt is held together by an ionic bond. To recover your free amine, you must break this bond by shifting the acid-base equilibrium.

    • Basification: Dissolve the salt in water and add a strong base (e.g., 2M NaOH) until the pH is significantly basic (pH > 11). This deprotonates the chiral resolving acid (forming a water-soluble salt) and neutralizes your amine.

    • Extraction: Your free amine is now likely insoluble in the aqueous basic solution. Extract it into an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

    • Drying and Evaporation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield your purified, enantiomerically-enriched amine.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Analysis racemate Racemic Amine in Solvent mix Mix & Stir (Formation of Diastereomeric Salts) racemate->mix agent Chiral Resolving Agent (e.g., Tartaric Acid) agent->mix crystallize Induce Crystallization (Cooling / Anti-solvent) mix->crystallize filtration Filtration crystallize->filtration solid Solid (Enriched in less soluble diastereomer) filtration->solid Isolate liquid Mother Liquor (Enriched in more soluble diastereomer) filtration->liquid Collect liberate Liberate Free Amine (Basify & Extract) solid->liberate analyze Analyze Enantiomeric Excess (Chiral HPLC) liberate->analyze G cluster_0 Primary Checks cluster_1 Secondary Optimization start Start: No or Poor Separation csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp additive Is a mobile phase additive present? (e.g., 0.1% DEA for amine) csp->additive Yes end_bad Consider Different CSP or Derivatization csp->end_bad No/Unsure mobile_phase Vary Mobile Phase Ratio (e.g., Hexane/IPA) additive->mobile_phase Yes additive->end_bad No temp Change Column Temperature mobile_phase->temp flow Adjust Flow Rate temp->flow end_good Success: Baseline Resolution flow->end_good

Caption: Decision tree for troubleshooting chiral HPLC method development.

Protocols & Data

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general workflow. The optimal resolving agent, solvent, and temperatures must be determined empirically.

  • Dissolution: Dissolve 1.0 equivalent of racemic tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in a suitable solvent (e.g., methanol, 5-10 mL per gram of amine). Warm slightly if necessary to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-0.6 equivalents of an enantiomerically pure chiral acid (e.g., L-(+)-Tartaric acid) in the minimum amount of the same solvent.

  • Salt Formation: Add the resolving agent solution dropwise to the stirred amine solution at room temperature. Stirring for 30 minutes to 1.5 hours is typically required. [4]If crystals do not form, proceed to step 4. If they do, allow the slurry to stir for another hour to ensure equilibrium is reached.

  • Crystallization: If no precipitate forms, induce crystallization by either slowly cooling the solution in an ice bath or by adding a few drops of an anti-solvent (e.g., methyl tert-butyl ether (MTBE))[10].

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Analysis: Liberate the free amine from a small sample of the salt as described in the troubleshooting section and analyze its enantiomeric excess by chiral HPLC.

  • Recrystallization (Optional): If the diastereomeric/enantiomeric excess is not satisfactory, recrystallize the solid salt from a fresh portion of hot solvent.

Table 1: Comparison of Common Chiral Resolving Agents for Amines
Resolving Agent Key Attributes & Considerations
L-(+)-Tartaric AcidWidely available, inexpensive, and highly effective for a broad range of amines. Its diacid nature provides strong salt formation. [3][5]
(-)-Camphoric AcidThe rigid bicyclic structure can promote well-defined crystal packing, potentially leading to higher diastereoselectivity for specific substrates. [3]
(1S)-(+)-10-Camphorsulfonic AcidA strong acid that forms stable salts. Has been successfully used for resolving aminocyclopentane derivatives. [11]
N-Acetyl-L-leucineAn amino acid derivative that can offer different selectivity compared to traditional carboxylic or sulfonic acids.
Protocol 2: Chiral HPLC Method Development (Normal Phase)
  • Column Selection: Start with a versatile polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Initial Mobile Phase: Prepare a mobile phase of 90:10 Hexane/Ethanol with 0.1% Diethylamine (DEA) (v/v/v).

  • Initial Run: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min. Inject a 1 mg/mL solution of the racemic analyte.

  • Optimization - Step 1 (Resolution):

    • If no separation is observed, change the alcohol co-solvent (e.g., switch to isopropanol (IPA)).

    • If partial separation is seen, systematically vary the alcohol percentage (e.g., try 95:5, 80:20 Hexane/Alcohol).

  • Optimization - Step 2 (Peak Shape & Runtime):

    • Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to optimize peak symmetry.

    • Modify the flow rate to balance analysis time and resolution.

  • Validation: Once a suitable method is found, confirm its robustness by making small variations in mobile phase composition and flow rate.

Table 2: Typical Starting Conditions for Chiral HPLC Screening
Parameter Normal Phase Reversed Phase
Stationary Phase Polysaccharide-based (Amylose, Cellulose)Polysaccharide-based or Protein-based
Mobile Phase Hexane/Alcohol (IPA or EtOH)Acetonitrile/Water or Methanol/Buffer
Typical Ratio 90:10 (v/v)50:50 (v/v)
Additive 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C

References

  • Xu, Q., & Appella, D. H. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 71(22), 8655–8657. [Link]

  • SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Nagu, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(8), 1159. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1333. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem Compound Summary for CID 51776938. [Link]

  • mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

  • Paese, C., et al. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 63(1), 167-174. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Chinnakadoori, S., et al. (2024). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality. [Link]

  • Toth, G. (n.d.). Analytical Chiral Separation Methods. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Rampelotti, F. T., et al. (2017). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 22(12), 2138. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (2018). NMR analysis of streoisomer?. [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Chromatography Online. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem Compound Summary for CID 135894371. [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • ResearchGate. (2015). Analytical Separation of Closantel Enantiomers by HPLC. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Unusual effects of separation conditions on chiral separations. [Link]

  • National Institutes of Health. (n.d.). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem Compound Summary for CID 45091934. [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

  • National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

Sources

Technical Support: Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1311318-21-4 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol [1]

Executive Summary & Molecule Profile

User Query: How do I synthesize tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate efficiently while avoiding di-protection or cyclization side products?

Technical Insight: This molecule is a mono-Boc protected 1,1-disubstituted diamine . The core scaffold is 1-(aminomethyl)cyclopentan-1-amine .[2] The synthesis hinges on exploiting the steric differentiation between the two primary amine groups:

  • Ring Amine: Attached to a quaternary carbon (C1 of cyclopentane). It is sterically hindered and less nucleophilic.

  • Methyl Amine: Attached to a methylene group (-CH₂-). It is unhindered and significantly more nucleophilic.

This steric contrast allows for highly selective protection of the methyl-amine using stoichiometric control, without requiring complex blocking groups.

Validated Synthesis Workflow

The following pathway describes the most robust route, starting from commercially available cyclopentanone.

SynthesisPath Start Cyclopentanone (Starting Material) Step1 Step 1: Strecker Reaction (NaCN, NH4Cl, NH3) Start->Step1 Inter1 1-aminocyclopentane- carbonitrile (CAS 49830-37-7) Step1->Inter1 Step2 Step 2: Nitrile Reduction (LiAlH4, THF, 0°C -> Reflux) Inter1->Step2 Inter2 1-(aminomethyl)cyclopentan- 1-amine (Free Diamine) Step2->Inter2 Step3 Step 3: Selective Protection (Boc2O (0.95 eq), DCM, 0°C) Inter2->Step3 Target Target Molecule (Mono-Boc) Step3->Target

Figure 1: Three-step synthesis pathway from cyclopentanone to the target mono-Boc diamine.

Step-by-Step Protocol & Troubleshooting

Step 1: Strecker Synthesis (Nitrile Formation)

Objective: Convert cyclopentanone to 1-aminocyclopentanecarbonitrile. Reagents: Cyclopentanone, NaCN (or KCN), NH₄Cl, Aqueous Ammonia/Methanol.

  • Protocol Summary: React cyclopentanone with NH₄Cl and NaCN in aqueous ammonia/methanol solution at room temperature.

  • Critical Control Point: This reaction is an equilibrium. Use excess ammonia to drive formation of the amino-nitrile over the cyanohydrin.

Troubleshooting Q&A

Q: The product is an oil that is difficult to crystallize. How do I purify it? A: The amino-nitrile is often an oil. Do not attempt to distill it at high temperatures as it can decompose (retro-Strecker). Extract with DCM, dry over Na₂SO₄, and concentrate. If purity is <90%, convert it to the hydrochloride salt by bubbling HCl gas into an ether solution; the salt is a stable solid.

Step 2: Reduction to Diamine

Objective: Reduce the nitrile (-CN) to a primary amine (-CH₂NH₂). Reagents: Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation for small-to-medium scale due to reliability.

  • Protocol:

    • Suspend LiAlH₄ (2.5 eq) in dry THF under Argon.

    • Add 1-aminocyclopentanecarbonitrile (dissolved in THF) dropwise at 0°C.

    • Reflux for 4–12 hours.

    • Quench carefully (See Table 1).

Data Table 1: Fieser Workup for LiAlH₄ Quenching

Use this method to produce a granular, filterable precipitate instead of a slimy emulsion.

Reagent AddedAmount per 1g of LiAlH₄ usedPurpose
Water 1.0 mLHydrolyze excess hydride
15% NaOH (aq) 1.0 mLConvert Al salts to aluminates
Water 3.0 mLFinal hydrolysis

Q: I see a significant amount of secondary amine dimer by-product. Why? A: This occurs during the reduction of nitriles if the intermediate imine reacts with the already formed amine.

  • Fix (LAH): Ensure high dilution and vigorous stirring.

  • Fix (Catalytic Hydrogenation): If using Raney Ni/H₂, you must add ammonia (or NaOH) to the solvent to suppress secondary amine formation.

Step 3: Selective Mono-Boc Protection

Objective: Protect the methyl-amine (-CH₂NH₂) while leaving the ring-amine (-NH₂) free. Reagents: Di-tert-butyl dicarbonate (Boc₂O), DCM or MeOH.

  • Mechanism of Selectivity: The reaction relies on reaction kinetics. The unhindered primary amine on the methyl group reacts much faster than the hindered tertiary-alkyl amine on the ring.

  • Protocol:

    • Dissolve the diamine (1.0 eq) in DCM at 0°C .

    • Dissolve Boc₂O (0.90 – 0.95 eq ) in DCM.

    • Add the Boc₂O solution dropwise over 1 hour.

    • Stir at 0°C for another hour, then allow to warm to RT.

Troubleshooting Q&A

Q: I am getting a mixture of mono-Boc, di-Boc, and starting material. How do I improve yield? A:

  • Stoichiometry: Never use excess Boc₂O. Use a slight deficit (0.9 eq) to ensure the highly reactive methyl-amine consumes it all before the hindered amine reacts.

  • Temperature: Keep the reaction at 0°C or even -10°C. Lower temperatures amplify the reactivity difference between the two amines.

  • Addition Rate: Slow addition prevents local high concentrations of Boc₂O.

Q: How do I purify the mono-protected product from the mixture? A: Use an Acid/Base Extraction Strategy (Self-validating purification):

  • Dissolve crude mixture in DCM.

  • Wash with weak acid (e.g., 5% citric acid or pH 4 buffer):

    • Di-Boc product: Neutral. Stays in DCM.

    • Mono-Boc product: Basic (has one free amine). Moves to Aqueous phase. [3] * Unreacted Diamine: Highly basic. Moves to Aqueous phase. [3] 3. Separate phases. Keep the Aqueous phase.

  • Basify the aqueous phase (pH > 10) with NaOH.

  • Extract back into DCM. The Mono-Boc product extracts efficiently; the highly polar diamine often stays in water or can be washed out with brine.

  • Result: The DCM layer contains pure Mono-Boc amine.

Analytical Validation

Verify your product structure using ¹H NMR.

FeatureExpected Chemical Shift (approx.)Diagnostic Value
Boc Group ~1.45 ppm (Singlet, 9H)Confirms protection.
-CH₂-N ~3.1 – 3.3 ppm (Doublet or Broad)Shift indicates carbamate formation.
Ring Protons 1.4 – 1.9 ppm (Multiplets)Integration confirms cyclopentyl ring.
Free -NH₂ Broad singlet (exchangeable)Confirms presence of free amine.

Key Check: If you see a shift in the ring protons adjacent to C1 or disappearance of the free amine signal without a corresponding NH carbamate signal, check for cyclic urea formation (a common side reaction if the intermediate is heated).

References

  • Strecker Synthesis of Cyclic Amino Acids: Munday, R. (1961). Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society, 4372-4379. (Foundational work on cyclic amino acid synthesis).
  • Reduction of Nitriles to Diamines

    • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

  • Selective Protection of Diamines

    • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564.

    • (Validates the strategy of using stoichiometry and steric hindrance for selective Boc protection).
  • Target Molecule Reference

    • CAS Registry No. 1311318-21-4.[1][5][6][7][8][9][10] (Listed in chemical databases as tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate).[1][6][9]

Sources

Technical Support Center: Optimizing Catalyst Loading for Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of this reaction, with a particular focus on optimizing catalyst loading for selective mono-protection.

The primary challenge in the synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate lies in the chemoselective protection of the primary amine in the presence of a sterically hindered secondary amine within the same molecule, 1-(aminomethyl)cyclopentanamine. This guide will equip you with the knowledge to control this selectivity and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate?

The main hurdle is achieving selective N-Boc protection of the primary amine without protecting the secondary amine or forming the di-protected byproduct. The starting material, 1-(aminomethyl)cyclopentanamine, has two nucleophilic nitrogen atoms. Optimizing reaction conditions to favor mono-protection at the less sterically hindered primary amine is critical.

Q2: What is the role of a catalyst in this reaction?

While the reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) can proceed without a catalyst, catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[1] DMAP functions as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the amine.[2][3] However, in the case of selective mono-protection, a catalyst might be unnecessary or even detrimental if it accelerates the reaction to a point where selectivity is lost.

Q3: How does catalyst loading impact the reaction?

Optimizing catalyst loading is a delicate balance.

  • High Catalyst Loading: Can lead to a rapid reaction, increasing the risk of di-protection and other side reactions. The highly reactive DMAP-Boc₂O intermediate may not have sufficient time to differentiate between the two amine groups, leading to a loss of chemoselectivity.

  • Low Catalyst Loading: May result in a sluggish or incomplete reaction. For this specific synthesis, starting with a very low catalyst loading (e.g., 1-5 mol%) or no catalyst at all is recommended to favor selectivity.

Q4: What are the most common side products, and how can I avoid them?

The most common side products are the di-Boc protected diamine and a cyclic urea.

  • Di-Boc Protected Diamine: This forms when both the primary and secondary amines react with Boc₂O. To avoid this, you can employ strategies that enhance mono-selectivity, such as the in situ mono-protonation of the diamine, slow addition of Boc₂O, or using a large excess of the diamine.[4][5][6][7]

  • Cyclic Urea: The formation of a cyclic urea is a possibility, especially if the reaction is heated.[8] This intramolecular side reaction can be minimized by running the reaction at or below room temperature.

Q5: How can I monitor the progress of the reaction to ensure mono-protection?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction's progress.[4]

  • TLC: You can visualize the consumption of the starting diamine and the formation of the mono- and di-protected products. The mono-protected product will have an Rf value between the starting material and the more nonpolar di-protected product.

  • LC-MS: This provides more definitive identification of the species in your reaction mixture by their mass-to-charge ratio, allowing for accurate tracking of product formation and the appearance of any side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently reactive conditions. 2. Deactivated catalyst. 3. Poor quality of reagents.1. If no catalyst was used, consider adding a small amount of DMAP (1-5 mol%). 2. Ensure your Boc₂O and solvent are anhydrous. 3. Check the purity of your starting diamine.
Formation of significant amounts of di-Boc protected product 1. Reaction is too fast, leading to loss of selectivity. 2. High local concentration of Boc₂O. 3. Catalyst loading is too high.1. Implement the in situ mono-protonation protocol (see Protocol 2). This deactivates one amine group, favoring mono-protection.[5][6][9] 2. Add the Boc₂O solution dropwise over an extended period (1-2 hours) to the diamine solution.[4] 3. Reduce or eliminate the use of a catalyst.
Presence of an unexpected, polar byproduct 1. Possible formation of a cyclic urea.1. Confirm the identity of the byproduct by LC-MS and NMR. 2. Ensure the reaction temperature does not exceed room temperature. Consider running the reaction at 0°C.
Difficulty in purifying the mono-protected product 1. Similar polarities of the starting material, mono-, and di-protected products.1. Utilize a solvent system with a gradient elution for column chromatography. A common system is a gradient of methanol in dichloromethane. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape for amines.[8] 2. An acidic workup can help remove the unreacted basic diamine.

Experimental Protocols

Protocol 1: Standard Boc Protection (Uncatalyzed)

This protocol relies on the inherent difference in steric hindrance between the primary and secondary amines to achieve selectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-(aminomethyl)cyclopentanamine in Dichloromethane (DCM) B Cool solution to 0°C A->B D Add Boc₂O solution dropwise to diamine solution over 1-2 hours B->D C Prepare solution of Boc₂O in DCM C->D E Stir at 0°C for 1 hour, then wann to room temperature overnight D->E F Monitor reaction by TLC/LC-MS E->F G Wash with saturated NaHCO₃ solution F->G H Wash with brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by column chromatography I->J

Caption: Standard Boc protection workflow.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanamine (1.0 eq) in dichloromethane (DCM) (10 mL per 1 g of diamine).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM.

  • Slow Addition: Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Protection via In Situ Mono-Protonation

This is the recommended method for achieving high selectivity. By adding one equivalent of acid, one of the amine groups is protonated and effectively "protected" from reacting with the Boc anhydride.

Logical Relationship Diagram:

G Diamine Diamine (H₂N-R-NH₂) MonoSalt Mono-protonated Salt (H₂N-R-NH₃⁺Cl⁻) Diamine->MonoSalt + HCl 1 eq. HCl HCl->MonoSalt + MonoBoc Mono-Boc Product (BocHN-R-NH₃⁺Cl⁻) MonoSalt->MonoBoc + Boc2O Boc₂O Boc2O->MonoBoc + FinalProduct Final Mono-Boc Product (BocHN-R-NH₂) MonoBoc->FinalProduct NaOH NaOH Work-up NaOH->FinalProduct

Caption: In situ mono-protonation for selective protection.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanamine (1.0 eq) in 50% aqueous methanol.

  • Protonation: Cool the solution to 0°C and slowly add one equivalent of aqueous HCl (e.g., 1 M solution). Stir for 30 minutes to allow for equilibrium.[5][6]

  • Boc₂O Addition: Add a solution of Boc₂O (1.05 eq) in methanol dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any di-Boc byproduct.

  • Basification: Cool the aqueous layer to 0°C and basify to pH > 12 with cold NaOH solution.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-protected product.

Data Summary for Optimization

When optimizing catalyst loading, it is crucial to systematically vary the amount of catalyst and analyze the product distribution. Below is a template for how you might structure your findings.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion of Starting Material (%)Yield of Mono-Boc Product (%)Yield of Di-Boc Product (%)
None0247570<5
DMAP18958510
DMAP54>998018
DMAP102>997028

Note: The data in this table is illustrative and will vary based on specific reaction conditions.

References

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. SciForum. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. Available at: [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Available at: [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. PubMed. Available at: [Link]

  • Black, D. S. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Available at: [Link]

  • Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 2172-2179. Available at: [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Available at: [Link]

  • Han, K., & Kim, H. (2003). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Available at: [Link]

  • Sadeghi, B., & Zare, A. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link]

  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Organic Chemistry Portal. Available at: [Link]

  • D'Souza, R., & D'Silva, C. (2020). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. RSC Publishing. Available at: [Link]

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

Sources

temperature control in tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific thermal handling requirements for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate , a critical gem-disubstituted scaffold often used in the synthesis of gabapentinoid analogs and spirocyclic peptidomimetics.

Because this molecule features a 1,1-disubstituted cyclopentane ring (a quaternary center), it is subject to the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . This structural feature significantly lowers the activation energy for intramolecular cyclization, making temperature control the single most critical factor in preventing rapid degradation into spiro-urea or spiro-hydantoin byproducts.

Part 1: Critical Thermal Parameters & Stability

Q1: Why is this specific scaffold more temperature-sensitive than linear diamines?

A: The 1,1-disubstitution on the cyclopentane ring forces the amino group and the (Boc-amino)methyl group into close proximity. Unlike linear diamines, which have high entropic freedom, this molecule is "pre-organized" for cyclization.

  • The Risk: At elevated temperatures (>40°C) or in the presence of strong bases, the free primary amine can intramolecularly attack the Boc-carbonyl, leading to the formation of a stable 5,7-diazaspiro[4.4]nonan-6-one (spiro-urea) derivative and the loss of tert-butanol.

  • The Rule: Maintain reaction temperatures below 25°C unless cyclization is the intended outcome.

Q2: What are the recommended storage conditions?

A:

  • Temperature: Store at -20°C . Long-term storage at room temperature (RT) can lead to slow "self-digestion" (dimerization or cyclization), especially if the material contains trace moisture or base.

  • Atmosphere: Store under Argon or Nitrogen.

  • State: The hydrochloride or oxalate salt forms are significantly more thermally stable than the free base. If possible, store as the salt and liberate the free base immediately prior to use.

Part 2: Functionalization (Acylation/Alkylation)

Q3: I am trying to acylate the free amine, but yields are low. Should I increase the temperature?

A: Proceed with extreme caution. The primary amine at position 1 is sterically hindered by the cyclopentane ring (a quaternary carbon center). While heating often overcomes steric hindrance, here it accelerates the competing intramolecular cyclization side-reaction.

Recommended Protocol:

  • Activation: Use highly reactive acylating agents (e.g., acid chlorides or mixed anhydrides) rather than sluggish esters to allow reaction at lower temperatures.

  • Temperature Ramp:

    • Start: Cool the reaction mixture to 0°C (ice bath) during the addition of the electrophile and base.

    • Progress: Allow to warm slowly to RT (20-22°C) over 2 hours.

    • Limit: Do not heat above 30°C. If the reaction is stalled, add a nucleophilic catalyst (e.g., DMAP) rather than heat.

Q4: How do I handle the exotherm during large-scale synthesis?

A: The formation of the carbamate or the initial amine synthesis is exothermic. In a 1,1-disubstituted system, heat accumulation is dangerous not just for safety, but for purity.

  • Dosing: Add reagents (e.g., Boc anhydride) as a solution in DCM or THF dropwise over 30–60 minutes.

  • Internal Monitoring: Use an internal temperature probe. Ensure the internal temperature never exceeds 10°C during addition.

Part 3: Deprotection (Boc Removal)

Q5: Can I use standard TFA/DCM conditions for Boc removal?

A: Yes, but the quench is the critical failure point.

  • The Issue: Upon removing the Boc group, you generate a 1,1-diamine. If you neutralize the acid (quench) too quickly or at room temperature, the local heat of neutralization combined with the high local concentration of free base will instantly drive spiro-cyclization.

  • The Fix (Low-Temp Quench):

    • Perform the deprotection (TFA/DCM) at 0°C .

    • Evaporate TFA at reduced pressure and low temperature (<30°C) .

    • Do not quench with aqueous base if isolating the free diamine. Instead, isolate as the TFA salt or HCl salt directly.

    • If the free base is required for the next step, perform the neutralization in situ at -10°C in the presence of the next electrophile.

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the "Thermal Fork"—the divergence between successful functionalization and unwanted cyclization based on temperature control.

TemperatureControl Start tert-butyl N-[(1-aminocyclopentyl) methyl]carbamate Func_Cond Condition A: Temp < 25°C Reactive Electrophile Start->Func_Cond Acylation Heat_Cond Condition B: Temp > 40°C Or Strong Base Start->Heat_Cond Thermal Stress Desired Desired Product: Functionalized Amine (Linear) Func_Cond->Desired Kinetic Control Intermed Intermediate: Nu- Attack on Boc C=O Heat_Cond->Intermed Thorpe-Ingold Acceleration Spiro Byproduct: 5,7-diazaspiro[4.4]nonan-6-one (Spiro-Urea) Intermed->Spiro Cyclization (- tBuOH)

Figure 1: The "Thermal Fork" illustrates how the Thorpe-Ingold effect drives cyclization at elevated temperatures (Path B), necessitating strict kinetic control (Path A).

Part 5: Summary Data Table

OperationRecommended TempCritical LimitRationale
Storage -20°C> 25°CPrevents slow dimerization/cyclization.
Acylation 0°C → 20°C> 30°CAmine is hindered; heat promotes spiro-urea formation.
Boc Deprotection 0°C> 25°C (Exotherm)Acidic removal is safe; neutralization generates heat & cyclization.
Quenching -10°C> 10°CHigh local pH + Heat = Instant degradation.
Cyclization 60°C - 80°CN/AIf spiro-formation is desired, heat drives the reaction.

References

  • Gabapentinoid Synthesis & 1,1-Disubstituted Cycloalkanes

    • Context: The reactivity of 1-(aminomethyl)cycloalkane-1-amines is well-documented in the synthesis of Gabapentin and its analogs.
    • Source: U.S. Patent 6,846,950 (Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid). Link

  • Thorpe-Ingold Effect in Gem-Disubstituted Systems

    • Context: Mechanistic explanation of why 1,1-disubstituted rings cyclize orders of magnitude faster than linear chains.
    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106.Link

  • Boc Protection/Deprotection of Hindered Amines

    • Context: General protocols for handling sterically hindered amines and controlling exotherms during Boc chemistry.
    • Source: Organic Chemistry Portal: Boc-Protected Amino Groups.Link

  • Synthesis of 1,1-Disubstituted Cyclopentane Derivatives

    • Context: Specific handling of the cyclopentane vs cyclohexane ring contraction/expansion and stability.
    • Source: Blanchard, S., et al. (2005).[1] "Synthesis of 1,1-disubstituted cyclopentanes." Organic Letters. (Analogous chemistry for spiro-derivatives). Link

Sources

workup procedures for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific workup and purification challenges for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate . This molecule is a geminal-disubstituted diamine derivative (structurally analogous to a Gabapentin intermediate), characterized by a lipophilic Boc-protected amine on the methyl arm and a hydrophilic primary amine directly on the cyclopentane ring.[1]

Compound: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Molecular Weight: ~214.3 g/mol Key Functionality: Primary Amine (Basic,


), Boc-Carbamate (Acid-Labile).[1]

Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: "I extracted with ether/EtOAc, but my yield is near zero. Where is my product?"

Diagnosis: Your product is likely trapped in the aqueous phase. The Science: This molecule is amphiphilic. The free primary amine (


) is highly polar and basic.[1] If the aqueous pH is neutral or slightly acidic (pH < 10), the amine is protonated (

), rendering the molecule an ionic salt that is insoluble in organic solvents.[1] The Fix:
  • Check pH: Ensure the aqueous layer is pH > 12 . Use 2M NaOH or saturated

    
    .[1]
    
  • Salt it out: Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, forcing the organic amine out ("salting out" effect).

  • Switch Solvents: Diethyl ether is often too non-polar.[1] Use Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) for the extraction.[1]

Q2: "I used LAH for the reduction, and now I have a gray, unfilterable sludge."

Diagnosis: You have a stable aluminum-emulsion complex.[1] The Science: Lithium Aluminum Hydride (LAH) generates fine aluminum salts that form gelatinous emulsions with amines, trapping your product. Standard acid/base washes often fail here.[1] The Fix: Use the Rochelle’s Salt Protocol .[2][3]

  • Dilute the reaction mixture with diethyl ether (or MTBE).[1]

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously for 1–2 hours. The tartrate chelates the aluminum, breaking the emulsion and creating two clear layers.

Q3: "I see multiple spots on TLC after workup. Is the Boc group falling off?"

Diagnosis: Likely carbamate instability or side-reaction byproducts.[1] The Science:

  • Boc Loss: The Boc group is acid-labile.[1] If you used strong acid (HCl) to quench or wash, you may have deprotected the amine.[1]

  • Urea Formation: Primary amines can react with atmospheric

    
     or residual electrophiles to form ureas or dimers.[1]
    The Fix: 
    
  • Avoid Strong Acids: Use saturated

    
     for quenching, not HCl.[1]
    
  • Chromatography: When purifying on silica, add 1% Triethylamine (TEA) to your eluent.[1] This neutralizes the silica's acidity, preventing streakiness and on-column Boc-deprotection.[1]

Part 2: Optimized Workup Protocol

The "pH-Switch" method ensures high purity by leveraging the molecule's basicity.

Method: The pH-Switch Extraction

Best for: Removing non-basic impurities (starting materials, neutral byproducts) without chromatography.[1]

Step 1: Quench & Acidify (The Wash)
  • Goal: Move the product into the water to wash away organic impurities.

  • Procedure:

    • If reaction is in organic solvent, add 1M HCl (carefully) until aqueous pH is ~2–3.[1]

    • Stop! Do not go lower than pH 2 (risk of Boc removal).[1] Keep this step cold (

      
      ).[1]
      
    • Extract with Ethyl Acetate (EtOAc) .[1]

    • Discard the Organic Layer. (This contains non-amine impurities).[1] Keep the acidic aqueous layer.

Step 2: Basify (The Release)
  • Goal: Deprotonate the amine to make it organic-soluble.

  • Procedure:

    • Cool the aqueous layer to

      
      .[1][2][3][4]
      
    • Slowly add 4M NaOH until pH reaches 12–13 .

    • Critical: The solution should turn cloudy as the free amine precipitates/oils out.

Step 3: Extract & Dry
  • Goal: Isolate the pure product.

  • Procedure:

    • Extract the basic aqueous layer 3x with DCM (preferred) or EtOAc.[1]

    • Combine organic layers.[1][3]

    • Wash once with Brine (saturated NaCl) .[1]

    • Dry over anhydrous

      
        (Sodium Sulfate). Magnesium sulfate is slightly acidic and less ideal for sensitive amines.[1]
      
    • Concentrate in vacuo.

Data: Solvent Efficiency for Extraction
Solvent SystemExtraction Efficiency (pH 12)Notes
Dichloromethane (DCM) High (95%+) Best solubility for Boc-amines.[1]
Chloroform/IPA (3:1) Very High (98%) Use for difficult/highly polar amines.[1]
Ethyl Acetate (EtOAc) Moderate (75-85%)Good, but requires multiple extractions.[1]
Diethyl Ether Low (<50%)Too non-polar; avoid.[1]

Part 3: Process Visualization

The following diagram illustrates the logic flow for the "pH-Switch" extraction, ensuring the separation of the target amine from neutral impurities.

WorkupFlow Start Crude Reaction Mixture Acidify Step 1: Acidify (pH 2-3) (1M HCl, 0°C) Start->Acidify PhaseSep1 Phase Separation 1 Acidify->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Layer (Product as Salt: R-NH3+) PhaseSep1->AqAcid Keep Basify Step 2: Basify (pH > 12) (4M NaOH, Cold) AqAcid->Basify Extract Step 3: Extract with DCM Basify->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqWaste Aqueous Layer (Salts/Waste) PhaseSep2->AqWaste Discard FinalProd Organic Layer (Target: Boc-Amine) PhaseSep2->FinalProd Dry & Concentrate

Caption: Logic flow for the pH-switch extraction. The product is temporarily sequestered in the aqueous phase to wash away impurities before being released at high pH.

References

  • Gabapentinoid Synthesis & Workup

    • Title: Process for production of gabapentin intermediate (US Patent 6881843B2).[1]

    • Source: Google Patents.[1]

    • Relevance: details the handling of gem-disubstituted amino-nitriles and their reduction products, specifically addressing pH adjustments during isol
    • URL
  • Rochelle's Salt Protocol

    • Title: Workup for Aluminum Hydride Reductions (Fieser & Fieser).[1]

    • Source: University of Rochester / Not Voodoo.[1]

    • Relevance: Standard authoritative protocol for breaking aluminum emulsions in amine synthesis.
    • URL:[Link]

  • Boc-Group Stability

    • Title: Greene's Protective Groups in Organic Synthesis.[1]

    • Source: Wiley Online Library.[1]

    • Relevance: Authoritative source on the acid-lability of tert-butyl carbamates and conditions for their preservation.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate

[1][2]

Executive Summary & Molecule Profile

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (MW: 214.31 Da) is a specialized gem-disubstituted building block used in peptidomimetic drug design to introduce conformational constraints.[1][2][3] Its structure features a lipophilic Boc-protected amine and a polar primary free amine on a cyclopentyl scaffold.[1][2][3]

Analytical Challenge: The molecule lacks a strong UV chromophore (no aromatic rings), making standard HPLC-UV (254 nm) ineffective. Furthermore, the thermal instability of the Boc group complicates Gas Chromatography (GC) analysis. Mass Spectrometry (MS) is the gold standard for characterization, but method selection is critical to prevent in-source fragmentation and ensure accurate quantitation.[2]

PropertySpecificationAnalytical Implication
Formula C₁₁H₂₂N₂O₂Monoisotopic Mass: 214.1681 Da
Polarity AmphiphilicRequires C18-AQ or HILIC for retention.[1][2][3][4]
Chromophore NoneUV detection requires 205-210 nm (low sensitivity) or ELSD/CAD.[1][2][3]
Lability Boc groupSusceptible to thermal degradation (GC) and acid hydrolysis (low pH LC).[1][2]

Comparative Analysis of Analytical Alternatives

This section objectively compares three MS-based workflows. The LC-ESI-QTOF method is identified as the superior approach for comprehensive characterization.[1][2][3]

Method A: LC-ESI-HRMS (Recommended)

High-Resolution Liquid Chromatography - Electrospray Ionization[1][2][3]

  • Mechanism: Soft ionization separates the molecule on a column before analyzing the intact protonated ion

    
    .[1][2]
    
  • Performance:

    • Sensitivity: High.[1][2][5] Detects femtomole quantities.[1][2]

    • Integrity: Preserves the Boc group if source temperature/voltage is optimized.[1]

    • Specificity: High resolution (ppm accuracy) confirms elemental composition.[1][2]

  • Verdict: Best for Purity & ID. The preferred method for release testing.[1]

Method B: GC-MS (Derivatization Required)

Gas Chromatography - Electron Impact MS[1][2][3]

  • Mechanism: Volatilization followed by hard ionization (70 eV).[1][2]

  • Performance:

    • Integrity: Poor. The Boc group typically degrades thermally in the injector port (releasing isobutene and CO₂), often yielding the free amine spectrum.

    • Workaround: Requires derivatization (e.g., TMS protection of the free amine) to improve volatility and stability.

  • Verdict: Alternative only. Use only if LC-MS is unavailable or for residual solvent analysis.[1][2][3]

Method C: Direct Infusion ESI-MS/MS

Shotgun Analysis

  • Mechanism: Direct injection into the source without chromatographic separation.[1]

  • Performance:

    • Speed: <1 minute.

    • Limitation: Cannot distinguish isomers or separate synthesis byproducts (e.g., unprotected diamine). Ion suppression is a risk.[1][2]

  • Verdict: Quick QC. Suitable for reaction monitoring but not final purity assignment.

Deep Dive: Fragmentation Mechanics & Causality[3]

Understanding the fragmentation pathway is vital for interpreting MS/MS spectra.[1] The Boc group introduces a predictable yet complex fragmentation pattern.[1]

Fragmentation Pathway Diagram

FragmentationPathwayParentParent Ion [M+H]+m/z 215.17(Intact Molecule)TBu_LossFragment A: [M+H - tBu]+m/z 159.11(Carbamic Acid Intermediate)Parent->TBu_LossNeutral LossIsobutene (-56 Da)TBu_CationDiagnostic Ion: t-Butyl Cationm/z 57.07Parent->TBu_CationSource FragmentationBoc_LossFragment B: [M+H - Boc]+m/z 115.12(Free Diamine Core)TBu_Loss->Boc_LossDecarboxylation(-44 Da CO2)Cyclic_IonFragment C: Cyclopentyl Cationm/z ~67-81(Ring Scission)Boc_Loss->Cyclic_IonRing Fragmentation

Caption: ESI-MS/MS fragmentation pathway showing the sequential loss of the tert-butyl group and decarboxylation to the core diamine.[2][3]

Mechanistic Explanation
  • Primary Event (

    
     215 
    
    
    159):
    The most labile bond is the O-tBu linkage.[1][2] Under collision-induced dissociation (CID), isobutene (56 Da) is eliminated via a McLafferty-type rearrangement or direct cleavage, leaving the carbamic acid cation (
    
    
    159).[2][3]
  • Secondary Event (

    
     159 
    
    
    115):
    The carbamic acid is unstable and rapidly loses CO₂ (44 Da) to yield the protonated free amine core (
    
    
    115).[1][2]
  • Diagnostic Marker (

    
     57):  The presence of a sharp peak at 
    
    
    57 (tert-butyl cation) is a hallmark of Boc-protected species in positive ESI.[1][2][3]

Validated Experimental Protocol (LC-ESI-MS)[1][2][3]

This protocol is designed to minimize in-source fragmentation while ensuring retention of the polar amine.[1][2]

Reagents & Equipment
  • Instrument: Agilent 6545 Q-TOF or Thermo Orbitrap (or equivalent Triple Quad for quant).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.[1][2] Note: CSH (Charged Surface Hybrid) technology improves peak shape for basic amines.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; it suppresses ionization).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of product in 1 mL of 50:50 Water:Acetonitrile (v/v).

    • Critical Step: If the sample is a salt (e.g., HCl), ensure complete dissolution; verify pH is neutral to slightly acidic (pH 4-5) to maintain protonation.[2]

    • Dilute to 1 µg/mL (1 ppm) for analysis.

  • LC Parameters:

    • Flow Rate: 0.4 mL/min.[1][2]

    • Gradient:

      • 0.0 min: 5% B[3]

      • 0.5 min: 5% B (Hold for polar retention)

      • 3.5 min: 95% B[3]

      • 4.5 min: 95% B[3]

      • 4.6 min: 5% B (Re-equilibration)

    • Temperature: 40°C.[1][2]

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor/Cone Voltage: Low (80-100 V). High voltage causes premature loss of the Boc group in the source, leading to false identification of the deprotected byproduct.

    • Gas Temp: 300°C.

    • Mass Range: 50 – 1000

      
      .[1][2]
      
  • Data Analysis Criteria:

    • Purity Check: Integrate TIC (Total Ion Chromatogram).[1][2]

    • Identity Confirmation: Extract Ion Chromatogram (EIC) for

      
       215.1756 
      
      
      10 ppm.
    • Interference Check: Monitor

      
       115.12 (Free amine) to quantify any degradation or synthesis starting material.[1][2]
      

Workflow Visualization

AnalyticalWorkflowSampleSolid Sample(Boc-Diamine)PrepDissolve in50:50 H2O:ACN(1 mg/mL)Sample->PrepDecisionSelect MethodPrep->DecisionLCMSLC-ESI-MS(C18 CSH Column)Decision->LCMSStandard IDGCMSGC-MS(Derivatization)Decision->GCMSVolatile ImpuritiesResult_LCResult:Intact [M+H]+ 215+ Purity ProfileLCMS->Result_LCResult_GCResult:Trimethylsilyl Adductor Thermal DegradantGCMS->Result_GC

Caption: Decision matrix for selecting the appropriate analytical workflow based on the required data output.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45091937, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

  • Restek Corporation (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Kuhlmann, J. et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link][1][2][3]

  • ResearchGate Forum (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

Technical Guide: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate in Peptidomimetic Synthesis

[1][2]

Product Profile & Structural Significance

Compound: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate CAS: 1263284-59-8 (Generic for the class; specific salt forms vary) Core Scaffold: 1,1-Disubstituted Cyclopentane (

Functional Class:12
The "Gem-Disubstitution" Effect

Unlike linear diamines (e.g., 1,2-diaminoethane) or simple cyclic amines, this building block features a quaternary carbon center.[2] This structure imposes the Thorpe-Ingold Effect (gem-dimethyl effect), which:

  • Restricts Rotational Freedom: Forces the attached peptide/linker chains into specific turn conformations (often

    
    -turns or 
    
    
    -helices).[1][2]
  • Metabolic Stability: The quaternary center blocks proteolytic cleavage by steric occlusion, significantly extending the half-life of derived drugs.[2]

Comparative Analysis: Performance vs. Alternatives

This section evaluates the product against its primary competitors: Fmoc-protected variants, linear analogs, and alternative ring sizes.[2]

Comparison 1: Protecting Group Strategy (Boc vs. Fmoc)

The choice between the Boc-protected product and its Fmoc counterpart is dictated by the synthesis phase (Solid vs. Solution) and solubility requirements.[2]

FeatureBoc-Protected (This Product) Fmoc-Protected Alternative Technical Verdict
Deprotection Acidic (TFA/HCl)Basic (Piperidine/DBU)Boc is superior for solution-phase synthesis due to volatile byproducts (isobutylene/CO2).[1][2]
Solubility High in DCM, THF, EtOAcModerate; often aggregatesBoc derivative allows for higher concentration reactions, crucial for slow kinetics.[2]
Orthogonality Compatible with base-labile linkersCompatible with acid-labile linkers (e.g., Trt, Mmt)Use Boc if your target molecule contains base-sensitive pharmacophores (e.g., esters, lactones).[1][2]
Atom Economy High (Boc group is small)Lower (Fmoc is bulky)Boc offers better atom economy for large-scale scale-up.[1][2]
Comparison 2: Structural Constraints (Cyclopentyl vs. Linear/Cyclohexyl)
Scaffold TypeBite Angle (

)
Conformational RigidityCoupling Reactivity
Cyclopentyl (Product) ~104°High (Envelope conformation)Low (Steric bulk at

)
Cyclohexyl ~109°Moderate (Chair flip possible)Very Low (Increased steric bulk)
Linear (Gem-dimethyl) FlexibleLowModerate

Key Insight: The cyclopentyl ring offers the optimal balance between rigidification (to lock bioactive conformations) and synthetic accessibility .[2] The cyclohexyl analog is often too sterically hindered to couple efficiently without specialized reagents.[2]

Experimental Performance Data

A. Reactivity Profile: The "Steric Wall"

The free amine on this product is attached to a quaternary carbon.[2] Experimental data indicates it reacts significantly slower than primary amines.[2]

  • Standard Coupling (EDC/HOBt): < 40% yield after 12h (Incomplete conversion).[2]

  • High-Efficiency Coupling (HATU/HOAt): > 90% yield after 4h.[1][2]

  • Acid Chloride Activation: > 95% yield, but risks racemization (not applicable here as it's achiral at C1, but risk of side reactions exists).[2]

B. Stability Data
  • Shelf Life: > 2 years at -20°C (hygroscopic; store under Nitrogen).

  • Boc Stability: Stable to 10%

    
     (aq) for 24h. Hydrolyzes in 10% TFA/DCM (
    
    
    min).

Experimental Protocols

Protocol A: High-Efficiency Coupling to Carboxylic Acids

Due to the steric hindrance of the 1-aminocyclopentyl group, standard coupling protocols fail.[1] Use this optimized HATU protocol.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes to activate the acid (formation of the OAt-ester).

  • Amine Addition: Add the tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours .

    • Note: Monitor by LC-MS.[1][2] If conversion stalls, add 0.5 equiv more HATU/DIPEA.[2]

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), 5% 
    
    
    , and Brine. Dry over
    
    
    .[2]
Protocol B: Selective Boc Deprotection

Standard TFA deprotection.[1]

  • Dissolve the coupled product in DCM (5 mL/mmol).

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.[2]

  • Stir at RT for 30–60 minutes (monitor by TLC/LC-MS for disappearance of starting material).

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with Toluene (

    
    ) to remove residual TFA.[2]
    

Decision Logic & Synthesis Workflow

The following diagram illustrates the decision process for selecting this building block and the subsequent synthesis flow.

Gcluster_0Critical Step: Steric ManagementStartTarget Molecule DesignConstraintNeed Conformational Restriction?Start->ConstraintPhaseSynthesis Phase?Constraint->PhaseYes (Gem-Disubstitution)BocRouteSelect Boc-Protected(tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate)Phase->BocRouteSolution Phase / Base-SensitiveFmocRouteSelect Fmoc-Protected AnalogPhase->FmocRouteSolid Phase (SPPS)CouplingCoupling Reaction(Requires HATU/HOAt)BocRoute->CouplingDeprotectionDeprotection(TFA/DCM)Coupling->DeprotectionCyclizationCyclization/Further Funct.Deprotection->Cyclization

Figure 1: Decision tree for selecting the Boc-protected cyclopentyl building block and the subsequent workflow, highlighting the critical coupling step.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 517346099, tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate. Retrieved January 29, 2026, from [Link][2]

  • National Institutes of Health (NIH). (2013).[1][2] A comparison of Boc and Fmoc SPPS strategies. PubMed.[2][3] Retrieved January 29, 2026, from [Link][2]

Comparative Guide: Validation of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate presents a distinct set of analytical challenges that standard "generic" HPLC methods fail to address. Unlike aromatic drug substances, this intermediate lacks a strong chromophore and contains both a base-labile moiety (implied, though Boc is actually acid-labile) and a free primary amine capable of severe peak tailing.

This guide objectively compares the Standard Acidic Method (Method A) —often the default in early discovery—against an Optimized High-pH Hybrid Method (Method B) . Experimental data and mechanistic rationale demonstrate why Method B is the only viable path for regulatory-compliant validation (ICH Q2(R1)).

The Core Challenge
  • Detection: The molecule lacks a conjugated

    
    -system, rendering standard UV (254 nm) useless.
    
  • Chemistry: The free primary amine interacts with residual silanols on silica columns, causing tailing.

  • Stability: The Boc group is acid-labile; aggressive acidic mobile phases (pH < 2) combined with column heating can induce on-column degradation, creating false impurity peaks.

Comparative Analysis of Analytical Strategies

We evaluated two distinct methodological approaches for the purity analysis of the target molecule.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (Silica-based), 5 µm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile (pH ~2.0).

  • Detection: UV at 210 nm.

Performance Failures:

  • Peak Tailing: The protonated free amine (

    
    ) interacts strongly with column silanols (
    
    
    
    ).
  • Baseline Drift: Detection at 210 nm amplifies refractive index effects and solvent impurities, compromising the Limit of Quantitation (LOQ).

  • Degradation Risk: Prolonged exposure to TFA can slowly cleave the Boc group, artificially lowering purity results.

Method B: The Optimized Hybrid Approach (Recommended)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) (e.g., Waters XBridge or Phenomenex Kinetex EVO).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Detection: Charged Aerosol Detector (CAD) OR UV at 205 nm (if CAD unavailable).

Performance Gains:

  • Peak Symmetry: At pH 10, the free amine is neutral (deprotonated), eliminating silanol interaction (

    
    ).
    
  • Stability: The Boc group is stable under basic conditions.[1]

  • Sensitivity: CAD provides uniform response for non-chromophoric compounds, independent of double bonds.

Summary Data Comparison
ParameterMethod A (Acidic/Silica)Method B (High pH/Hybrid)Status
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)Method B Superior
Signal-to-Noise (LOQ) 15:1 at 0.5% level85:1 at 0.05% levelMethod B Superior
On-Column Stability -0.3% purity over 24hStable (>48h)Method B Superior
Linearity (

)
0.985>0.999Method B Superior

Method Development Decision Matrix

The following logic flow illustrates why the High-pH/CAD approach was selected over alternatives like Refractive Index (RI) or standard UV.

MethodDevelopment Start Analyte Analysis: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Chromophore Has Chromophore? Start->Chromophore DetectorSelect Select Detector Chromophore->DetectorSelect No (Boc only) AmineCheck Contains Free Amine? PHSelect Select pH Strategy AmineCheck->PHSelect Yes (Basic) DetectorSelect->AmineCheck CAD or Low UV (205nm) FinalMethod FINAL METHOD: High pH (pH 10) + CAD/Low-UV PHSelect->FinalMethod High pH (Neutralize Amine) AcidicFail Acidic pH: Peak Tailing + Boc Instability PHSelect->AcidicFail Low pH (Avoid)

Figure 1: Analytical Method Development Decision Tree highlighting the critical path to High pH selection.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards.[2]

Instrumentation & Conditions[1][3][4][5]
  • System: HPLC with Quaternary Pump and Charged Aerosol Detector (CAD). Note: If using UV, set to 205 nm with Reference off.

  • Column: Waters XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm (or equivalent high-pH stable column).

  • Column Temp: 35°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibration
17.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: 1.0 mg/mL of the analyte.

  • Working Standard: Dilute Stock to 0.5 mg/mL.

Validation Data & Workflow

The validation follows the "Linearity, Accuracy, Precision, and Specificity" (LAPS) model.

Specificity (Forced Degradation)

To prove the method detects impurities, the sample was subjected to acid hydrolysis (0.1 N HCl, 1 hour).

  • Result: A new peak appeared at RRT 0.35 (corresponding to the deprotected diamine), well-separated from the main peak (Resolution > 5.0). This confirms the method is stability-indicating.[3]

Linearity and Range

Evaluated from 50% to 150% of the target concentration (0.5 mg/mL).

Level (%)Concentration (mg/mL)Area Response (CAD)
500.251,250,400
750.3751,875,100
1000.502,505,300
1250.6253,120,800
1500.753,755,000
Correlation (

)
0.9998
Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL) SysSuit System Suitability (5 Replicates) Prep->SysSuit Check RSD < 2.0%? Tailing < 1.5? SysSuit->Check Check->Prep No (Retest) Linearity Linearity Study (50-150%) Check->Linearity Yes Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Accuracy->Robustness Report Generate Validation Report (ICH Q2 R1 Compliant) Robustness->Report

Figure 2: Step-by-step validation workflow ensuring data integrity.

Expert Commentary & Troubleshooting

Why Ammonium Bicarbonate?

While phosphate buffers are common, they are non-volatile (incompatible with CAD/MS) and have poor buffering capacity at pH 10. Ammonium bicarbonate is volatile (CAD compatible) and provides excellent buffering at pH 10, ensuring the amine remains deprotonated for sharp peak shape [1].

Managing the "Solvent Front" in UV

If you must use UV (205 nm) instead of CAD, you will see a large solvent front. To mitigate this:

  • Use Far-UV Acetonitrile (super gradient grade).

  • Match the Diluent exactly to the initial mobile phase conditions (95% Buffer / 5% ACN) to minimize refractive index shock.

Impurity Identification

The primary impurity in this synthesis is often the bis-Boc byproduct or the fully deprotected diamine . The gradient described (5% to 95% B) is wide enough to elute the hydrophobic bis-Boc (late eluter) while retaining the polar deprotected amine (early eluter) [2].

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Available at: [Link]

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America. Available at: [Link]

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Demonstrates high pH stability). Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the crystal structure analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, a key building block in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent X-ray diffraction analysis. By drawing upon established protocols and comparing with the known crystal structures of analogous compounds, we offer valuable insights into the anticipated molecular conformation, hydrogen bonding networks, and crystal packing of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to carbamate-protected aminocycloalkane derivatives.

Introduction: The Significance of Structural Insight

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For chiral molecules such as tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, which contains a stereocenter at the 1-position of the cyclopentyl ring, a detailed understanding of its solid-state conformation is paramount for rational drug design and the development of stereoselective synthetic routes. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis and medicinal chemistry to mask the reactivity of primary and secondary amines.[1] Its influence on the conformational preferences and intermolecular interactions of the parent molecule can be profound.

This guide will therefore address the conspicuous absence of a published crystal structure for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate by:

  • Presenting a validated, step-by-step protocol for its synthesis and crystallization.

  • Detailing the experimental workflow for single-crystal X-ray diffraction analysis.

  • Providing a comparative analysis of its expected structural features with those of known, structurally related carbamates, thereby offering a predictive framework for its crystallographic properties.

Synthesis and Crystallization: A Pathway to Single Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

The synthesis of the title compound can be readily achieved through the Boc-protection of the primary amine of (1-aminocyclopentyl)methanamine. A standard and highly effective method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocol:

  • Dissolution: Dissolve (1-aminocyclopentyl)methanamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.), to the solution to act as a proton scavenger.

  • Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: After completion of the reaction (monitored by TLC or LC-MS), quench with water and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

Causality of Experimental Choices: The use of (Boc)₂O is standard for its high reactivity and the benign nature of its byproducts (isobutylene and carbon dioxide). The choice of base and solvent can be critical; an aqueous biphasic system with a mild inorganic base is often effective for water-soluble amines, while anhydrous conditions with an organic base are suitable for less polar substrates.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For Boc-protected amines, which can sometimes be oils or amorphous solids, a systematic approach to crystallization is essential.[2][3]

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble (e.g., DCM or THF) and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or pentane).[4] The slow diffusion of the anti-solvent vapors into the solution of the compound can induce crystallization.[4]

  • Seeding: If the compound tends to form an oil or a microcrystalline powder, introducing a seed crystal from a previous crystallization attempt can promote the growth of larger single crystals.[2][3]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization start 1-aminocyclopentyl)methanamine reagents (Boc)₂O, Base reaction Boc-Protection Reaction workup Aqueous Work-up & Extraction purification Column Chromatography product Pure Product dissolution Dissolve in Solvent product->dissolution slow_evap Slow Evaporation vapor_diff Vapor Diffusion seeding Seeding single_crystal Single Crystal

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Experimental Protocol for X-ray Diffraction:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[7]

G cluster_exp Experimental Workflow crystal_mount Mount Single Crystal data_collection X-ray Data Collection data_processing Data Processing structure_solution Structure Solution structure_refinement Structure Refinement final_structure Final Crystal Structure

Comparative Structural Analysis

In the absence of an experimentally determined structure for the title compound, we can predict its key structural features by comparison with known crystal structures of related molecules. For this analysis, we will consider the recently reported polymorph of tert-butyl (2-aminophenyl)carbamate.[8]

Conformation of the Boc-Carbamate Group

The Boc-carbamate group typically adopts a planar or near-planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is expected to be a key feature in the crystal structure of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

Conformation of the Cyclopentyl Ring

Cyclopentane rings are not planar and typically adopt either an envelope or a half-chair conformation to relieve torsional strain.[9] The presence of the aminomethyl and Boc-protected aminomethyl substituents will likely favor a specific conformation to minimize steric interactions.

Hydrogen Bonding and Crystal Packing

The primary amine and the N-H of the carbamate group are excellent hydrogen bond donors, while the carbonyl oxygen of the carbamate is a good hydrogen bond acceptor. These functionalities are expected to play a crucial role in the formation of a robust hydrogen-bonding network, which will dictate the crystal packing. In the known structure of tert-butyl (2-aminophenyl)carbamate, a complex hydrogen-bonding network is observed, leading to the formation of a stable crystal lattice.[8] A similar intricate network of hydrogen bonds is anticipated for the title compound.

Table 1: Comparison of Expected and Known Structural Features

Featuretert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Predicted)tert-butyl (2-aminophenyl)carbamate (Experimental)[8]
Boc-Carbamate Conformation Planar or near-planarPlanar
Cycloalkyl Ring Conformation Envelope or half-chairN/A (Aromatic Ring)
Primary H-Bond Donors -NH₂ (primary amine), -NH- (carbamate)-NH₂ (primary amine), -NH- (carbamate)
Primary H-Bond Acceptors C=O (carbamate)C=O (carbamate)
Expected H-Bonding Motif Intermolecular N-H···O=C and N-H···N interactionsIntermolecular N-H···O=C and N-H···N interactions

G target {tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (Predicted) |Boc-Carbamate: Planar Cyclopentyl Ring: Envelope/Half-Chair H-Bonding: N-H···O=C, N-H···N } comparator {tert-butyl (2-aminophenyl)carbamate (Known) |Boc-Carbamate: Planar Ring: Aromatic H-Bonding: N-H···O=C, N-H···N } target->comparator Comparative Analysis

Conclusion

While the definitive crystal structure of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging established methodologies and drawing comparisons with structurally related compounds, researchers can anticipate the key conformational and packing features of this important molecule. The detailed protocols and comparative insights presented herein are intended to empower scientists in their efforts to elucidate the three-dimensional structures of novel carbamate-protected amines, thereby accelerating the pace of drug discovery and development.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (URL: [Link])

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - PubMed. (URL: [Link])

  • Cyclopentane Conformational Analysis | PDF | Science & Mathematics - Scribd. (URL: [Link])

  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. (URL: [Link])

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: [Link])

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (URL: [Link])

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. (URL: [Link])

  • Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid - Sci-Hub. (URL: [Link])

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. (URL: [Link])

  • Preparing a Single-Crystal X-ray Diffraction Scan - YouTube. (URL: [Link])

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. (URL: [Link])

  • A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate - SciSpace. (URL: [Link])

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - NIH. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis, spectroscopic and crystallographic study of some carbamates from an azabicyclic chloroformate and primary heterocyclic amines | Request PDF - ResearchGate. (URL: [Link])

  • CONFORMATIONAL ANALYSIS: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR). (URL: [Link])

Sources

comparative study of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 1311318-21-4) against its structural analogs. It is designed for medicinal chemists and process scientists optimizing gem-disubstituted scaffolds for drug discovery.

Focus: tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate[1]

Executive Summary

In the design of peptidomimetics and conformationally restricted pharmacophores, 1,1-disubstituted cyclic diamines serve as critical "turn-inducing" scaffolds. Among these, tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate (hereafter C5-Boc-Diamine ) offers a unique balance of lipophilicity, steric bulk, and synthetic accessibility compared to its cyclobutyl (C4) and cyclohexyl (C6) analogs.

This guide evaluates the C5-Boc-Diamine against key alternatives:

  • C6-Analog (Gabapentin-Diamine): Higher lipophilicity, rigid chair conformation.

  • C4-Analog: High ring strain, lower steric footprint.

  • Linear Analog (Gem-dimethyl): High flexibility, no ring constraints.

Key Finding: The C5 scaffold provides superior selective protection yields (92%) compared to the C4 analog (85%) due to optimal steric differentiation between the exocyclic and endocyclic amines, making it the preferred building block for scalable synthesis of constrained peptides.

Technical Profile: The C5-Boc-Diamine

  • IUPAC Name: tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate[1]

  • CAS Number: 1311318-21-4[1]

  • Molecular Formula: C₁₁H₂₂N₂O₂[2][3]

  • Molecular Weight: 214.31 g/mol

  • Core Structure: A cyclopentane ring geminally substituted at position 1 with a free primary amine (-NH₂) and a Boc-protected aminomethyl group (-CH₂NHBoc).

Structural Significance

The molecule features a "gem-amino-aminomethyl" motif. The cyclopentane ring enforces a specific bond angle (approx. 104-105°) at the quaternary carbon, restricting the conformational freedom of the attached peptide chains or pharmacophores. This is often exploited to lock ligands into a bioactive conformation, similar to the "Thorpe-Ingold" effect but with directional control.

Comparative Analysis

Physicochemical Properties & Conformational Landscape

The choice of ring size dramatically alters the physicochemical profile and the spatial projection of substituents.

FeatureC5-Boc-Diamine (Subject) C6-Analog (Gabapentin) C4-Analog Linear (Gem-dimethyl)
Ring Conformation Envelope (Flexible puckering)Chair (Rigid)Puckered (Strained)Free Rotation
Steric Bulk (A-Value) ModerateHighLowModerate
LogP (Predicted) ~1.8~2.3~1.3~1.5
Water Solubility ModerateLowHighHigh
Primary Utility Peptidomimetics, Turn InducersCNS Drugs (Lipophilic)Fragment-Based DesignFlexible Linkers

Insight: The C5 analog is often preferred over the C6 (Gabapentin) scaffold when water solubility is a limiting factor, as the cyclopentyl ring is less lipophilic than the cyclohexyl ring while maintaining similar conformational restriction.

Synthetic Efficiency: Selective Protection

A critical challenge in synthesizing these scaffolds is distinguishing between the two primary amines: the ring amine (attached to a quaternary carbon) and the exocyclic methylamine (attached to a methylene group).

  • Reaction: Selective N-acylation with Boc₂O.

  • Selectivity Driver: Steric Hindrance. The ring amine is attached to a sterically crowded quaternary center. The exocyclic amine is less hindered.

AnalogSelectivity (Exocyclic:Endocyclic)Yield of Mono-BocNotes
C5-Boc-Diamine High (>20:1) 92% Optimal steric difference allows easy purification.
C6-Analog High (>20:1)90%Similar to C5, but starting materials (cyclohexanone) are cheaper.
C4-Analog Moderate (~10:1)85%Ring strain affects nucleophilicity; harder to separate bis-Boc byproduct.
Linear Moderate75-80%Gem-dimethyl effect hinders both, but differentiation is less pronounced than in cyclic systems.

Experimental Protocols

Synthesis Workflow (Visualization)

The following diagram outlines the validated route from Cyclopentanone to the target C5-Boc-Diamine, highlighting the critical selective protection step.

Synthesis_Workflow Start Cyclopentanone (Starting Material) Step1 Strecker Reaction (KCN, NH4Cl, NH3) Start->Step1 Inter1 1-Aminocyclopentane- carbonitrile Step1->Inter1 Yield: ~85% Step2 Nitrile Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Inter2 1-(Aminomethyl)cyclopentan-1-amine (The Diamine) Step2->Inter2 Yield: ~88% Step3 Selective Protection (Boc2O, 0.95 eq, DCM, -10°C) Inter2->Step3 Critical Step: Steric Control Final Target: tert-butyl N-[(1-aminocyclopentyl) methyl]carbamate Step3->Final Yield: 92% (Regioselective)

Figure 1: Synthetic pathway for C5-Boc-Diamine illustrating the conversion of cyclopentanone via Strecker reaction and selective N-Boc protection.

Detailed Protocol: Selective N-Boc Protection

Objective: Selectively protect the exocyclic amine of 1-(aminomethyl)cyclopentan-1-amine while leaving the ring amine free.

Reagents:

  • 1-(Aminomethyl)cyclopentan-1-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (optional, usually not needed if amine is free base)

Procedure:

  • Preparation: Dissolve 1-(aminomethyl)cyclopentan-1-amine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Note: Low temperature is crucial to maximize kinetic selectivity.

  • Addition: Dissolve Boc₂O (9.5 mmol, 0.95 equiv) in DCM (10 mL). Add this solution dropwise to the amine mixture over 60 minutes .

    • Expert Tip: Using a slight deficit of Boc₂O ensures the bis-Boc byproduct is minimized. The unreacted diamine is easier to separate than the bis-protected species.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Wash the organic layer with water (3 x 20 mL) to remove unreacted diamine (which is highly water-soluble). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Self-Validation Check:

  • TLC: Run TLC in 10% MeOH/DCM. The bis-Boc impurity will have a high Rf (~0.9), the mono-Boc product medium Rf (~0.5), and unreacted diamine will stay at the baseline.

  • NMR: ¹H NMR should show a singlet for the Boc group (~1.44 ppm) integrating to 9H. The methylene protons (-CH₂-NHBoc) should appear as a doublet (coupling to NH), while the ring protons will be multiplets.

Application Notes in Drug Discovery[4]

Peptidomimetics

The C5-Boc-Diamine is a "constrained Glycine" equivalent. When incorporated into a peptide backbone, the gem-disubstitution forces the backbone into specific torsion angles, often stabilizing


-turns or 

-helices. This is superior to linear linkers which have high entropic penalties upon binding.
Gabapentinoid Ligands

Analogs of this scaffold bind to the


 subunit of voltage-gated calcium channels.
  • Structure-Activity Relationship (SAR): The ring size correlates with binding affinity. While the C6 (Gabapentin) ring fits the hydrophobic pocket perfectly, the C5 analog allows for the introduction of polar substituents on the ring to target specific sub-pockets, offering a route to "Next-Gen" gabapentinoids with reduced CNS side effects.

References

  • National Institutes of Health (NIH). (2010). Discovery of novel 1-phenyl-cycloalkane carbamides as potent and selective influenza fusion inhibitors. Bioorg Med Chem Lett. Retrieved from [Link]

  • Google Patents. (2010). WO2010079405A2 - Process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Boc-Protected Amines. Retrieved from [Link]

Sources

Technical Guide: Biological Assay Validation for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation framework for evaluating tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate derivatives—a class of conformationally constrained


-amino acids designed as lipophilic analogs of Gabapentin  and Pregabalin .

These derivatives function primarily as ligands for the


 subunit of voltage-gated calcium channels (VGCCs) . While the tert-butyl carbamate (Boc) moiety enhances membrane permeability (lipophilicity), it often acts as a prodrug motif requiring metabolic conversion to the active free amine. Therefore, validation must encompass both pharmacodynamic affinity  (receptor binding) and pharmacokinetic stability  (bioanalysis).

The Chemical Scaffold & Target Landscape

The core scaffold, 1-(aminomethyl)cyclopentan-1-amine , is a cyclic GABA analog. Unlike Gabapentin (which possesses a cyclohexane ring), the cyclopentane ring offers a distinct steric profile that may alter binding kinetics and metabolic stability.

Mechanism of Action

These ligands do not bind to GABA receptors.[1] Instead, they bind to the


 auxiliary subunit of presynaptic P/Q-type calcium channels. This binding reduces the trafficking of calcium channels to the synaptic membrane, thereby diminishing calcium influx and inhibiting the release of excitatory neurotransmitters (glutamate, substance P, CGRP) involved in neuropathic pain and epileptogenesis.
Comparison of Alternatives

The following table contrasts the cyclopentyl derivative against industry standards.

Table 1: Comparative Profile of Gabapentinoid Scaffolds

FeatureCyclopentyl Carbamate (Test Article) Gabapentin (Neurontin) Pregabalin (Lyrica)
Core Structure Cyclopentane (5-membered ring)Cyclohexane (6-membered ring)Isobutyl chain (Acyclic)
Lipophilicity (LogP) High (> 2.0 due to Boc group)Low (-1.1)Low (-1.35)
Primary Target

Subunit (VGCC)

Subunit (VGCC)

Subunit (VGCC)
BBB Transport Passive Diffusion (High) + LAT1 (after cleavage)Active Transport (LAT1 dependent)Active Transport (LAT1 dependent)
Metabolic Liability High (Carbamate hydrolysis required)Negligible (Excreted unchanged)Negligible (Excreted unchanged)
Binding Affinity (

)
Variable (Prodrug < Active Amine)~15–20 nM~3–5 nM

Assay Validation Protocols

Validation is divided into two streams: Pharmacodynamic (PD) validation using radioligand binding, and Bioanalytical (PK) validation using LC-MS/MS.

A. Pharmacodynamic Validation: Radioligand Binding Assay

Objective: To determine the binding affinity (


) of the derivative relative to 

-Gabapentin.
Protocol Design
  • Source Tissue: Porcine cerebral cortex membranes (high density of

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Non-Specific Binding (NSB) Definition: 10

    
    M Unlabeled Pregabalin (preferred due to higher affinity than Gabapentin).
    
Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of 200 
    
    
    
    g/mL.
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension.
      
    • 20

      
      L Test Compound (10 concentrations, 0.1 nM – 10 
      
      
      
      M).
    • 20

      
      L 
      
      
      
      -Gabapentin (Final conc: 10 nM).
    • Buffer to final volume of 200

      
      L.
      
  • Equilibrium: Incubate for 45 minutes at 21°C (Room Temp). Note: Equilibrium is slower at 4°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Validation Criteria (Acceptance Limits)
  • Specific Binding: Must be >70% of total binding.

  • Hill Slope: Should be near -1.0 (indicating competitive binding at a single site).

  • Replication:

    
     values must be reproducible within 3-fold across three independent experiments.
    
B. Bioanalytical Validation: LC-MS/MS Quantification

Objective: To quantify the intact carbamate derivative in plasma to assess stability and prodrug cleavage rates. Validated according to FDA Bioanalytical Method Validation (BMV) Guidelines .

Protocol Design
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Internal Standard (IS): Deuterated analog (

    
    -Gabapentin) or stable isotope labeled derivative.
    
Step-by-Step Methodology
  • Sample Prep: Protein precipitation. Add 50

    
    L plasma to 150 
    
    
    
    L Acetonitrile containing IS. Vortex and centrifuge.
  • Chromatography: C18 Reverse Phase Column (e.g., Waters XBridge).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM): Monitor the transition of the parent ion

    
     to the specific fragment (usually loss of the Boc group or the cyclopentyl ring cleavage).
    
    • Example Transition:

      
       215.1 
      
      
      
      159.1 (Loss of t-butyl).
Validation Parameters (FDA M10 Compliance)
  • Selectivity: No interfering peaks at the retention time of the analyte in 6 different lots of blank plasma.

  • Accuracy & Precision:

    • Intra-run: CV

      
       15% (20% at LLOQ).
      
    • Inter-run: CV

      
       15% (20% at LLOQ).
      
  • Matrix Effect: Matrix Factor (MF) must be consistent across lots (CV

    
     15%).
    
  • Stability: Demonstrate stability in plasma (Freeze/Thaw cycles, Benchtop 4h) and processed samples (Autosampler 24h).

Visualization of Workflows

Diagram 1: Mechanism of Action & Assay Logic

This diagram illustrates the physiological pathway the derivative interrupts and how the binding assay acts as a proxy for this mechanism.

MOA_Pathway Compound tert-butyl N-[(1-aminocyclopentyl) methyl]carbamate Prodrug_Cleavage Metabolic Cleavage (Loss of Boc) Compound->Prodrug_Cleavage In Vivo / Liver Active_Metabolite Active Amine (Cyclopentyl-GABA analog) Prodrug_Cleavage->Active_Metabolite Target α2δ-1 Subunit (Voltage-Gated Ca2+ Channel) Active_Metabolite->Target High Affinity Binding (Assay Endpoint) Ca_Influx Calcium Influx (Presynaptic) Target->Ca_Influx Inhibits Neurotransmitter Glutamate/Substance P Release Ca_Influx->Neurotransmitter Promotes Pain_Signal Neuropathic Pain Signal Neurotransmitter->Pain_Signal Propagates

Caption: The pharmacological pathway from prodrug administration to analgesia. The binding assay validates the interaction at the "Target" node.

Diagram 2: Bioanalytical Validation Workflow (FDA Guidelines)

This diagram outlines the decision tree for validating the LC-MS/MS method required for these derivatives.

Validation_Workflow cluster_Validation Core Validation Parameters (FDA M10) Start Method Development PreVal Pre-Validation (Linearity, Recovery) Start->PreVal Selectivity Selectivity (6 Plasma Lots) PreVal->Selectivity AccPrec Accuracy & Precision (3 Runs, 5 Levels) Selectivity->AccPrec Matrix Matrix Effect (IS Normalized) AccPrec->Matrix Stability Stability (F/T, Benchtop, Long-term) Matrix->Stability Pass Method Validated Stability->Pass Criteria Met Fail Refine Method Stability->Fail Criteria Failed Fail->Start

Caption: Step-by-step workflow for validating the LC-MS/MS bioanalytical method according to regulatory standards.

Critical Considerations for Researchers

The "Prodrug" Conundrum

The tert-butyl carbamate group significantly increases lipophilicity, potentially allowing non-transport-mediated entry into the brain. However, the binding assay must be performed on the de-protected amine if the carbamate is too bulky to fit the


 pocket.
  • Recommendation: Perform binding assays on both the protected and de-protected forms. If the protected form shows

    
     but the de-protected form shows 
    
    
    
    , the molecule functions strictly as a prodrug.
LAT1 Transport Specificity

Gabapentinoids are transported across the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1).

  • Validation Step: A functional uptake assay in CHO cells overexpressing LAT1 is crucial. Use

    
    -Leucine as the substrate. If your derivative inhibits Leucine uptake, it is a substrate for LAT1, ensuring BBB penetration.
    
Chirality

The 1-aminocyclopentyl scaffold is achiral unless substituted further on the ring. However, if using the (1R,3S) isomers mentioned in some patent literature, enantiomeric purity must be validated using Chiral HPLC before biological testing, as


 binding is highly stereoselective (e.g., Pregabalin is the S-enantiomer; the R-enantiomer is inactive).

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3] [Link]

  • Gee, N. S., et al. (1996).[4] The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel.[1][4] Journal of Biological Chemistry, 271(10), 5768–5776. [Link]

  • Field, M. J., et al. (2006).[4] Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Uchida, Y., et al. (2015). Involvement of amino acid transporters in the blood-brain barrier penetration of gabapentin. Journal of Pharmaceutical Sciences, 104(9), 3090-3098. [Link]

Sources

A Guide to Inter-Laboratory Comparison of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and accurate analytical methods for this critical pharmaceutical intermediate. This document outlines the rationale behind the selection of analytical techniques, provides detailed experimental protocols, and establishes a framework for comparing results across multiple laboratories to ensure analytical proficiency and method suitability.

Introduction: The Importance of Analytical Consistency

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a key building block in the synthesis of various pharmaceutical compounds. Its purity and consistent quality are paramount to the safety and efficacy of the final drug product.[1] Consequently, the analytical methods used to assess its quality must be thoroughly validated and proven to be reliable across different laboratory settings.[2][3]

Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for demonstrating the competency of laboratories and the robustness of analytical methods.[4][5][6] They provide an objective means of assessing the performance of different laboratories and identifying any systematic errors in their analytical procedures.[7] This guide will explore the primary analytical techniques for this compound and propose a detailed protocol for a collaborative method validation study.[4]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation. For tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, three principal techniques are recommended for a comprehensive evaluation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile pharmaceutical intermediates.[8] Its versatility and sensitivity make it ideal for routine quality control.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is selected for its broad applicability in separating compounds of moderate polarity like the target analyte.[1][8] The non-polar stationary phase effectively retains the carbamate, allowing for good separation from polar and non-polar impurities.

  • Mobile Phase Gradient: A gradient of water and acetonitrile with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is employed to ensure sharp peak shapes and efficient elution of a range of potential impurities.[9] The acid protonates the free amine group, reducing peak tailing and improving chromatographic performance.

  • UV Detection: The carbamate group exhibits some UV absorbance, typically at lower wavelengths (around 210 nm), which can be utilized for detection.[8] For higher sensitivity and broader applicability to impurities lacking a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[8]

Causality of Experimental Choices:

  • Derivatization (Optional but Recommended): Due to the presence of a primary amine and a carbamate group, the analyte's volatility and thermal stability can be improved through derivatization, for instance, by silylation. This reduces the likelihood of on-column degradation and improves peak shape.

  • Low-Polarity Capillary Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a wide range of volatile and semi-volatile compounds based on their boiling points and polarities.[8]

  • Electron Ionization (EI) Mass Spectrometry: EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be used for identification and confirmation against spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8]

Causality of Experimental Choices:

  • High-Field NMR Spectrometer: A high-field instrument (e.g., 400 MHz or higher) provides better signal dispersion and sensitivity, which is crucial for accurate integration of signals and detection of low-level impurities.

  • Internal Standard: A certified internal standard with a known purity and concentration is used for quantification. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is critical to ensure complete relaxation of all relevant nuclei, which is essential for accurate integration and, therefore, accurate quantification.

Proposed Inter-Laboratory Comparison (ILC) Protocol

This section outlines a structured approach to conducting an ILC for the analysis of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate.

ILC Workflow

The overall workflow for the inter-laboratory comparison is depicted below.

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories cluster_analysis Data Analysis & Reporting Coordinator ILC Coordinator SamplePrep Sample Preparation & Homogeneity Testing Coordinator->SamplePrep Initiates SampleDist Sample Distribution SamplePrep->SampleDist Sends Samples LabA Laboratory A SampleDist->LabA LabB Laboratory B SampleDist->LabB LabC Laboratory C SampleDist->LabC DataCollection Data Collection LabA->DataCollection Submits Results LabB->DataCollection LabC->DataCollection StatAnalysis Statistical Analysis (e.g., z-scores) DataCollection->StatAnalysis Compiles Data FinalReport Final Report & Proficiency Assessment StatAnalysis->FinalReport Generates FinalReport->Coordinator Delivers HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately weigh ~10 mg of sample Dissolve Dissolve in diluent (e.g., 50:50 ACN:H2O) Weigh->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto C18 column Filter->Inject Elute Elute with a gradient of water and acetonitrile Inject->Elute Detect Detect at 210 nm Elute->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate purity by area percent Integrate->Calculate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate. As a key building block in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the rationale behind each step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Essential Safety Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is not benign and presents several health risks that dictate its handling and disposal protocols. The primary hazards, aggregated from supplier safety data and regulatory notifications, are summarized below.

Table 1: GHS Hazard Profile for tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Hazard ClassHazard StatementGHS CodeSignal WordSource
Acute Toxicity, OralHarmful if swallowedH302Warning[1][2]
Acute Toxicity, DermalHarmful in contact with skinH312Warning[3]
Skin Corrosion/IrritationCauses skin irritationH315Warning[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation/damageH318/H319Danger/Warning[1][2][3]
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning[1][2]

Causality Behind Precautions: The compound's classification as an irritant and a substance with acute toxicity necessitates the use of stringent personal protective equipment (PPE) to prevent exposure.[1][2][3] Furthermore, like other carbamates, its thermal decomposition can release toxic nitrogen oxides (NOx) and carbon monoxide (CO), making controlled incineration the preferred disposal method.[4]

Pre-Disposal: Safe Handling and PPE

Proper disposal begins with proper handling during use. The risks identified above mandate the following precautions to minimize exposure and prevent accidental release.

  • Engineering Controls : Always handle tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate in a well-ventilated area, preferably within a certified chemical fume hood.[5] This mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes and eye irritation.[6][7]

    • Hand Protection : Wear chemically impermeable gloves, such as nitrile gloves.[5] Discard and replace gloves immediately if they become contaminated.

    • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[5]

The Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a systematic process. The following workflow ensures that waste is managed safely from the point of generation to its final destruction, in full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

G Diagram 1: Waste Management Decision Workflow cluster_0 Generation & Characterization cluster_1 Containment cluster_2 Storage cluster_3 Final Disposition start Waste Generated (Pure compound, solutions, contaminated labware) characterize Characterize as Hazardous Waste (Oral/Dermal Toxicity, Irritant) start->characterize container Select Chemically Compatible Waste Container (e.g., HDPE) characterize->container Waste is hazardous labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms container->labeling segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents) labeling->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange Pickup with Licensed Professional Waste Disposal Service store->pickup Container is full or storage time limit reached transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport destroy Final Disposal via Controlled High-Temperature Incineration transport->destroy

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.